4-(Trifluoromethyl)pyridine-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLBZVBGZANGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579228 | |
| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
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Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-79-7 | |
| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-2-thiol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Preamble: Strategic Imperatives in Fluorinated Pyridine Synthesis
An In-depth Technical Guide for the Synthesis of 4-(Trifluoromethyl)pyridine-2-thiol
The synthesis of heteroaromatic compounds containing a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agrochemical development. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, is a valuable building block for creating novel active ingredients.[1]
This guide provides a comprehensive technical overview of its synthesis. It is critical, however, to address a pivotal strategic consideration at the outset: the choice of starting material. The user has specified 3-picoline as the starting point. Synthetically, the transformation of a 3-substituted pyridine into a 2,4-disubstituted pyridine is a formidable challenge, fraught with issues of regioselectivity and requiring complex, often low-yielding reaction sequences. Standard industrial syntheses of 4-substituted pyridines almost invariably begin with a correspondingly 4-substituted precursor, such as 4-picoline.
Therefore, to provide the most valuable and practical guidance, this document is structured in two parts:
-
Part 1 details the robust and validated synthetic pathway starting from 4-picoline . This represents the most logical and efficient method to obtain the target compound.
-
Part 2 provides an expert analysis of the significant challenges associated with the synthesis from 3-picoline , exploring theoretical pathways and the chemical principles that make this a non-standard approach.
This dual-path structure ensures that researchers are equipped with a field-proven protocol while also gaining a deeper understanding of the underlying principles of pyridine chemistry and synthetic strategy.
Part 1: Validated Synthesis of this compound from 4-Picoline
This section outlines a logical, multi-step synthesis that leverages well-established and scalable chemical transformations. The overall strategy involves the sequential functionalization of the 4-picoline core: first, converting the methyl group into a trifluoromethyl group, and second, introducing the thiol functionality at the 2-position.
Overall Synthetic Workflow
The workflow is designed to build complexity in a controlled manner, with each step creating a stable, isolable intermediate.
Caption: High-level overview of the synthetic pathway from 4-picoline.
Step 1: Radical Side-Chain Chlorination of 4-Picoline
Causality: The first crucial transformation is the conversion of the C4-methyl group into a trichloromethyl (-CCl₃) group. This is achieved via a free-radical halogenation. This pathway is chosen because direct fluorination of the methyl group is difficult to control and can lead to a mixture of products. The -CCl₃ group serves as a stable precursor for the subsequent halogen exchange reaction.
Protocol:
-
Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a high-intensity UV lamp is charged with 4-picoline.
-
Reaction: The reaction is typically run neat or in an inert solvent like carbon tetrachloride at reflux temperature.
-
Initiation: Gaseous chlorine (Cl₂) is bubbled through the solution while irradiating with the UV lamp to initiate the radical chain reaction.
-
Monitoring: The reaction is monitored by GC-MS until the starting material is consumed and the desired 4-(trichloromethyl)pyridine is the major product.
-
Work-up: Upon completion, the excess Cl₂ is purged with nitrogen. The crude product can often be carried forward or purified by vacuum distillation.
Step 2: Halogen Exchange (Halex) to 4-(Trifluoromethyl)pyridine
Causality: The -CCl₃ group is converted to the highly stable -CF₃ group. This is a thermodynamically favorable process typically accomplished using a fluorine source like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). This method is a cornerstone of industrial fluorination chemistry.[2]
Protocol:
-
Setup: A high-pressure autoclave (e.g., Hastelloy) is required due to the corrosive nature of HF and the super-atmospheric pressures generated.
-
Reagents: 4-(Trichloromethyl)pyridine is charged into the reactor along with a catalyst, such as a metal halide (e.g., SbCl₅, FeCl₃).[2]
-
Reaction: Anhydrous HF (at least 3 molar equivalents) is carefully added. The reactor is sealed and heated to 150–250 °C. The pressure will rise significantly (e.g., 5-1000 psig).[2]
-
Monitoring: The reaction is held at temperature for several hours until complete conversion is achieved.
-
Work-up: After cooling, the reactor is vented through a basic scrubber to neutralize excess HF. The crude product is isolated, washed with a weak base, and purified by distillation.
| Parameter | Value | Reference |
| Starting Material | 4-(Trichloromethyl)pyridine | [2] |
| Fluorinating Agent | Anhydrous HF | [2] |
| Catalyst | Metal Halide (e.g., FeCl₃, SbF₅) | [2] |
| Temperature | 150–250 °C | [2] |
| Pressure | 5–1200 psig (Super-atmospheric) | [2] |
Table 1: Typical Reaction Parameters for the Halex Fluorination.
Step 3: N-Oxidation of 4-(Trifluoromethyl)pyridine
Causality: To introduce a substituent at the 2-position, the pyridine ring must be activated for nucleophilic attack. N-oxidation achieves this by withdrawing electron density from the ring, making the C2 and C6 positions electrophilic. It also provides a reactive handle for subsequent rearrangement/substitution.
Protocol:
-
Reagents: 4-(Trifluoromethyl)pyridine is dissolved in a suitable solvent like acetic acid or chloroform.
-
Oxidant: An oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise while controlling the temperature with an ice bath.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the N-oxide.
-
Work-up: The reaction mixture is carefully quenched, neutralized, and the product is extracted into an organic solvent. The product, 4-(trifluoromethyl)pyridine-N-oxide, is purified by crystallization or chromatography.
Step 4: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine
Causality: The N-oxide is converted to the 2-chloro derivative. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The reaction proceeds via an intermediate that is highly susceptible to nucleophilic attack by the chloride ion at the 2-position. This is a classic and reliable method for functionalizing the C2 position of pyridines via their N-oxides. A patent describes the conversion of 2-hydroxy-4-trifluoromethylpyridine to the 2-chloro derivative using phosphorus pentachloride and POCl₃.[3] A similar principle applies here starting from the N-oxide.
Protocol:
-
Setup: 4-(Trifluoromethyl)pyridine-N-oxide is carefully added to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: The mixture is heated to reflux for several hours.
-
Monitoring: The reaction is monitored by GC-MS.
-
Work-up: After cooling, the excess POCl₃ is quenched by slowly pouring the reaction mixture onto crushed ice. The solution is then neutralized with a strong base (e.g., NaOH, K₂CO₃) and the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). Purification is achieved by distillation or chromatography.
Step 5: Thionation to this compound
Causality: The final step involves the displacement of the chloride at the C2 position with a sulfur nucleophile to form the target thiol. The 2-chloropyridine is an excellent electrophile for this SₙAr (Nucleophilic Aromatic Substitution) reaction.
Protocol:
-
Reagents: 2-Chloro-4-(trifluoromethyl)pyridine is dissolved in a polar aprotic solvent like DMF or ethanol.
-
Sulfur Source: A sulfur nucleophile such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or thiourea is added. The use of thiourea followed by basic hydrolysis is a common method to avoid the formation of disulfide byproducts.[4] A Chinese patent specifies the reaction of 2-chloro-4-trifluoromethylpyridine with sodium sulfide in DMF at 80-100 °C to yield the product.[3]
-
Reaction: The mixture is heated (e.g., 80-100 °C) for several hours.
-
Work-up: The reaction mixture is cooled and poured into water. The solution is then acidified (e.g., with HCl) to protonate the thiolate, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.
The final product exists in tautomeric equilibrium with its corresponding thione form, pyridine-2(1H)-thione.[4]
Part 2: Synthetic Analysis from the 3-Picoline Precursor
The request to synthesize a 4-substituted pyridine from 3-picoline presents a significant regiochemical challenge. There is no straightforward, high-yield reaction to directly functionalize the C4 position of 3-picoline or to migrate the C3-methyl group to the C4 position. Industrial routes for trifluoromethylpyridines starting from 3-picoline predominantly yield 3- and 5-substituted isomers.[5][6]
Core Synthetic Hurdles
-
Regioselectivity of C-H Functionalization: Direct C-H activation or electrophilic substitution on 3-picoline preferentially occurs at the positions ortho and para to the activating methyl group (i.e., positions 2, 4, and 6). However, achieving exclusive selectivity for the C4 position over the more sterically accessible and electronically similar C2/C6 positions is extremely difficult.
-
Lack of Practical Rearrangement Reactions: There are no standard "name reactions" that facilitate a 1,2-migration of an alkyl group on a simple pyridine ring under scalable conditions.
-
Multi-step Pathway Inefficiencies: Any theoretical pathway would involve a lengthy sequence of reactions to mask, activate, and transpose functionality around the ring. Such routes are often academically interesting but lack the efficiency and atom economy required for practical synthesis, leading to a dramatic drop in overall yield.
A Theoretical (Non-Validated) Approach
A hypothetical route would require a sophisticated strategy, likely involving ring activation via N-oxidation followed by a carefully orchestrated sequence of functional group interconversions. One such conceptual pathway is outlined below to illustrate the inherent complexity.
Caption: A highly complex and theoretical pathway from 3-picoline.
This conceptual route involves at least seven steps just to generate a 3-CF₃, 4-Iodo intermediate, which is still several difficult transformations away from the final product. The de-iodination without reducing the CF₃ group and subsequent regioselective introduction of the thiol would present further significant challenges. This underscores why the 4-picoline route described in Part 1 is the authoritative and practical approach.
Conclusion
The synthesis of this compound is a prime example of how strategic route design, particularly the choice of the initial starting material, is paramount to success. While the transformation from 3-picoline is theoretically conceivable, it is a highly challenging academic exercise. The validated, efficient, and scalable synthesis unambiguously starts from 4-picoline, proceeding through robust and well-documented intermediates. For researchers and drug development professionals, adhering to the 4-picoline pathway is the recommended and field-proven approach to accessing this valuable synthetic building block.
References
- Synfacts 2025; 21(09), 887.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]
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- Muta, R., Torigoe, T., & Kuninobu, Y. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Makarov, A. S., et al. (2015). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 20(1), 1335–1349. [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
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- EP 2428505 B1 - Process for producing pyridine carboxylic acids.
- US2818378A - Oxidation of methyl-pyridines.
- Greluk, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- Tsukamoto, M., & Nakamura, T. (2023).
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- Wikipedia. 2-Mercaptopyridine. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93–102. [Link]
- Wang, Z., et al. (2016). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 14, 8003-8010. [Link]
- CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. [Link]
- Syntechim spol. s.r.o. 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6]. [Link]
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6). [Link]
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The Trifluoromethylation of the Pyridine Ring: A Mechanistic Guide for the Modern Chemist
An In-depth Technical Guide
Introduction: The Imperative of the Trifluoromethyl Group in Pyridine Chemistry
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug discovery and agrochemical design.[1][2] This small appendage exerts a profound influence on a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and modulating the acidity or basicity of nearby functional groups.[3][4][5] When combined with the pyridine scaffold—a privileged N-heterocycle ubiquitous in pharmaceuticals—the resulting trifluoromethylpyridines (TFMPs) represent a class of compounds with immense potential.[6]
However, the direct, regioselective C–H trifluoromethylation of the pyridine ring is a formidable challenge.[3] The inherent electron-deficient nature of the ring deactivates it towards electrophilic attack and complicates radical reactions, which often yield mixtures of isomers.[7][8] This guide provides an in-depth exploration of the core mechanisms governing the trifluoromethylation of pyridines, offering field-proven insights into the causality behind experimental choices and empowering researchers to select and optimize the ideal strategy for their synthetic targets. We will dissect the three primary mechanistic manifolds: radical, nucleophilic, and electrophilic trifluoromethylation, providing a clear, authoritative framework for understanding and applying these critical transformations.
Part 1: Radical Trifluoromethylation - The Minisci-Type Approach
The most common pathway for direct C-H functionalization of electron-deficient heterocycles is through a radical mechanism, often referred to as a Minisci-type reaction. This approach relies on the generation of a trifluoromethyl radical (•CF₃), which, due to its electrophilic character, preferentially attacks the electron-rich positions of the protonated or activated pyridine ring.
The Core Principle: Generation and Reaction of the •CF₃ Radical
The crux of this method is the generation of the trifluoromethyl radical from a stable precursor. Once formed, the •CF₃ radical adds to the pyridine ring, typically after protonation or coordination to a Lewis acid, which lowers the LUMO of the heterocycle and makes it more susceptible to radical attack. This addition forms a radical cation intermediate, which is then oxidized to the final product, regenerating aromaticity and completing the catalytic cycle.
The main challenge in radical trifluoromethylation of pyridine is controlling regioselectivity. Unsubstituted pyridine often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the radical species.[7]
Key Reagents and Initiation Methods
A variety of reagents and methods have been developed to generate the •CF₃ radical under conditions compatible with pyridine substrates.
A. Langlois' Reagent (NaSO₂CF₃): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[9][10] In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or K₂S₂O₈, it undergoes a single-electron transfer (SET) to generate the •CF₃ radical.[8][9] This method is operationally simple and has been widely adopted.[5][8]
B. Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[11][12] A photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) absorbs light and enters an excited state. This excited-state catalyst can then engage in a SET process with a CF₃ source, such as triflyl chloride (TfCl) or Togni's reagent, to generate the •CF₃ radical.[12][13] This approach offers excellent functional group tolerance.[12]
C. Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): As the most economical and readily available sources of the CF₃ moiety, TFA and TFAA are highly attractive.[11][14] Strategies involving photoredox catalysis in combination with activators like pyridine N-oxides can facilitate the decarboxylation of TFAA to generate the CF₃ radical under mild conditions, a significant advancement for large-scale applications.[11][15]
Mechanistic Workflow: Photoredox Catalysis
The following diagram illustrates a generalized photoredox catalytic cycle for pyridine trifluoromethylation.
Caption: Generalized photoredox cycle for radical trifluoromethylation.
Part 2: Nucleophilic Trifluoromethylation - Leveraging Pyridine's Electron Deficiency
This strategy employs a nucleophilic trifluoromethylating agent, conceptually a "CF₃⁻" anion equivalent, which attacks the electron-poor pyridine ring. Because the pyridine ring itself is only moderately electrophilic, this approach often requires pre-activation of the substrate to achieve high efficiency and regioselectivity.
The Core Principle: Activation and Dearomatizing Addition
The key to successful nucleophilic trifluoromethylation is to increase the electrophilicity of the pyridine ring. This is typically achieved by:
-
N-Oxidation: Conversion to a pyridine N-oxide, which can be further activated by a Lewis or Brønsted acid.
-
N-Alkylation/Acylation: Formation of a pyridinium salt.
These activated species are highly susceptible to nucleophilic attack, primarily at the C2 and C4 positions. The initial dearomatizing addition is followed by an oxidation or elimination step to restore aromaticity. This activation-based strategy provides excellent control over regioselectivity, a significant advantage over radical methods.[3]
Key Reagents and Activation Strategies
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most common source of the nucleophilic CF₃ group.[16] It requires a fluoride source (e.g., TBAF, CsF) or other activator to generate the reactive trifluoromethyl anion.
-
Activation via N-Oxides: Kanai and colleagues demonstrated a direct C-H nucleophilic trifluoromethylation by activating pyridine N-oxides with trifluoromethyldifluoroborane (BF₂CF₃).[3] This method provides excellent regioselectivity but involves multiple synthetic steps for the activated complex.
-
Activation via Pyridinium Salts: A more direct approach involves the in situ formation of N-methylpyridinium iodide salts. These salts exhibit a significantly lower LUMO energy compared to neutral pyridine, making them highly reactive towards nucleophilic CF₃⁻ addition.[3][17] This method, using TFA as the CF₃ source in the presence of silver carbonate, offers high yields and excellent regioselectivity.[7][17]
Mechanistic Workflow: N-Methylpyridinium Salt Activation
Caption: Nucleophilic trifluoromethylation via N-methylpyridinium salt activation.
Part 3: Electrophilic Trifluoromethylation - Accessing the Elusive C3 Position
Trifluoromethylating the C3 position of pyridine is notoriously difficult due to the ring's electronic properties. A groundbreaking strategy developed by Kuninobu and colleagues circumvents this challenge by inverting the pyridine ring's reactivity, transforming it from an electrophile into a nucleophile.[18][19][20]
The Core Principle: Nucleophilic Activation via Hydrosilylation
This elegant method involves the temporary dearomatization of the pyridine ring through a catalyst-mediated hydrosilylation.[18][19] The resulting N-silyl enamine intermediate is nucleophilic at the C3 position. This activated intermediate can then react with a standard electrophilic trifluoromethylating reagent ("CF₃⁺" source). A final oxidation step restores aromaticity, yielding the 3-trifluoromethylated pyridine with high regioselectivity.[20]
Key Reagents and Reaction Sequence
-
Hydrosilane: A silane such as methylphenylsilane is used to reduce the pyridine ring.
-
Catalyst: A borane catalyst, typically tris(pentafluorophenyl)borane [B(C₆F₅)₃], facilitates the hydrosilylation step.
-
Electrophilic CF₃⁺ Source: Hypervalent iodine reagents are ideal for this step. Togni's reagents and Umemoto's reagents are the most common choices, acting as efficient "CF₃⁺" transfer agents.[19][21][22]
-
Oxidant: An oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used in the final step to regenerate the aromatic pyridine ring.[20]
Mechanistic Workflow: C3-Selective Electrophilic Pathway
Caption: C3-selective trifluoromethylation via hydrosilylation and electrophilic attack.
Part 4: Data Summary and Protocol Selection
Comparison of Trifluoromethylation Mechanisms
The choice of method depends critically on the desired regioselectivity, substrate scope, and tolerance for multi-step procedures.
| Mechanism | Typical Reagent(s) | Initiation/Catalysis | Position(s) Targeted | Advantages | Limitations |
| Radical | Langlois' Reagent, TfCl, TFAA | Oxidant (t-BuOOH), Photoredox | Mixture (C2, C3, C4) | Operationally simple, mild conditions, broad scope.[8][12] | Poor regioselectivity on simple pyridines.[7] |
| Nucleophilic | TMSCF₃, TFA | N-Oxide/Pyridinium activation | C2, C4 | Excellent regioselectivity, high yields.[3] | Requires substrate pre-activation.[3] |
| Electrophilic | Togni's/Umemoto's Reagents | Hydrosilylation, B(C₆F₅)₃ | C3 | Access to the unique C3 position with high selectivity.[18][20] | Multi-step procedure, requires specific catalyst and oxidant.[19] |
Representative Experimental Protocols
Protocol 1: Radical Trifluoromethylation of an N-Heteroarene using Langlois' Reagent (Adapted from Baran et al.[8])
This protocol describes a general procedure for the innate C-H trifluoromethylation of a representative heterocycle.
Self-Validating System: Successful execution will result in the formation of trifluoromethylated products, identifiable by ¹⁹F NMR spectroscopy (a singlet around -60 to -70 ppm) and mass spectrometry (an increase of 68 Da in the molecular weight). The reaction is often exothermic upon addition of the peroxide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).
-
Reagent Addition: Add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).
-
Solvent: Add a 1:1 mixture of CH₂Cl₂/H₂O (or DMSO/H₂O for less soluble substrates) to create a 0.1 M solution based on the substrate.
-
Initiation: Cool the flask in an ice-water bath. Add tert-butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O, 5.0 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at ambient temperature (23 °C) for 3-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trifluoromethylated product(s).
Protocol 2: 3-Position-Selective Trifluoromethylation via Hydrosilylation (Adapted from Kuninobu et al.[20])
This protocol outlines the highly regioselective C3-trifluoromethylation of a quinoline or pyridine derivative.
Self-Validating System: The first step (hydrosilylation) can be monitored by ¹H NMR for the disappearance of pyridine signals and the appearance of N-silyl enamine intermediate signals.[23] The final product will show a single new trifluoromethyl group at the C3 position, confirmed by ¹H, ¹³C, and ¹⁹F NMR, with no other isomers detected.
-
Hydrosilylation (Step 1): In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the pyridine/quinoline substrate (1.0 equiv) and tris(pentafluorophenyl)borane (5 mol%) in 1,2-dichloroethane. Add methylphenylsilane (2.0 equiv) and heat the mixture at 65 °C for 5 hours. Monitor for the formation of the N-silyl enamine intermediate.
-
Trifluoromethylation (Step 2): Cool the reaction mixture to 0 °C. Add Togni's Reagent I (1.2 equiv) in one portion. Allow the reaction to warm to 25 °C and stir for an additional 1-3 hours.
-
Oxidation (Step 3): Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) to the mixture and continue stirring at 25 °C for 1 hour to effect rearomatization.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography on silica gel to yield the pure 3-trifluoromethylated product.
References
- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021).
- Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. (2023). Thieme Chemistry. [Link]
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).
- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).
- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022).
- Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]
- Trifluoromethylated Heterocycles. (2014).
- Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. (2023).
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011).
- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022).
- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).
- Innate C-H trifluoromethylation of heterocycles. (2011).
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).
- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2017).
- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019).
- Trifluoromethylation of Heterocycles in Water at Room Temperature. (2013).
- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl
- Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. (2019).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010).
- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (2015). RSC Publishing. [Link]
- Trifluoromethylated heterocycles. (2014).
- Trifluoromethyl
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2013).
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- Recent Development of Trifluoromethyl Reagents: A Review. (2021).
- Radical mechanism for trifluoromethylation. (2020).
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2018).
- Advances in the Development of Trifluoromethoxyl
- Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (2014).
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). RSC Publishing. [Link]
- Recent advances in the application of Langlois' reagent in olefin difunctionaliz
- Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2022). The Royal Society of Chemistry. [Link]
- Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. (2026).
- Preparation of (trifluoromethyl)pyridines. (1987).
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physicochemical properties of 4-(trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2-thiol
Introduction
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable tools for designing molecules with enhanced efficacy, stability, and bioavailability.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, offering improvements in lipophilicity, metabolic stability, and target binding affinity.[1][4][5] This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the unique electronic characteristics of the trifluoromethylpyridine scaffold with the reactive potential of a thiol moiety.
This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's core properties, its spectroscopic signature, synthetic utility, and practical applications. By explaining the causality behind its chemical behavior, this guide serves as a foundational resource for leveraging this valuable intermediate in research and development programs.
Molecular Identity and Structural Characteristics
This compound is a substituted pyridine derivative. Its fundamental identity is defined by the following identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 121307-79-7 | [6][7] |
| Molecular Formula | C₆H₄F₃NS | [6][7][8] |
| Molecular Weight | 179.16 g/mol | [6][7] |
| IUPAC Name | This compound | [7] |
| Common Synonyms | 2-Mercapto-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)-1H-pyridine-2-thione | [6] |
A critical structural feature of this compound is its existence as a tautomeric mixture of the thiol and thione forms. The equilibrium between these two forms is fundamental to its reactivity, influencing its behavior as both a nucleophile (thiolate) and its participation in hydrogen bonding (thione).
Caption: Thiol-Thione Tautomerism of the title compound.
Core Physicochemical Properties
The integration of a trifluoromethyl group significantly influences the compound's physical properties. The high electronegativity of the fluorine atoms creates a strong dipole, affecting intermolecular interactions and, consequently, physical constants like melting and boiling points.
| Property | Value / Description | Notes and Insights | Source(s) |
| Appearance | Expected to be a light yellow to brown solid. | Based on the appearance of its 3-isomer. | [9] |
| Melting Point | Data not available; isomers melt at 154-183 °C. | The 5-(CF₃) isomer melts at 154-159 °C, and the 3-(CF₃) isomer at 178-183 °C. A similar range is expected. | [9][10] |
| Boiling Point | 143.5 ± 50.0 °C | This is a predicted value; experimental determination may vary. | [6] |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and alcohols. | The polar pyridine-thione core suggests solubility in polar organic solvents, while the CF₃ group enhances solubility in less polar media. | Inferred |
| pKa | Data not available; 3-isomer has a predicted pKa of 8.33 ± 0.40. | The electron-withdrawing CF₃ group is expected to increase the acidity (lower the pKa) of the thiol proton compared to unsubstituted 2-mercaptopyridine. | [9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this exact compound are not publicly available, its expected spectroscopic signature can be reliably predicted based on data from closely related analogues.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the nitrogen will likely appear as the most downfield signal.
-
¹⁹F NMR: A sharp singlet is anticipated, characteristic of the three equivalent fluorine atoms of the CF₃ group. For related compounds like 4-(trifluoromethyl)pyridine, this signal appears around -63 ppm.[11]
-
¹³C NMR: The carbon spectrum will show six signals. The carbon atom of the CF₃ group will characteristically appear as a quartet due to coupling with the three fluorine atoms. The C=S carbon of the thione tautomer would be expected in the 175-185 ppm range.
-
Mass Spectrometry: The nominal mass will be 179 m/z for the molecular ion [M]⁺. High-resolution mass spectrometry would confirm the elemental composition of C₆H₄F₃NS.[8]
Reactivity and Synthetic Potential
The true value of this compound for a synthetic chemist lies in its versatile reactivity, which allows it to serve as a scaffold for further molecular elaboration.
-
S-Nucleophilicity: The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides) to form stable thioether linkages.
-
Oxidation: The thiol group can be oxidized to yield synthetically useful intermediates. For instance, oxidation can produce sulfonyl chlorides, which are key precursors for sulfonamides—a common pharmacophore. The related 5-(trifluoromethyl)pyridine-2-thiol is used to synthesize its corresponding sulfonyl chloride by reacting with chlorine gas.[10]
-
N-Functionalization: The pyridine nitrogen can be functionalized, for example, through quaternization reactions, which can modulate the molecule's solubility and electronic properties.
The following workflow illustrates a typical synthetic application, highlighting its role as a nucleophilic building block.
Caption: General workflow for S-alkylation reaction.
Applications in Research and Development
The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern drug and agrochemical discovery.[2][3] Its inclusion is a well-established strategy to enhance a compound's therapeutic potential.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[5] Incorporating a CF₃ group often blocks sites of oxidative metabolism, thereby increasing a drug's half-life and reducing its clearance rate.
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and accessing intracellular targets.
-
Target Binding: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the pyridine ring. This can profoundly influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, leading to enhanced binding affinity and potency.
As a building block, this compound provides a direct entry point to libraries of novel compounds containing the TFMP scaffold, enabling the exploration of new chemical space in the search for potent and selective bioactive agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) is not widely available, data from closely related trifluoromethylpyridine derivatives provides a strong basis for safe handling protocols.
-
Hazards: Compounds in this class are typically classified as irritants, causing skin, eye, and respiratory irritation.[7][14] Some analogues are considered acutely toxic if swallowed, inhaled, or in contact with skin.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[10][17]
Experimental Protocol Example: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyridine
This protocol describes a standard S-alkylation reaction, demonstrating the utility of this compound as a nucleophile.
Objective: To synthesize 2-(methylthio)-4-(trifluoromethyl)pyridine via S-methylation.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Iodomethane (CH₃I, 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add potassium carbonate (1.5 eq) in one portion.
-
Continue stirring for 20-30 minutes to facilitate the formation of the potassium thiolate salt.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add iodomethane (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(methylthio)-4-(trifluoromethyl)pyridine.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts desirable physicochemical properties to target molecules. Its unique combination of a reactive thiol handle and a metabolically robust, electron-withdrawing trifluoromethylpyridine core makes it a high-value component in the synthetic chemist's toolbox. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward successfully harnessing its potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
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An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-thiol (CAS: 121307-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyridine-2-thiol, registered under CAS number 121307-79-7, is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The strong electron-withdrawing nature and metabolic stability of the -CF3 group can enhance a compound's potency, bioavailability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this versatile chemical intermediate, alongside a list of commercial suppliers.
Physicochemical and Structural Properties
The structural and physical properties of this compound are foundational to its utility in chemical synthesis. While experimentally determined data for this specific isomer is not widely published, several key properties have been predicted through computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121307-79-7 | [1] |
| Molecular Formula | C₆H₄F₃NS | [1][2] |
| Molecular Weight | 179.16 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Mercapto-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)-1H-pyridine-2-thione, 2-Sulphanyl-4-(trifluoromethyl)pyridine | |
| Appearance | Crystalline solid | |
| Purity | Typically ≥97% | [2] |
| Boiling Point (Predicted) | 143.5 ± 50.0 °C | |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.56 ± 0.40 |
It is important for researchers to note the tautomeric nature of this compound, existing in equilibrium between the thiol and thione forms, with the thione often being the more stable tautomer.
Caption: Thiol-Thione Tautomerism of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from its corresponding chloro-pyridine precursor. A method described in Chinese patent CN1263094A provides a direct route to this compound.
Synthetic Pathway
The synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyridine with a sulfur source, such as sodium sulfide.
Caption: Synthetic route from 2-chloro-4-(trifluoromethyl)pyridine.
Step-by-Step Protocol
This protocol is adapted from the procedure described in patent CN1263094A.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-(trifluoromethyl)pyridine in dimethylformamide (DMF).
-
Reagent Addition: Add sodium sulfide to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C.
-
Monitoring: Monitor the progress of the reaction over 5-9 hours using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up and Isolation: Upon completion, perform a standard aqueous work-up to remove inorganic salts and the DMF solvent. The crude product can then be purified by recrystallization or column chromatography to yield 2-mercapto-4-trifluoromethylpyridine (this compound). The reported yield for this process is 78%.[3]
Applications in Research and Development
Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethyl group is a bioisostere for several functional groups and can significantly improve a molecule's metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing properties can also modulate the pKa of nearby functional groups, which can be crucial for receptor binding or membrane permeability.
The pyridine ring itself is a common feature in many pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall favorable toxicological profile. The combination of these two structural features in TFMP derivatives has led to their use in a variety of applications:
-
Agrochemicals: TFMP derivatives are found in herbicides, fungicides, and insecticides. For instance, compounds containing the 4-trifluoromethyl-pyridine structure, such as flonicamid, have been developed as effective insecticides.
-
Pharmaceuticals: A growing number of drug candidates and approved medicines contain the TFMP substructure. These compounds span a wide range of therapeutic areas, leveraging the unique properties of the TFMP core to enhance biological activity.
This compound, with its reactive thiol group, is an excellent starting point for further chemical elaboration. The thiol can be readily alkylated, oxidized to a sulfonyl chloride, or used in various cross-coupling reactions to build more complex molecular architectures.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Commercial Suppliers
This compound is available from several chemical suppliers, typically on a research scale. The following table lists some of the known suppliers.
Table 2: Selected Suppliers of this compound
| Supplier | Location | Purity |
| Advanced ChemBlocks Inc. | USA | 97% |
| Apollo Scientific | UK / USA | 97% |
| BLD Pharm | China / USA | ≥95% |
| Cenmed Enterprises | USA | ≥98% |
| Syntechim spol. s r.o. | Czech Republic | 98% (HPLC) |
| Creasyn Finechem (Tianjin) Co., Ltd. | China | 97% |
References
- This compound (C007B-536039) - Cenmed Enterprises.
- 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6] - Syntechim spol. s.r.o.
- This compound - PubChem.
- This compound - 인포켐스.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.
- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents.
- 4-(Trifluoromethyl)pyridine - PubChem.
- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.
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An In-Depth Technical Guide to the Tautomerism of 4-(Trifluoromethyl)pyridine-2-thiol in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the thione and thiol forms of pyridine-2-thiol derivatives is a critical determinant of their chemical reactivity, biological activity, and pharmaceutical properties. The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring is expected to significantly influence this equilibrium. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the investigation of the tautomerism of 4-(trifluoromethyl)pyridine-2-thiol in solution. We delve into the structural and electronic factors governing the thione-thiol equilibrium, the profound impact of solvent polarity, and detailed experimental protocols for characterization using multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and UV-Vis spectrophotometry. Furthermore, we outline a computational chemistry workflow to complement experimental findings and provide deeper mechanistic insights. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and chemical biology engaged in the study and application of fluorinated heterocyclic compounds.
Introduction: The Dynamic Nature of Pyridine-2-thiol Tautomerism
Heterocyclic thiones and their corresponding thiol tautomers represent a classic case of prototropic tautomerism, where the two forms are interconvertible through the migration of a proton. In the case of 2-mercaptopyridine derivatives, this equilibrium exists between the aromatic pyridine-2-thiol form and the non-aromatic pyridin-2(1H)-thione form. The position of this equilibrium is not fixed but is delicately balanced by a combination of intramolecular and intermolecular factors.
It is well-established that for the parent 2-mercaptopyridine, the thione form is generally the more stable tautomer in the solid state and in polar solvents.[1][2] The stability of the thione form in polar environments is attributed to its larger dipole moment and its ability to form strong hydrogen-bonded dimers. Conversely, in non-polar solvents, the less polar thiol form can become more populated.[1]
The introduction of substituents onto the pyridine ring can dramatically alter the electronic landscape of the molecule, thereby shifting the tautomeric equilibrium. The trifluoromethyl (-CF₃) group is a particularly potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. Its placement at the 4-position of the pyridine ring is expected to have a significant impact on the relative stabilities of the thione and thiol tautomers of this compound.
This guide will provide a detailed exploration of the factors governing the tautomerism of this specific compound and the methodologies to accurately characterize its behavior in solution.
The Influence of the 4-Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the pyridine ring is primarily inductive, withdrawing electron density through the sigma bond framework. This has several key implications for the thione-thiol tautomerism:
-
Acidity of the Thiol/Thione Protons: The strong electron-withdrawing nature of the -CF₃ group will increase the acidity of both the S-H proton in the thiol form and the N-H proton in the thione form. This can influence the kinetics of the tautomeric interconversion.
-
Basicity of the Pyridine Nitrogen: The electron-withdrawing -CF₃ group will decrease the basicity of the pyridine ring nitrogen. This will impact the protonation state of the molecule in acidic media and can influence intermolecular interactions.
-
Aromaticity and Resonance: The -CF₃ group can influence the aromaticity of the thiol form and the resonance stabilization of the thione form. While the thiol form is formally aromatic, the thione form possesses a conjugated system. The precise electronic interplay will determine the relative energetic favorability of each tautomer.
Given these considerations, it is hypothesized that the electron-withdrawing -CF₃ group will favor the thione tautomer by stabilizing the partial negative charge on the sulfur atom in the thione form through resonance delocalization, which is enhanced by the inductive withdrawal of the -CF₃ group. However, the extent of this stabilization and the precise tautomeric ratio in different solvents must be determined experimentally and corroborated by computational methods.
The Critical Role of the Solvent
The choice of solvent is arguably the most critical external factor influencing the thione-thiol equilibrium. Solvents can interact with the tautomers in several ways, including through polarity effects and specific hydrogen bonding interactions.
-
Polar Solvents: Polar solvents, particularly those capable of acting as hydrogen bond donors and acceptors (e.g., water, methanol, DMSO), are known to strongly favor the thione form of 2-mercaptopyridines.[1] This is due to the greater polarity of the thione tautomer and its ability to engage in hydrogen bonding through the N-H and C=S groups.
-
Non-Polar Solvents: In non-polar, aprotic solvents (e.g., cyclohexane, chloroform, benzene), the less polar thiol tautomer is expected to be more favored.[1] In these environments, intermolecular hydrogen bonding between solute molecules can also play a significant role, often leading to the formation of thione dimers.
A systematic investigation of the tautomeric equilibrium of this compound across a range of solvents with varying polarities and hydrogen bonding capabilities is essential for a complete understanding of its solution-state behavior.
Experimental Characterization
A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism, as it can provide detailed structural information and, under certain conditions, allow for the quantification of the different tautomers in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.
4.1.1. ¹H and ¹³C NMR Spectroscopy
In many cases of rapid tautomeric interconversion, the NMR spectra will show a single set of time-averaged signals for the protons and carbons. The chemical shifts of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers. However, by comparing the spectra in different solvents where the equilibrium is expected to shift, one can infer the direction of the equilibrium.
-
Key Diagnostic Signals:
-
¹H NMR: The chemical shift of the proton attached to the sulfur (in the thiol) or nitrogen (in the thione) is a key indicator, although it may be broad and difficult to observe. The chemical shifts of the aromatic protons will also be sensitive to the tautomeric form.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C2) is particularly diagnostic. In the thiol form, this carbon is an aromatic carbon bonded to sulfur, while in the thione form, it is a thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).
-
4.1.2. ¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe
The presence of the trifluoromethyl group provides a unique and highly sensitive handle for studying the tautomerism of this molecule using ¹⁹F NMR spectroscopy.[3][4] The chemical shift of the -CF₃ group is highly sensitive to the electronic environment of the pyridine ring.
-
Expected Observations: The ¹⁹F chemical shift of the -CF₃ group is expected to be different for the thione and thiol tautomers due to the differences in the electronic distribution in the pyridine ring. By recording ¹⁹F NMR spectra in a range of solvents, a clear correlation between the ¹⁹F chemical shift and the solvent polarity can be established. This can provide a quantitative measure of the tautomeric equilibrium constant (KT) in each solvent, assuming the chemical shifts of the pure tautomers can be determined or reasonably estimated.
4.1.3. Experimental Protocol for NMR Analysis
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O). Ensure the concentration is consistent across all samples.
-
¹H NMR Acquisition: Acquire standard ¹H NMR spectra for each sample. Note the chemical shifts and multiplicities of all signals.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Pay close attention to the downfield region to identify the C=S signal of the thione form.
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR spectra. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).
-
Data Analysis:
-
Compare the chemical shifts of the protons, carbons, and fluorine across the different solvents.
-
If distinct signals for both tautomers are observed (in the case of slow exchange), integrate the signals to determine the tautomeric ratio.
-
If time-averaged signals are observed, plot the ¹⁹F chemical shift as a function of a solvent polarity parameter (e.g., the Dimroth-Reichardt ET(30) parameter). This plot can be used to estimate the ¹⁹F chemical shifts of the pure tautomers by extrapolation to the extremes of solvent polarity.
-
The tautomeric equilibrium constant (KT = [Thione]/[Thiol]) can then be calculated for each solvent using the following equation: δobs = χthioneδthione + χthiolδthiol where δobs is the observed chemical shift, δthione and δthiol are the chemical shifts of the pure tautomers, and χthione and χthiol are their mole fractions.
-
The experimental workflow for NMR analysis is depicted in the following diagram:
Caption: Workflow for the NMR spectroscopic analysis of tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, as the thione and thiol forms are expected to have distinct electronic absorption spectra.[5]
-
Expected Spectral Features:
-
Thiol Form: As an aromatic pyridine derivative, the thiol tautomer is expected to exhibit π → π* transitions at shorter wavelengths.
-
Thione Form: The thione tautomer contains a thiocarbonyl group (C=S), which has a characteristic n → π* transition at a longer wavelength, typically in the near-UV or visible region. This long-wavelength absorption band is often a clear indicator of the presence of the thione form.
-
4.2.1. Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a range of solvents that are transparent in the UV-Vis region of interest and span a wide range of polarities.
-
Sample Preparation: Prepare dilute solutions of this compound in each solvent. The concentration should be low enough to be within the linear range of the Beer-Lambert law.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the different electronic transitions in each solvent.
-
The appearance and intensity of the long-wavelength n → π* band can be used to qualitatively assess the proportion of the thione tautomer.
-
For a quantitative analysis, the molar extinction coefficients of the pure tautomers are required. These can sometimes be estimated by studying "locked" derivatives (e.g., the S-methyl derivative for the thiol form and the N-methyl derivative for the thione form) or by using computational methods.
-
The tautomeric ratio can be determined by analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other.
-
A summary of the expected spectroscopic data is presented in the table below:
| Spectroscopic Technique | Tautomer | Expected Key Features |
| ¹H NMR | Thiol | Aromatic proton signals, S-H proton signal. |
| Thione | Non-aromatic proton signals, N-H proton signal. | |
| ¹³C NMR | Thiol | Aromatic carbon signals, C-S signal (~120-140 ppm). |
| Thione | C=S signal (thiocarbonyl) at a downfield shift (>160 ppm). | |
| ¹⁹F NMR | Thiol & Thione | Distinct chemical shifts for the -CF₃ group in each tautomer. |
| UV-Vis | Thiol | π → π* transitions at shorter wavelengths. |
| Thione | n → π* transition of the C=S group at a longer wavelength. |
Computational Chemistry Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for studying tautomerism.[6] It can be used to:
-
Predict the relative energies and stabilities of the tautomers in the gas phase and in solution.
-
Calculate the geometries of the tautomers and the transition state for their interconversion.
-
Simulate NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.
5.1. Computational Workflow
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculations: Calculate the electronic energies of the optimized structures. To obtain free energies, perform frequency calculations to determine the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To model the effect of the solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and energy calculations for each tautomer in the solvents of interest.
-
NMR and UV-Vis Prediction: Use the optimized geometries to calculate the NMR chemical shifts (using the GIAO method) and the electronic transition energies and oscillator strengths for the UV-Vis spectra (using Time-Dependent DFT, TD-DFT).
-
Data Analysis:
-
Compare the calculated relative free energies of the tautomers in different solvents with the experimentally determined tautomeric ratios.
-
Compare the calculated NMR chemical shifts and UV-Vis λmax values with the experimental spectra to confirm the assignment of the signals to the respective tautomers.
-
The logical relationship between the different components of this study is illustrated below:
Caption: Logical framework for the study of tautomerism.
Implications for Drug Development and Materials Science
The tautomeric state of a molecule can have profound consequences for its biological activity and material properties. For example:
-
Receptor Binding: The different tautomers will have different shapes, hydrogen bonding capabilities, and electrostatic potentials, which will lead to different binding affinities for biological targets such as enzymes and receptors.
-
Pharmacokinetics: The polarity and lipophilicity of the dominant tautomer will influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Crystal Packing and Polymorphism: In the solid state, the tautomeric form will dictate the crystal packing and can lead to polymorphism, which has significant implications for drug formulation and stability.
-
Coordination Chemistry: The thione and thiol forms will act as different ligands in coordination complexes, leading to materials with distinct electronic and magnetic properties.
A thorough understanding of the tautomeric behavior of this compound is therefore essential for its rational application in drug design and materials science.
Conclusion
The tautomerism of this compound in solution is a complex phenomenon governed by a delicate interplay of electronic effects from the trifluoromethyl substituent and the surrounding solvent environment. This technical guide has outlined a comprehensive strategy for the investigation of this equilibrium, combining the power of multinuclear NMR spectroscopy, UV-Vis spectrophotometry, and computational chemistry. The use of ¹⁹F NMR, in particular, offers a highly sensitive and direct probe of the tautomeric state. By following the detailed protocols and data analysis workflows presented herein, researchers can gain a deep and quantitative understanding of the solution-state behavior of this important fluorinated heterocyclic compound, paving the way for its informed application in the development of new pharmaceuticals and advanced materials.
References
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- 19Flourine NMR. University of Ottawa. URL
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- Tautomers of substituted Pyridines. ScienceMadness Discussion Board. (2016). URL
- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook. URL
- 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR spectrum. ChemicalBook. URL
- Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.
- Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. (2016). URL
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
- Boulton, A. J., & McKillop, A. (1970). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.
- Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.
- Karczmarzyk, Z., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(3), 947-960.
- Larina, L. I., & Lopyrev, V. A. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 3(4), 43.
- Schlegel, H. B., et al. (1980). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 102(15), 4627-4633.
- The simulated UV/Vis absorption spectra for the thiol, thione and...
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- Shugar, D., & Psoda, A. (1982). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Acta Biochimica Polonica, 29(3-4), 129-146.
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spectroscopic characterization of 4-(trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive framework for the , a heterocyclic compound of interest in medicinal chemistry and materials science. Trifluoromethylpyridine (TFMP) fragments are increasingly incorporated into agrochemicals and pharmaceuticals due to their unique physicochemical properties that can enhance biological activity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the critical thiol-thione tautomerism inherent to this molecule and explore its characterization using a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Central Challenge: Thiol-Thione Tautomerism
A defining feature of 2-mercaptopyridine derivatives is their existence as a mixture of two rapidly interconverting tautomers: the aromatic thiol form and the non-aromatic thione form.[4] This equilibrium is a pivotal consideration in any spectroscopic analysis as its position is highly sensitive to the molecule's environment, including solvent polarity, concentration, and temperature.[4][5][6]
-
Thiol Form (Aromatic): this compound. Features a sulfhydryl (-SH) group attached to the pyridine ring.
-
Thione Form (Non-Aromatic): 4-(trifluoromethyl)-1H-pyridine-2-thione. Features a thiocarbonyl (C=S) group and a proton on the nitrogen atom (N-H).
Computational and experimental studies on the parent 2-pyridinethiol show that while the thiol form may be more stable in the gas phase, the thione tautomer is significantly favored in polar solvents due to its larger dipole moment and stabilization through thioamide resonance.[5][7] The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position is expected to influence the electronic distribution within the ring and, consequently, this tautomeric balance. A comprehensive characterization, therefore, must not only identify the compound but also probe the dynamics of this equilibrium.
Caption: Thiol-Thione tautomeric equilibrium of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon-hydrogen framework, the fluorine environment, and the tautomeric state.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will provide immediate clues about the tautomeric equilibrium through the chemical shift of the labile proton (S-H vs. N-H) and the coupling patterns of the aromatic protons. The choice of solvent is a critical experimental parameter.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent.
-
Solvent Choice Rationale:
-
Chloroform-d (CDCl₃): A nonpolar solvent that will likely favor the thiol tautomer.[6] The S-H proton signal may be broad and difficult to observe.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, hydrogen-bond accepting solvent that will favor the thione tautomer. It is excellent for observing labile N-H protons, which appear as distinct, often broad, signals.
-
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (adjust for concentration).
-
Spectral Width: 0-16 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Anticipated Data & Interpretation: The positions of the three non-labile protons on the pyridine ring are influenced by the electron-withdrawing -CF₃ group. Based on data for similar structures like 4-(trifluoromethyl)pyridine[8], the following can be predicted:
-
H-6: Expected to be the most downfield proton, appearing as a doublet, due to its proximity to the electronegative nitrogen atom.
-
H-5: Expected to be a doublet of doublets (or a more complex multiplet), coupled to both H-6 and H-3.
-
H-3: Expected to be a doublet or a narrow multiplet.
-
Labile Proton: This is the key diagnostic signal.
-
In CDCl₃ (Thiol form): A broad singlet for the S-H proton may be observed, likely in the δ 3-5 ppm range.
-
In DMSO-d₆ (Thione form): A broad singlet for the N-H proton is expected significantly downfield, potentially > δ 12 ppm.
-
¹⁹F NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.[9] The chemical shift of the -CF₃ group is a sensitive probe of the electronic environment of the pyridine ring, making it useful for confirming substitution patterns and observing any changes related to the tautomeric equilibrium.[10][11]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (400 MHz Spectrometer):
-
Observed Nucleus: ¹⁹F (at ~376 MHz).
-
Pulse Program: Standard single pulse with proton decoupling.
-
Reference: An external standard such as trifluorotoluene (δ ~ -63.7 ppm) or CCl₃F (δ 0 ppm) is often used.[12][13]
-
Spectral Width: A wide range should be set initially, e.g., +10 to -100 ppm, to locate the signal.
-
-
Data Processing: Process the spectrum similarly to ¹H NMR.
Anticipated Data & Interpretation:
-
A single, sharp signal is expected for the -CF₃ group.
-
The chemical shift is anticipated to be in the range of δ -60 to -70 ppm, typical for a -CF₃ group attached to an aromatic ring.[12][14] The exact shift will depend on the solvent and the dominant tautomeric form, as this affects the overall electron density of the pyridine ring.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The most diagnostic signal will be that of the C-2 carbon, whose chemical shift changes dramatically between the C-S of the thiol and the C=S of the thione.
Experimental Protocol:
-
Sample Preparation: A slightly more concentrated sample (15-25 mg in ~0.6 mL) is recommended.
-
Instrument Parameters (101 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512 or higher, as ¹³C is an insensitive nucleus.
-
Spectral Width: 0-200 ppm.
-
Anticipated Data & Interpretation:
-
Pyridine Ring Carbons: 4-5 signals are expected in the aromatic region (δ 110-160 ppm).
-
-CF₃ Carbon: A quartet (due to ¹JCF coupling) is expected around δ 120-130 ppm.
-
Diagnostic C-2 Signal:
-
Thiol form (C-S): Expected in the aromatic region, likely δ 150-160 ppm.
-
Thione form (C=S): A significant downfield shift is expected, placing the thiocarbonyl signal in the δ 175-185 ppm range, clearly distinguishing it from the other aromatic carbons.[15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is excellent for identifying functional groups and is a rapid method to assess the dominant tautomeric form in the solid state or in solution. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region.
Experimental Protocol:
-
Sample Preparation:
-
Solid State: Use an Attenuated Total Reflectance (ATR) accessory for neat solid analysis, which requires minimal sample prep.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and use an appropriate IR solution cell.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background subtraction using the empty ATR crystal or the pure solvent.
Anticipated Data & Interpretation: The key is to look for vibrations that are unique to each tautomer.
-
Thione Form (Dominant in solid/polar solution):
-
N-H Stretch: A broad band in the 3400-3000 cm⁻¹ region.
-
C=S Stretch: A medium to strong band in the 1250-1100 cm⁻¹ region.
-
-
Thiol Form (Favored in nonpolar solution):
-
Common Vibrations:
-
Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.
-
Pyridine Ring C=C/C=N Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region.[16]
-
C-F Stretches: Very strong, characteristic bands in the 1350-1100 cm⁻¹ region, which may overlap with the C=S stretch.
-
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight and, through fragmentation analysis, confirms the elemental composition and structural components.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion. Run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
-
Electron Ionization (EI): A hard ionization technique that will induce more fragmentation, providing structural information.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental formula.
Anticipated Data & Interpretation:
-
Molecular Formula: C₆H₄F₃NS
-
Monoisotopic Mass: 179.0017 g/mol .[17]
-
Expected Ions:
-
ESI (+): [M+H]⁺ at m/z 180.0095.
-
ESI (-): [M-H]⁻ at m/z 178.0038.
-
-
Key Fragmentation Patterns (EI): The fragmentation of trifluoromethyl-substituted heterocycles can be complex. Common fragmentation pathways include the loss of a fluorine radical (·F), HF, or difluorocarbene (:CF₂), leading to characteristic fragment ions.[18]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is sensitive to the electronic structure of the conjugated system. Because the thiol and thione tautomers possess different chromophores (an aromatic ring vs. a conjugated thioamide), they will exhibit distinct absorption spectra. This makes UV-Vis an excellent tool for studying the tautomeric equilibrium in different solvents.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution in a solvent like methanol. Create a series of dilute solutions (e.g., in hexane, acetonitrile, and water) to achieve an absorbance between 0.1 and 1.0.
-
Instrument Parameters:
-
Scan Range: 200 - 500 nm.
-
Blank: Use the pure solvent from each solution as the blank.
-
Anticipated Data & Interpretation:
-
Pyridine π→π* Transitions: Both tautomers will show absorptions typical of substituted pyridines, generally below 300 nm.[19][20]
-
Diagnostic Bands: Based on studies of 2-mercaptopyridine, the thione form has a characteristic n→π* transition at a longer wavelength.[21]
-
Thiol Form (in Hexane): Expect a primary absorption maximum (λ_max) around 270-290 nm.
-
Thione Form (in Water/Acetonitrile): Expect a red-shifted λ_max, likely appearing around 340-360 nm, corresponding to the conjugated thioamide chromophore.[6]
-
Caption: Integrated workflow for the spectroscopic characterization.
Summary of Anticipated Spectroscopic Data
| Technique | Feature | Thiol Tautomer (in nonpolar solvent) | Thione Tautomer (in polar solvent) |
| ¹H NMR | Labile Proton (δ, ppm) | ~3-5 (broad s, S-H) | >12 (broad s, N-H) |
| ¹³C NMR | C-2 Signal (δ, ppm) | ~150-160 (C-S) | ~175-185 (C=S) |
| ¹⁹F NMR | -CF₃ Signal (δ, ppm) | ~ -65 (s) | ~ -65 (s, slight shift expected) |
| FT-IR | Key Stretches (cm⁻¹) | ~2550 (weak, sharp, S-H) | ~3200 (broad, N-H), ~1150 (C=S) |
| UV-Vis | λ_max (nm) | ~270-290 | ~340-360 |
| Mass Spec | [M+H]⁺ (m/z) | 180.0095 | 180.0095 |
Conclusion
The comprehensive is a multi-faceted process that goes beyond simple structural confirmation. It requires a carefully designed experimental approach to probe the central thiol-thione tautomerism. By strategically employing a suite of techniques—NMR for detailed structural and dynamic insights, FT-IR and UV-Vis for a rapid assessment of the dominant tautomer in a given state, and high-resolution MS for unambiguous molecular formula confirmation—researchers can build a complete and robust analytical profile of this important molecule. This guide provides the necessary protocols and interpretive framework to achieve that goal, ensuring scientific integrity and enabling confident application in drug discovery and materials science.
References
- Guillaumes, G. (n.d.). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution†. ElectronicsAndBooks.
- Dennis, L. M., et al. (2001). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 66(16), 5525–5534.
- Dennis, L. M., et al. (2001). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. American Chemical Society.
- RSC Publishing. (n.d.). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
- Wang, W., et al. (2002). Spectroscopic Characterization of Gold Nanoparticles Passivated by Mercaptopyridine and Mercaptopyrimidine Derivatives. The Journal of Physical Chemistry B, 106(24), 6167–6174.
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1H NMR and 19F NMR analysis of trifluoromethylpyridines
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of Trifluoromethylpyridines
Authored by: A Senior Application Scientist
Introduction: The Growing Importance of Trifluoromethylpyridines in Medicinal Chemistry
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a cornerstone strategy in modern drug discovery. This single structural modification can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridines privileged scaffolds in pharmaceuticals. The precise determination of the CF₃ group's position and the overall substitution pattern on the pyridine ring is critical for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F NMR, stands as the definitive analytical tool for this purpose.
This guide provides a comprehensive, in-depth exploration of the NMR analysis of trifluoromethylpyridines. We will move beyond a simple recitation of spectral data, delving into the underlying principles of spin-spin coupling, the strategic selection of NMR experiments, and the interpretation of complex spectral patterns. This document is designed for researchers, medicinal chemists, and analytical scientists who seek to leverage the full power of NMR for the unambiguous characterization of these vital compounds.
Part 1: Fundamental Principles of ¹H and ¹⁹F NMR in Trifluoromethylpyridines
The Diagnostic Power of the ¹⁹F NMR Chemical Shift
The ¹⁹F nucleus is an outstanding NMR probe: it has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong signal intensity. In the context of trifluoromethylpyridines, the ¹⁹F chemical shift (δ) is highly sensitive to the electronic environment, making it a powerful first indicator of the CF₃ group's position on the pyridine ring.
Generally, the ¹⁹F chemical shift of a CF₃ group on a pyridine ring is influenced by the position of the nitrogen atom and other substituents. The electron-withdrawing nature of the pyridine nitrogen deshields the CF₃ group, causing a downfield shift compared to trifluoromethylbenzene. The position of the CF₃ group relative to the nitrogen dictates the extent of this effect.
Table 1: Typical ¹⁹F Chemical Shift Ranges for Monosubstituted Trifluoromethylpyridines.
| Position of CF₃ | Typical ¹⁹F Chemical Shift (δ) Range (ppm) |
| 2-CF₃ | -66 to -69 |
| 3-CF₃ | -63 to -65 |
| 4-CF₃ | -64 to -66 |
Note: These ranges are approximate and can be influenced by solvent and other substituents. Data is referenced against a common standard like CFCl₃ (δ = 0 ppm).
The Key to Structure: ¹H-¹⁹F Spin-Spin Coupling (J-Coupling)
While the ¹⁹F chemical shift provides a good initial assessment, the unambiguous determination of structure relies on the analysis of through-bond J-coupling between the fluorine nuclei of the CF₃ group and the protons on the pyridine ring. These couplings traverse multiple bonds and their magnitudes are highly dependent on the number of bonds separating the coupled nuclei.
-
³JHF (three-bond coupling): This coupling occurs between the CF₃ group and a proton on an adjacent carbon atom. It is typically the largest and most diagnostically significant coupling.
-
⁴JHF (four-bond coupling): Coupling between the CF₃ group and a proton two carbons away is smaller than ³JHF.
-
⁵JHF (five-bond coupling): This long-range coupling is the smallest and is not always resolved.
The presence and magnitude of these couplings create characteristic splitting patterns in both the ¹H and ¹⁹F NMR spectra, acting as a "fingerprint" for the substitution pattern. For instance, a CF₃ group at the 2-position will show a significant ³JHF coupling to the proton at the 3-position, while a CF₃ group at the 3-position will exhibit ³JHF couplings to protons at both the 2- and 4-positions.
Diagram 1: J-Coupling Pathways in Trifluoromethylpyridines
Caption: Visualization of H-F coupling pathways.
Part 2: Experimental Design and Data Acquisition
A robust and reliable analysis requires careful experimental design. The choice of solvent, NMR experiment, and processing parameters can significantly impact the quality and interpretability of the data.
Sample Preparation and Solvent Selection: A Self-Validating Protocol
The choice of solvent is critical as it can influence both chemical shifts and the resolution of coupling constants.
Step-by-Step Protocol for Sample Preparation:
-
Analyte Purity Check: Before preparing the NMR sample, ensure the purity of the trifluoromethylpyridine compound using a primary technique like LC-MS or GC-MS. This prevents misinterpretation of signals from impurities.
-
Solvent Selection:
-
For initial screening: Use a common, non-polar solvent like Chloroform-d (CDCl₃). It is readily available and provides good solubility for many organic compounds.
-
For resolving overlapping signals: If the ¹H spectrum is crowded, consider using a more polar, aromatic solvent like Benzene-d₆ (C₆D₆). The anisotropic effects of the benzene ring can induce significant changes in proton chemical shifts, often resolving overlapping multiplets.
-
-
Concentration: Prepare a sample at a concentration of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Internal Standard (Optional but Recommended): For precise quantification or comparison across samples, a non-reactive internal standard with a known chemical shift can be added. For ¹⁹F NMR, trifluorotoluene is a common choice.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.
Essential 1D NMR Experiments: ¹H, ¹⁹F, and ¹⁹F-Decoupled ¹H
A standard analysis workflow should include a set of 1D experiments to gather a complete picture of the molecule's structure.
Diagram 2: Standard 1D NMR Workflow for Trifluoromethylpyridines
Caption: Workflow for 1D NMR analysis.
-
¹H NMR: This is the starting point for analysis. The chemical shifts, integration, and multiplicity of the proton signals provide initial information about the substitution pattern. In trifluoromethylpyridines, the proton signals will often appear as quartets or multiplets due to coupling with the CF₃ group.
-
¹⁹F NMR: This experiment directly observes the CF₃ group. The spectrum will typically show a single resonance (if there is only one CF₃ group), and its chemical shift provides the first clue to its position. The multiplicity of this signal will be a reflection of the couplings to nearby protons.
-
¹H{¹⁹F} NMR (Proton NMR with Fluorine Decoupling): This is a powerful experiment for confirming ¹H-¹⁹F couplings. By irradiating the ¹⁹F frequency, the coupling to the protons is removed. Signals that were quartets or complex multiplets in the standard ¹H NMR spectrum will collapse into singlets, doublets, or triplets, revealing the underlying ¹H-¹H coupling patterns. This is a self-validating step: the simplification of the spectrum upon decoupling provides definitive evidence of which protons are coupled to the CF₃ group.
Advanced 2D NMR Techniques: Heteronuclear Correlation
When the 1D spectra are ambiguous due to signal overlap or complex higher-order coupling, 2D NMR experiments are indispensable.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment is the gold standard for unambiguously assigning ¹H-¹⁹F correlations. It generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak appears at the intersection of the ¹H and ¹⁹F chemical shifts of coupled nuclei. This directly links a specific proton signal to the CF₃ group, providing irrefutable evidence of their spatial relationship through the bond network.
Table 2: Interpreting H-F Coupling Constants (JHF) for Structural Elucidation.
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Diagnostic Value |
| ³JHF | 3 | 2.5 - 3.5 | Strong indicator of ortho relationship. |
| ⁴JHF | 4 | 0.5 - 1.5 | Indicates a meta relationship. |
| ⁵JHF | 5 | < 0.5 | Often unresolved, indicates a para relationship. |
Part 3: Case Studies - Interpreting the Spectra
Let's consider two isomeric compounds: 2-chloro-6-(trifluoromethyl)pyridine and 4-chloro-2-(trifluoromethyl)pyridine.
Case Study 1: 2-chloro-6-(trifluoromethyl)pyridine
-
¹⁹F NMR Prediction: The CF₃ group is at the 2/6 position, so we expect a chemical shift in the range of -66 to -69 ppm.
-
¹H NMR Prediction: We expect to see three proton signals in the aromatic region. The proton at the 3-position will be coupled to the CF₃ group (³JHF) and will appear as a quartet. The protons at the 4- and 5-positions will show standard ¹H-¹H couplings (doublet of doublets or triplets).
-
Confirmation with ¹H{¹⁹F} NMR: Upon fluorine decoupling, the quartet corresponding to the H-3 proton will collapse into a doublet (due to coupling with H-4), confirming its proximity to the CF₃ group.
Case Study 2: 4-chloro-2-(trifluoromethyl)pyridine
-
¹⁹F NMR Prediction: The CF₃ group is at the 2-position, so the chemical shift should again be in the -66 to -69 ppm range.
-
¹H NMR Prediction: We expect three proton signals. The proton at the 3-position will be a quartet due to ³JHF coupling. The proton at the 5-position will show a smaller ⁴JHF coupling, likely appearing as a doublet of quartets. The proton at the 6-position will show only ¹H-¹H coupling.
-
Confirmation with ¹H-¹⁹F HETCOR: A 2D HETCOR experiment would show a strong cross-peak between the ¹⁹F signal and the ¹H signal of the H-3 proton. A weaker cross-peak might also be visible to the H-5 proton, confirming the ⁴JHF coupling.
Conclusion: An Integrated Approach for Certainty
The analysis of trifluoromethylpyridines is a clear example of how multi-nuclear NMR provides unparalleled structural insight. A systematic approach, beginning with 1D ¹H and ¹⁹F NMR to form a hypothesis, followed by targeted decoupling experiments or 2D correlation studies for confirmation, creates a self-validating workflow that ensures accurate and reliable structural assignment. This level of analytical rigor is not just an academic exercise; it is a prerequisite for the successful progression of drug discovery programs where the precise structure of every compound must be known with absolute certainty.
References
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stability and storage conditions for 4-(trifluoromethyl)pyridine-2-thiol
An In-Depth Technical Guide to the Stability and Storage of 4-(Trifluoromethyl)pyridine-2-thiol
This guide provides an in-depth analysis of the stability, storage, and handling of this compound, a critical heterocyclic building block in the development of modern agrochemicals and pharmaceuticals.[1][2] Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl group and the reactive thiol moiety.[3][4] However, these same features present distinct stability challenges. A comprehensive understanding of this compound's reactivity is paramount for ensuring its integrity in research and development, thereby guaranteeing the reliability and reproducibility of experimental outcomes.
Molecular Profile and Physicochemical Characteristics
To understand the stability of this compound, one must first appreciate its molecular architecture. The structure is a composite of three key features:
-
Pyridine Ring: A generally stable aromatic system.[5]
-
Trifluoromethyl (-CF3) Group: A potent electron-withdrawing group that decreases the electron density of the pyridine ring, influencing its reactivity.[3][4]
-
Thiol (-SH) Group: The primary center of reactivity and the main source of instability. The S-H bond is considerably weaker than an O-H bond, making it susceptible to a variety of reactions, most notably oxidation.[5][6]
A crucial characteristic of 2-pyridinethiols is their existence in a tautomeric equilibrium with their corresponding thione form.[7][8] This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration.[7]
Caption: Thiol-Thione Tautomerism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 121307-79-7 | [1][9] |
| Molecular Formula | C₆H₄F₃NS | [1][9][10][11] |
| Molecular Weight | 179.16 g/mol | [1][10] |
| Appearance | Yellow crystalline solid | [10] |
| Melting Point | 165 °C (approx.) | [12] |
| Predicted Boiling Point | 143.5 ± 50.0 °C | [1][10] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [1][10] |
Core Stability Challenges and Degradation Pathways
The long-term integrity of this compound is primarily threatened by its susceptibility to oxidation. Other environmental factors such as heat, light, and moisture also play a significant role.
Oxidative Instability: The Primary Degradation Route
From a practical standpoint, the most common degradation pathway for this compound is the oxidation of the thiol group. Thiols are readily oxidized, even by atmospheric oxygen, to form disulfides.[6][7] This reaction is often autocatalytic in pyridine-containing thiols.[7] In this case, two molecules of this compound couple to form 2,2'-disulfanediylbis(4-(trifluoromethyl)pyridine).
This dimerization represents a loss of the active thiol group, rendering the material impure and potentially unusable for subsequent synthetic steps that rely on the thiol's nucleophilicity. Under more vigorous oxidative conditions (e.g., exposure to strong oxidizing agents), the sulfur atom can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids.[5][6][13]
Caption: Primary Oxidative Degradation Pathway.
Thermal and Photolytic Sensitivity
High temperatures can induce thermal decomposition, leading to the release of hazardous gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[14][15] While the compound is a crystalline solid with a relatively high melting point, localized heating or improper storage at elevated temperatures can accelerate degradation.
Furthermore, many aromatic sulfur compounds are sensitive to light. Although specific photostability data is limited, it is a standard best practice to protect such reagents from direct light to prevent photolytically-induced degradation.
Influence of pH and Moisture
The molecule possesses both a weakly acidic thiol group and a weakly basic nitrogen atom on the pyridine ring, giving it an amphoteric character.[5] This means its stability can be compromised under strongly acidic or basic conditions.
Moisture can also be detrimental. While not immediately hydrolyzable, the presence of water can facilitate oxidative pathways and other degradation mechanisms.[16] Therefore, maintaining a dry environment is critical for long-term storage.
Recommended Storage and Handling Protocols
To mitigate the stability challenges outlined above, a stringent set of storage and handling protocols must be implemented. The goal of these protocols is to create a self-validating system where the integrity of the compound is preserved from receipt to use.
Optimal Storage Conditions
The following conditions are synthesized from safety data sheets and best practices for handling sensitive organosulfur compounds.
Table 2: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of oxidative and thermal degradation.[1][17][18] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group by atmospheric oxygen.[1][15] |
| Light | Store in an amber vial or in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed, airtight container | Protects from atmospheric moisture and oxygen ingress.[14][15][19] |
Safe Handling Procedures
Adherence to proper laboratory technique is essential to prevent both contamination of the material and exposure to the researcher.
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[21][22][23]
-
Dispensing: When dispensing, work quickly to minimize exposure to the atmosphere. If possible, use a glove box with an inert atmosphere for aliquoting. Avoid generating dust.[14][15]
Managing Incompatibilities
To prevent rapid, potentially hazardous reactions, this compound must be stored away from:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, bleach). These will rapidly and exothermically oxidize the thiol group.[14][15]
-
Strong Bases: Can deprotonate the thiol, and may promote other reactions.[15]
Experimental Workflow for Stability Assessment
For critical applications, it is advisable to verify the purity of the compound, especially if it has been stored for an extended period or if storage conditions have been compromised. A simple HPLC-based method can be used for this purpose.
Protocol 4.1: Accelerated Stability Study via HPLC
This protocol describes a workflow to assess the stability of the compound under stressed conditions.
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the solution via reverse-phase HPLC with UV detection to establish the initial purity and retention time of the parent compound.
-
-
Sample Stressing:
-
Place an accurately weighed sample of the solid compound in an open vial within a controlled environment chamber at an elevated temperature (e.g., 40°C).
-
Place a second sample in a sealed vial under ambient air at room temperature.
-
Maintain a control sample under the recommended storage conditions (2-8°C, inert atmosphere, dark).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24, 48, 72 hours, and 1 week), remove a small aliquot from each stressed sample.
-
Prepare solutions and analyze via the same HPLC method established in Step 1.
-
-
Data Evaluation:
-
Compare the chromatograms from the stressed samples to the T=0 and control samples.
-
Quantify the decrease in the peak area of the parent compound.
-
Identify and quantify the increase in the peak area of major degradants, such as the corresponding disulfide, which will typically have a different retention time.
-
Caption: Experimental Workflow for HPLC-Based Stability Assessment.
Conclusion
This compound is a valuable yet sensitive reagent. Its stability is governed by the reactivity of its thiol group, which is highly prone to oxidation. By implementing a rigorous protocol of refrigerated storage under an inert atmosphere and protecting the compound from light, moisture, and chemical incompatibilities, researchers can ensure its integrity. For applications demanding the highest level of purity, periodic analytical verification is a prudent and scientifically sound practice. Adherence to these guidelines will safeguard the quality of this key building block, leading to more reliable and reproducible scientific outcomes.
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A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethyl)pyridine-2-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 4-(trifluoromethyl)pyridine-2-thiol, a pivotal heterocyclic compound in medicinal chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of solubility, extrapolates expected behavior based on physicochemical properties and tautomerism, and presents a comprehensive, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to empower researchers to generate reliable solubility data, a critical parameter for reaction optimization, formulation development, and overall drug discovery and development processes.
Introduction: The Significance of this compound
This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, imparts unique properties to the parent pyridine ring, including increased metabolic stability, enhanced membrane permeability, and modified acidity, which can profoundly influence a molecule's biological activity.[1][2] As a synthetic intermediate, understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs).[3] Poor solubility can lead to challenges in achieving desired concentrations for biological screening, creating difficulties in formulation, and ultimately hindering the progression of a drug candidate.[3]
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent.[4] Key properties of this compound that dictate its solubility profile include:
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C6H4F3NS | - |
| Molecular Weight | 179.16 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Melting Point | 165°C (for a similar compound)[5] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Structure & Functional Groups | Pyridine ring, thiol (-SH) group, trifluoromethyl (-CF3) group. | The pyridine nitrogen can act as a hydrogen bond acceptor. The thiol group can act as a hydrogen bond donor and acceptor. The trifluoromethyl group is lipophilic and strongly electron-withdrawing. |
| Tautomerism | Exists in equilibrium between the thiol and thione forms.[6] | The predominant tautomeric form can significantly impact polarity and hydrogen bonding capabilities, thus affecting solubility in different solvents. The thione form is generally more polar. |
The interplay of these features results in a molecule with both polar (pyridine ring, thiol/thione group) and non-polar (trifluoromethyl group) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound can be understood through the following interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the thiol/thione and pyridine functionalities, leading to good solubility. Qualitative data for the related compound, 5-(trifluoromethyl)pyridine-2-thiol, indicates it is soluble in methanol and general alcohols.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. They should be capable of disrupting the intermolecular forces in the solid solute and are likely to be effective solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds. While the trifluoromethyl group contributes to lipophilicity, the polar pyridine and thiol/thione moieties will likely limit solubility in highly non-polar solvents.
-
Aqueous Solubility: The presence of the lipophilic trifluoromethyl group and the overall molecular structure would suggest low solubility in water. Qualitative data for 5-(trifluoromethyl)pyridine-2-thiol confirms it is insoluble in water.[7]
Experimental Protocol for Quantitative Solubility Determination
Given the absence of extensive published quantitative data, the following robust protocol for the isothermal shake-flask method is provided. This method is a gold standard for solubility determination.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Detailed Procedure
-
Preparation of Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.
-
Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter material.
-
Dispense a known volume of the filtered, saturated solution into a pre-weighed volumetric flask.
-
-
Analysis:
-
Dilute the collected sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the sample by HPLC. The mobile phase and column should be chosen to achieve good peak shape and resolution (e.g., a C18 column with a mobile phase of acetonitrile and water).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Summary and Conclusion
This guide provides the necessary theoretical foundation and, critically, a detailed experimental protocol to enable researchers to generate the precise, quantitative data required for their work. The robust shake-flask HPLC method described herein is a reliable approach for determining the solubility of this and other similar compounds, providing essential information for advancing research and development in the chemical and pharmaceutical sciences.
References
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The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Understanding and Harnessing its Potent Electronic Effects
Introduction: The Rise of a Privileged Moiety
In the landscape of modern medicinal and agricultural chemistry, few substituents have achieved the "privileged" status of the trifluoromethyl (CF3) group. Its incorporation into heterocyclic scaffolds, particularly the pyridine ring, has become a cornerstone strategy for optimizing molecular properties.[1][2] The resulting trifluoromethylpyridines (TFMPs) are integral components in a vast array of pharmaceuticals and agrochemicals, prized for their enhanced metabolic stability, increased lipophilicity, and profound influence on biological target affinity.[3][4][5] At the heart of these benefits lie the powerful and distinct electronic effects the CF3 group exerts on the pyridine ring. This guide provides an in-depth analysis of these electronic perturbations, offering a framework for researchers, scientists, and drug development professionals to rationally design and utilize this critical chemical motif.
The Fundamental Electronic Nature of the Trifluoromethyl Group
To understand the impact of a CF3 group on the pyridine ring, one must first appreciate its intrinsic electronic character, which is dominated by the high electronegativity of the three fluorine atoms.
-
A Potent Inductive Electron-Withdrawing Group (-I Effect): The primary electronic influence of the CF3 group is its exceptionally strong inductive electron withdrawal.[6] The three highly electronegative fluorine atoms pull electron density away from the central carbon atom, which in turn withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is powerful and distance-dependent, making the CF3 group one of the most potent electron-withdrawing groups used in organic chemistry.[6]
-
Resonance Effects (+/- R): Unlike a single fluorine substituent, which can donate electron density via its lone pairs (a +R effect), the trifluoromethyl group is generally considered to have a negligible resonance effect.[7] The C-F bonds do not have available lone pairs to donate into the π-system. Some advanced computational studies suggest a weak resonance-withdrawing capability (negative hyperconjugation), but for practical design purposes in medicinal chemistry, it is treated as a purely and strongly inductive electron-withdrawing group.[3]
This combination of a dominant -I effect and minimal resonance contribution is what makes the CF3 group a unique tool for modulating the electronic landscape of an aromatic ring without introducing the complexities of π-donation.
A Positional Analysis: How CF3 Modulates the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The placement of a powerful electron-withdrawing CF3 group dramatically amplifies this effect, with the magnitude and consequences being highly dependent on its position.
2-Trifluoromethylpyridine
When placed at the C2 position, adjacent to the nitrogen, the CF3 group exerts its maximal electron-withdrawing effect on the heteroatom. This leads to several critical consequences:
-
Drastic Basicity Reduction: The inductive withdrawal of electron density from the nitrogen atom significantly reduces the availability of its lone pair for protonation. This results in a profound decrease in the pyridine's basicity (pKa).
-
Ring Deactivation: The entire ring becomes highly electron-poor, making it extremely resistant to electrophilic aromatic substitution (EAS).
-
Activation towards Nucleophiles: Conversely, the severe electron deficiency makes the ring, particularly the C4 and C6 positions, highly susceptible to nucleophilic aromatic substitution (SNAr).
3-Trifluoromethylpyridine
Substitution at the C3 (meta) position places the CF3 group further from the nitrogen. While the electronic impact is still substantial, it modulates the ring in a more nuanced way:
-
Significant Basicity Reduction: The inductive effect still strongly reduces the electron density at the nitrogen, leading to a much lower pKa compared to pyridine, though generally less extreme than the 2-substituted isomer.
-
Widespread Ring Deactivation: The CF3 group withdraws electron density from all positions, deactivating the ring towards EAS. This particular substitution pattern is found in numerous important agrochemicals.[4]
4-Trifluoromethylpyridine
Positioning the CF3 group at C4 (para) places it in direct electronic communication with the nitrogen atom through the π-system.
-
Strong Basicity Reduction: The powerful -I effect, transmitted effectively through the ring, causes a dramatic decrease in the nitrogen's basicity, comparable to or even greater than the effect at the C2 position.
-
Enhanced Electrophilicity: The C4 position is a node of high positive charge in the pyridinium ion, and substitution with a CF3 group makes the entire ring system exceptionally electron-poor.[8]
The following diagram illustrates how the inductive effect of the CF3 group lowers the electron density on the nitrogen, thereby reducing basicity.
Caption: Logical flow of how CF3 substitution reduces pyridine basicity.
Quantitative Assessment of Electronic Effects
The electronic influence of the CF3 group can be quantified using several key physicochemical parameters.
Hammett Constants
The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent. The CF3 group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing nature through both the meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference |
| -CF3 | 0.43 - 0.44 | 0.54 - 0.57 | [3][9][10] |
| -NO2 | 0.71 | 0.78 | [10] |
| -CN | 0.56 | 0.66 | [10] |
| -Cl | 0.37 | 0.23 | [10] |
| -CH3 | -0.07 | -0.17 | [10] |
| -H | 0.00 | 0.00 | [10] |
Table 1: Comparison of Hammett constants for the CF3 group and other common substituents. Values indicate a powerful electron-withdrawing effect, surpassed only by groups like -NO2.
Acidity Constant (pKa)
The most direct measure of the CF3 group's effect on the pyridine nitrogen is the change in its pKa value. The substantial drop in pKa for all isomers relative to unsubstituted pyridine provides a clear, quantitative demonstration of the powerful electron withdrawal.
| Compound | pKa (in water) |
| Pyridine | 5.25 |
| 2-Trifluoromethylpyridine | ~1.0 - 2.0 (estimated) |
| 3-Trifluoromethylpyridine | 2.85 |
| 4-Trifluoromethylpyridine | 2.92 (predicted)[11][12] |
Table 2: Comparison of experimental and predicted pKa values. The presence of the CF3 group lowers the pKa by 2-4 units, signifying a 100 to 10,000-fold decrease in basicity.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the electronic environment around an atom.
-
¹H & ¹³C NMR: The electron-withdrawing CF3 group deshields the protons and carbons of the pyridine ring. This results in their signals appearing at a higher chemical shift (downfield) compared to unsubstituted pyridine. The effect is most pronounced on the carbons and protons closest to the CF3 group.[13][14]
-
¹⁹F NMR: The chemical shift of the fluorine atoms in the CF3 group is highly sensitive to the electronic state of the pyridine ring, particularly the protonation state of the nitrogen. This sensitivity forms the basis of a precise method for determining pKa values.[15]
Experimental Protocols for Characterization
Verifying the electronic effects of the CF3 group is crucial for research and development. Below are outlines of key experimental workflows.
Protocol: pKa Determination by ¹⁹F NMR Titration
This method leverages the sensitivity of the ¹⁹F NMR chemical shift to the protonation state of the pyridine nitrogen. It is highly accurate and can be performed on small sample quantities, even in complex mixtures.[3][4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of aqueous buffer solutions (e.g., 50 mM oxalate buffer) covering a wide pH range (e.g., pH 0.5 to 7.0). Dissolve a small, consistent amount of the trifluoromethylpyridine (e.g., 1.0 mM) in each buffer solution. Include a stable fluorinated internal reference standard (e.g., trifluoromethanesulfonate) whose chemical shift is pH-independent.[3]
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 300 K).
-
Data Processing: Reference the spectra to the internal standard. For each spectrum, precisely measure the chemical shift (δ) of the CF3 group.
-
Data Analysis: Plot the observed ¹⁹F chemical shift (δ_obs) against the measured pH of each solution.
-
Curve Fitting: Fit the resulting sigmoidal titration curve to the Henderson-Hasselbalch equation (or a suitable derivative for NMR data) to determine the pKa. The pKa is the pH at which the chemical shift is exactly halfway between the shift of the fully protonated form (δ_HA) and the fully deprotonated form (δ_A).
Caption: Experimental workflow for determining pKa using 19F NMR.
Implications for Drug and Agrochemical Design
The ability of the CF3 group to predictably and powerfully modulate the electronic properties of the pyridine ring is a key reason for its prevalence in applied chemistry.
-
Tuning pKa for Optimal Pharmacokinetics: The basicity of a drug molecule is a critical parameter that governs its solubility, membrane permeability, and binding to its biological target. The CF3 group allows chemists to fine-tune the pKa of a pyridine-containing lead compound, often reducing its basicity to avoid off-target effects or improve oral absorption.[5]
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). Introducing a CF3 group can block sites of metabolism on the pyridine ring, increasing the drug's half-life and bioavailability.[5]
-
Modulating Receptor-Ligand Interactions: The electron-withdrawing nature of the CF3 group alters the electrostatic potential of the entire molecule. This can change hydrogen bonding patterns and dipole interactions within a protein's binding pocket, often leading to enhanced binding affinity and selectivity.[1]
-
Facilitating Synthesis: The strong electron-withdrawing effect can be leveraged strategically in synthesis. For example, it activates the pyridine ring for SNAr reactions, allowing for the facile introduction of other functional groups.[2][3]
Conclusion
The electronic effects of the trifluoromethyl group on the pyridine ring are potent, predictable, and position-dependent. Dominated by a powerful inductive electron withdrawal, the CF3 group serves as a master modulator of basicity, reactivity, and electrostatic potential. This allows medicinal and agrochemical chemists to rationally design molecules with improved pharmacokinetic profiles, enhanced metabolic stability, and greater biological efficacy. A thorough understanding of these fundamental electronic principles is indispensable for any scientist working to harness the full potential of the trifluoromethylpyridine scaffold in the development of next-generation chemical entities.
References
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- Tsukamoto, M. & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science 46, 262–274 (2021).
- Tsukamoto, M. & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Beger, J. et al. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 23, 3017–3024 (1997).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. Ningbo Inno Pharmchem Co.,Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. Ningbo Inno Pharmchem Co.,Ltd.
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- Prakash, G. K. S., Mathew, T. & Olah, G. A. Superelectrophiles and the effects of trifluoromethyl substituents.
- Udhayakala, P. et al. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate (2015).
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M. & Jordan, D. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 4, 402–412 (1976).
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safety data sheet and handling precautions for 4-(trifluoromethyl)pyridine-2-thiol
An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the critical safety data and handling precautions for this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the research and development environment. This document is intended for professionals trained in handling hazardous chemicals and should be used in conjunction with institutional safety protocols.
Chemical Identification and Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound featuring a trifluoromethyl group, a moiety of increasing importance in medicinal chemistry and agrochemicals.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 121307-79-7 | [2][3] |
| Molecular Formula | C₆H₄F₃NS | [2] |
| Molecular Weight | 179.16 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Color | Yellow | [3] |
| Boiling Point | 143.5±50.0 °C (Predicted) | [3] |
| pKa | 8.56±0.40 (Predicted) | [3] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [3] |
Hazard Analysis and GHS Classification
A thorough understanding of the hazards associated with this compound is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Pictograms:
Signal Word: Warning [3]
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The presence of the trifluoromethyl group can significantly influence the biological activity and toxicity of the molecule.[1] The thiol group may also present specific reactivity and toxicological profiles.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Caption: Recommended PPE for handling this compound.
Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is critical to mitigating risks.
Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.
-
Location: Conduct all manipulations within a chemical fume hood.[5]
-
Dispensing: Avoid generating dust when handling the solid material.[4]
-
Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[4]
Storage Conditions
-
Container: Store in the original, tightly sealed container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated place.[4][6]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
-
Security: For larger quantities, consider storage in a locked cabinet or a designated, controlled-access area.[5]
Disposal
-
Waste Characterization: Dispose of this compound and its containers as hazardous waste.
-
Regulations: All disposal practices must comply with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
-
Procedure: Dispose of contents/container to an approved waste disposal plant.[7]
Emergency Procedures
Rapid and appropriate response to emergencies can significantly reduce the severity of an incident.
First-Aid Measures
The following flowchart outlines the immediate first-aid steps to be taken in case of exposure.
Caption: First-aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides, and hydrogen fluoride.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Personal Precautions: Avoid all personal contact.[4] Wear appropriate PPE as described in Section 3. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8]
-
Containment and Cleanup: For spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][6] Clean the affected area thoroughly.
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal storage conditions.[6][7]
-
Conditions to Avoid: Avoid exposure to excess heat, air, light, and moisture.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride may be formed.[6][8]
Conclusion
This compound, while a valuable building block, presents several health hazards that necessitate careful and informed handling. By understanding its properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety guidelines before commencing any work.
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role of 4-(trifluoromethyl)pyridine-2-thiol as a chemical intermediate
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-thiol: A Core Chemical Intermediate
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic role of this compound. We will delve into its synthesis, unique reactivity, and its pivotal function as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy for optimizing the pharmacological profile of a drug candidate.[1][2][3][4] The CF₃ group is a powerful electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5][6] When this group is positioned on a pyridine ring, it creates a chemically robust and versatile scaffold.
This compound stands out as a particularly valuable chemical intermediate. It combines the advantageous electronic properties of the trifluoromethyl group with the rich and versatile reactivity of a thiol functional group on a heterocyclic core. This unique combination allows for its seamless integration into a wide array of molecular architectures, making it a sought-after building block for synthesizing novel therapeutic agents and advanced agrochemicals.[3][7] This guide will explore the fundamental chemistry of this intermediate and provide practical insights into its application.
Physicochemical and Structural Characteristics
This compound exists in a tautomeric equilibrium with its thione form, 4-(trifluoromethyl)-1H-pyridine-2-thione.[8] The thione tautomer is often significant in the solid state and in solution. Understanding its core properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₃NS | [8][9] |
| Molecular Weight | 179.16 g/mol | [9] |
| CAS Number | 121307-79-7 | [9][10] |
| Appearance | Yellow crystalline solid | [10] |
| Melting Point | Not consistently reported; related isomers have MPs from 154-166 °C | [11] |
| Boiling Point | 143.5 ± 50.0 °C (Predicted) | [10] |
| pKa | 8.56 ± 0.40 (Predicted) | [10] |
The presence of the strongly electron-withdrawing CF₃ group increases the acidity of the thiol proton compared to unsubstituted pyridine-2-thiol, facilitating its deprotonation to form the corresponding thiolate anion.[2]
Synthetic Pathways: Accessing the Intermediate
While numerous methods exist for synthesizing trifluoromethylpyridine derivatives, a common and logical approach to this compound involves a multi-step sequence starting from a pre-functionalized pyridine ring. The following workflow illustrates a plausible and widely applicable synthetic strategy.
Experimental Protocol: A General Synthetic Workflow
-
Halogenation of the Pyridine Ring: Start with 4-(trifluoromethyl)pyridine. The introduction of a halogen, typically chlorine, at the 2-position is achieved via oxidation to the N-oxide followed by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). This step activates the 2-position for subsequent nucleophilic substitution.
-
Nucleophilic Substitution with a Sulfur Source: The resulting 2-chloro-4-(trifluoromethyl)pyridine is then subjected to a nucleophilic substitution reaction. A common and effective method involves reacting it with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or, alternatively, thiourea followed by basic hydrolysis.
-
Work-up and Purification: The reaction is quenched, and the aqueous phase is acidified to protonate the thiolate, precipitating the desired this compound. The crude product is then collected and purified, typically by recrystallization or column chromatography.
Caption: Plausible synthetic workflow for this compound.
Reactivity and Core Role as an Intermediate
The true utility of this compound lies in its predictable and versatile reactivity, which is dominated by the nucleophilic character of the sulfur atom. The electron-withdrawing CF₃ group modulates this reactivity, making the thiol more acidic and the corresponding thiolate a softer, more controlled nucleophile.[2][12]
S-Alkylation and S-Arylation Reactions
The most fundamental transformation is the formation of thioethers via S-alkylation or S-arylation. The thiol is first deprotonated with a suitable base to form the thiolate anion, which then acts as a potent nucleophile to displace leaving groups from alkyl or aryl halides.
Caption: General pathway for S-Alkylation/Arylation reactions.
Experimental Protocol: S-Alkylation
-
Deprotonation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) under an inert atmosphere (e.g., Nitrogen or Argon).[12] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Attack: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) to the solution. The reaction may be stirred at room temperature or gently heated to facilitate the reaction, depending on the reactivity of the alkylating agent.
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired thioether.
Causality Note: The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base, leaving the thiolate anion more exposed and nucleophilic.[12] Performing the reaction under an inert atmosphere is crucial to prevent the oxidative dimerization of the thiolate into a disulfide byproduct.[12]
Oxidation to Sulfonyl Chlorides and Sulfonamides
A highly valuable transformation of this compound is its oxidation to the corresponding sulfonyl chloride. This intermediate is not typically isolated and is readily converted into sulfonamides, a privileged functional group in a vast number of pharmaceuticals.
Caption: Pathway from thiol to sulfonamides via a sulfonyl chloride intermediate.
Experimental Protocol: Two-Step Sulfonamide Synthesis
-
Oxidative Chlorination: Suspend this compound in an acidic aqueous medium (e.g., concentrated HCl). Cool the mixture in an ice bath. Bubble chlorine gas through the suspension until the starting material is consumed (as monitored by TLC). This process generates the 4-(trifluoromethyl)pyridine-2-sulfonyl chloride in situ. A similar transformation has been documented for the 5-trifluoromethyl isomer.[11]
-
Sulfonamide Formation: Carefully add the cold reaction mixture containing the sulfonyl chloride to a solution of the desired primary or secondary amine (2.0-3.0 eq) in a suitable solvent, while maintaining a low temperature. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Work-up and Purification: After the reaction is complete, adjust the pH and extract the sulfonamide product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the final product via recrystallization or column chromatography.
Applications in Agrochemical and Pharmaceutical Development
The 4-(trifluoromethyl)pyridine scaffold is a key component in several commercial products and drug candidates. While direct examples tracing back to this compound are proprietary, its utility is evident from the importance of the final structures it can generate.
-
Agrochemicals: The 4-trifluoromethylpyridine moiety is present in the insecticide Flonicamid, which is used to control aphids and other sap-feeding insects.[3][7] The synthetic strategies for such molecules often rely on intermediates that can be readily derived from building blocks like this compound.
-
Pharmaceuticals: In drug discovery, the thioether and sulfonamide functionalities are ubiquitous. The ability to easily synthesize derivatives from this compound makes it an invaluable tool. The CF₃ group imparts enhanced metabolic stability and can improve cell permeability and target engagement.[4][6] For example, 2-amino-4-(trifluoromethyl)pyridine, a closely related structure, is a key intermediate in the synthesis of targeted cancer therapies like the PI3K/mTOR inhibitor Bimiralisib.[6] This highlights the value of the 4-CF₃-pyridine-2-substituted scaffold in modern drug design.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that empowers the synthesis of complex and high-value molecules. Its reactivity is governed by the interplay between the electron-withdrawing trifluoromethyl group and the nucleophilic thiol. This allows for controlled and efficient formation of thioether and sulfonamide linkages, which are critical for tuning the properties of active pharmaceutical and agrochemical ingredients. For any research team focused on creating next-generation therapeutics or crop protection agents, a thorough understanding of the chemistry and application of this intermediate is essential for success.
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A Technical Guide to the Theoretical Calculation of 4-(Trifluoromethyl)pyridine-2-thiol Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular orbitals of 4-(trifluoromethyl)pyridine-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science, owing to the unique electronic properties imparted by its trifluoromethyl group and the versatile reactivity of the pyridine-thiol scaffold[1][2]. A deep understanding of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its chemical reactivity, electronic behavior, and potential as a drug candidate or functional material[3]. This guide details the methodological choices, a step-by-step computational protocol, and the interpretation of results, grounded in Density Functional Theory (DFT), the gold standard for such molecular systems. A critical aspect addressed is the inherent thiol-thione tautomerism, a pivotal consideration for accurate modeling[4][5][6][7].
Introduction: The Scientific Imperative
The predictive power of computational chemistry is indispensable in modern research and development. For a molecule like this compound, theoretical calculations allow us to probe its electronic structure at a level of detail inaccessible through purely experimental means. The electron-withdrawing nature of the trifluoromethyl group combined with the π-system of the pyridine ring and the sulfur atom's lone pairs creates a complex electronic environment. Analyzing the molecular orbitals, particularly the HOMO and LUMO, provides critical insights:
-
Reactivity and Selectivity: The spatial distribution of the HOMO indicates regions of high electron density, identifying likely sites for electrophilic attack. Conversely, the LUMO distribution highlights electron-deficient areas susceptible to nucleophilic attack[3][8].
-
Electronic Properties: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and electronic transport properties. A smaller gap often correlates with higher chemical reactivity and lower kinetic stability[3].
-
Spectroscopic Behavior: The HOMO-LUMO gap provides a first approximation of the lowest electronic excitation energy, which is relevant to the molecule's UV-Vis absorption spectrum.
A foundational challenge in modeling 2-mercaptopyridine derivatives is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. The relative stability of these tautomers is highly sensitive to their environment and must be determined computationally to ensure that all subsequent analyses are performed on the correct ground-state structure[5][7].
Methodological Framework: Ensuring Computational Rigor
The reliability of any theoretical calculation hinges on the appropriateness of the chosen methodology. For a molecule containing C, H, N, S, and F, careful selection of the computational model is a self-validating system that ensures the results are both accurate and reproducible.
The Choice of Method: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science. It provides an optimal balance of computational efficiency and accuracy for systems of this size, outperforming simpler methods while remaining more tractable than highly computationally expensive wave function-based methods. DFT calculations have been successfully used to investigate the properties of numerous substituted pyridines and related heterocyclic systems[1][9][10][11].
Selecting the Functional and Basis Set
Functional: The choice of the exchange-correlation functional is critical in DFT. For organic molecules, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are highly recommended.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used and extensively validated functional for organic chemistry. It has demonstrated robust performance for predicting geometries, energies, and electronic properties of molecules similar to the one [1][9][10].
-
HSEH1PBE: A screened-exchange hybrid functional that can offer improved accuracy for certain properties and serves as an excellent alternative for validation[1].
Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing second-row elements (S) and highly electronegative fluorine atoms, the basis set must be flexible enough to describe electron polarization and diffuse electron density accurately.
-
Pople Style Basis Sets (e.g., 6-311+G(d,p)): This is a highly effective and commonly used choice. Let's break down its components:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.
-
+: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing lone pairs and anions, which are relevant for the sulfur atom and the pyridine nitrogen.
-
(d,p): Specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately, especially in systems with π-bonding and electronegative atoms[12][13].
-
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): For higher-accuracy benchmark calculations, sets like augmented correlation-consistent polarized Valence Triple-Zeta are recommended. The "aug" prefix denotes the systematic addition of diffuse functions, making them particularly well-suited for systems with fluorine[14][15].
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a rigorous procedure for calculating and analyzing the molecular orbitals of this compound.
Step 1: Tautomer Geometry Optimization and Stability Analysis
-
Structure Generation: Construct the 3D atomic coordinates for both the thiol (pyridine-2-thiol) and thione (pyridin-2-thione) tautomers of the target molecule.
-
Geometry Optimization: Perform a full, unconstrained geometry optimization for each tautomer using the selected DFT method (e.g., B3LYP/6-311+G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Vibrational Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. The output of this step also provides the zero-point vibrational energy (ZPVE).
-
Energy Comparison: Compare the ZPVE-corrected total electronic energies of the two optimized tautomers. The tautomer with the lower total energy is the thermodynamically more stable form in the gas phase. This structure will be used for all subsequent analyses.
Step 2: Molecular Orbital Calculation and Analysis
-
Single-Point Energy Calculation: Using the optimized geometry of the most stable tautomer, perform a single-point energy calculation. This calculation generates the full set of molecular orbitals and their corresponding energy levels.
-
Identify Frontier Orbitals: From the calculation output, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Data Extraction: Record the energies of the HOMO (E_HOMO) and LUMO (E_LUMO).
-
Calculate HOMO-LUMO Gap: Determine the energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO.
-
Orbital Visualization: Generate graphical representations (isosurfaces) of the HOMO and LUMO to visualize the spatial distribution of their electron densities.
The logical flow of this computational procedure is illustrated below.
Caption: Computational workflow for determining the stable tautomer and analyzing molecular orbitals.
Anticipated Results and Scientific Interpretation
Based on literature for related compounds, we can anticipate the following outcomes and provide a framework for their interpretation.
Tautomeric Equilibrium
For 2-mercaptopyridine systems, the thione tautomer is often found to be more stable than the thiol tautomer, particularly in the solid state or in polar solvents[5][6][7]. This is attributed to the greater dipole moment and favorable resonance stabilization of the thioamide group in the thione form[5][6]. The computational results should confirm this trend.
| Tautomer Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 4-(CF₃)-pyridine-2-thiol | Value_Thiol | Value_Thiol |
| 4-(CF₃)-1H-pyridine-2-thione | 0.00 (Reference) | Value_Thione |
| Table 1: A template for presenting the calculated relative energies and dipole moments for the two tautomers. The more stable thione form is set as the zero-energy reference. |
Frontier Molecular Orbital (FMO) Analysis
The visualization of the FMOs is crucial. For the stable thione tautomer, the electron density distribution is expected to be as follows:
-
HOMO: The HOMO is anticipated to have significant electron density localized on the sulfur atom and spread across the π-system of the pyridine ring. This indicates that these regions are the most nucleophilic and are the primary sites for interaction with electrophiles.
-
LUMO: The LUMO is expected to be distributed primarily over the pyridine ring's carbon atoms and the carbon of the C=S thiocarbonyl group. The strong electron-withdrawing trifluoromethyl group will also significantly lower the LUMO energy and influence its distribution. This distribution highlights the electrophilic sites of the molecule.
Caption: Conceptual diagram of fragment orbital contributions to the frontier molecular orbitals.
Quantitative Molecular Orbital Data
The calculated energies provide quantitative metrics for assessing the molecule's electronic character.
| Parameter | Symbol | Calculated Value (eV) | Implication |
| HOMO Energy | E_HOMO | Value | Related to ionization potential; ease of donating an electron. |
| LUMO Energy | E_LUMO | Value | Related to electron affinity; ease of accepting an electron. |
| HOMO-LUMO Gap | ΔE | Value | Indicator of chemical reactivity and kinetic stability.[3] |
| Table 2: A template for summarizing the key quantitative results from the molecular orbital analysis. |
A relatively small HOMO-LUMO gap would suggest that this compound is a moderately reactive molecule, susceptible to electronic excitation. This property is often desirable in the design of functional materials and pharmaceutical agents.
Conclusion
This guide has outlined a robust and scientifically sound protocol for the theoretical calculation of the molecular orbitals of this compound. By employing Density Functional Theory with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)), researchers can confidently determine the ground-state tautomeric form and gain invaluable insights into the molecule's electronic structure. The analysis of the HOMO, LUMO, and the energy gap between them provides a powerful, predictive tool for understanding the molecule's reactivity, stability, and potential for application in drug development and materials science. Adherence to this self-validating workflow ensures that the computational results are both reliable and interpretable, forming a solid foundation for further experimental and theoretical investigation.
References
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- DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. (2021). Journal of Engineering Research and Applied Science.
- MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
- 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. (2002). ResearchGate.
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- 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ACS Publications.
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
- Basis Sets. (2021). Gaussian.com.
- HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores. (2017). Royal Society of Chemistry.
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Methodological & Application
Application Notes and Protocols for the Use of 4-(Trifluoromethyl)pyridine-2-thiol in Suzuki Cross-Coupling Reactions
Introduction: The Value and Challenge of Trifluoromethylated Pyridines
The 4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The trifluoromethyl group often enhances metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and electronic properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in the pharmaceutical industry, prized for its functional group tolerance and reliability.[2][3] However, the direct union of a thiol-containing heterocycle like 4-(trifluoromethyl)pyridine-2-thiol with a boronic acid partner via a standard Suzuki protocol is fraught with challenges. This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven approach to successfully achieve this transformation by navigating the inherent reactivity of the thiol group.
The Core Challenge: Thiol-Mediated Catalyst Poisoning
Directly employing this compound in a palladium-catalyzed Suzuki reaction is generally not recommended and is often destined to fail. The thiol functional group is a notorious poison for palladium catalysts.[4][5] The sulfur atom readily coordinates to the palladium center, leading to the formation of stable, inactive palladium-thiolate complexes. This sequestration of the active catalyst effectively shuts down the catalytic cycle, preventing the desired cross-coupling from occurring.
To overcome this significant hurdle, a strategic modification of the thiol functionality is necessary. The most robust and widely adopted strategy is not to protect the thiol, but to leverage its reactivity to form a more suitable coupling partner for a modified Suzuki-type reaction.
Primary Strategy: Desulfinative Suzuki-Miyaura Cross-Coupling via Pyridine Sulfinates
The most effective and versatile method for coupling the 4-(trifluoromethyl)pyridin-2-yl moiety is through a desulfinative cross-coupling reaction. This approach involves the conversion of the starting thiol into a pyridine sulfinate, which then serves as a highly effective nucleophilic partner in a palladium-catalyzed reaction with aryl or heteroaryl halides.[6][7] This method circumvents the problems associated with pyridine-2-boronic acids, which are often unstable and inefficient in cross-coupling reactions.[2][7]
The overall transformation can be depicted as a two-step, one-pot or a two-step isolated process:
Caption: Workflow for Desulfinative Coupling.
Mechanism of Desulfinative Suzuki-Miyaura Coupling
The desulfinative coupling follows a catalytic cycle similar to the traditional Suzuki-Miyaura reaction, but with key differences in the transmetalation step. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes a desulfinative transmetalation with the pyridine sulfinate, where the pyridyl group is transferred to the palladium center and sulfur dioxide is extruded. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Catalytic Cycle for Desulfinative Coupling.
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-(Trifluoromethyl)pyridine-2-sulfinate
This protocol details the conversion of the starting thiol to the corresponding sulfinate salt, which is a stable, isolable solid.
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Hydroxide
-
Ethanol
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 eq) in water dropwise.
-
Oxidation: While maintaining the temperature at 0-5 °C, add 30% aqueous hydrogen peroxide (2.0-2.5 eq) dropwise. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting thiol.
-
Isolation: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add diethyl ether to the residue to precipitate the sodium sulfinate salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting sodium 4-(trifluoromethyl)pyridine-2-sulfinate is typically a white to off-white solid and can be used in the subsequent coupling step without further purification.
Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol outlines the coupling of the prepared sulfinate with an aryl or heteroaryl halide.
Materials & Reagents:
| Reagent/Component | Suggested Supplier & Grade | Purpose |
| Sodium 4-(Trifluoromethyl)pyridine-2-sulfinate | Prepared as above | Nucleophilic Coupling Partner |
| Aryl/Heteroaryl Halide (Ar-X) | Commercial, ≥98% | Electrophilic Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial, catalyst grade | Palladium Pre-catalyst |
| Tricyclohexylphosphine (PCy₃) or SPhos | Commercial, ligand grade | Ligand for Palladium |
| Potassium Carbonate (K₂CO₃), anhydrous | Commercial, ≥99% | Base |
| 1,4-Dioxane or Toluene, anhydrous | Commercial, solvent grade | Reaction Solvent |
Reaction Setup:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add sodium 4-(trifluoromethyl)pyridine-2-sulfinate (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Loading: In a separate vial, pre-mix Palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the reaction vessel.
-
Degassing: Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature may depend on the reactivity of the aryl halide.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
Work-up and Purification:
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-4-(trifluoromethyl)pyridine product.
Trustworthiness & Self-Validation
-
Reaction Success Confirmation: The successful synthesis of the target compound should be confirmed by standard analytical techniques. ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to verify the structure and purity of the final product.
-
Troubleshooting:
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or switching to a more active ligand system (e.g., Buchwald-type biaryl phosphine ligands). Ensure all reagents and solvents are strictly anhydrous.
-
Decomposition of Sulfinate: If the sulfinate appears to be decomposing, ensure the oxidation step (Protocol 1) was not overheated and that the coupling reaction (Protocol 2) is properly degassed to remove oxygen.
-
No Reaction: Verify the activity of the palladium catalyst. If aryl chlorides are used, higher catalyst loadings and more electron-rich, bulky ligands may be required.
-
Alternative Strategies: A Brief Overview
While the desulfinative coupling is the recommended primary route, other strategies exist, though they may require more extensive synthetic modifications:
-
Conversion to Pyridyl Pyrimidylsulfones: The thiol can be converted into a pyrimidylsulfone, which acts as a latent nucleophile in palladium-catalyzed cross-coupling reactions.[8][9] This method also proceeds via an in-situ generation of the sulfinate.
-
Conversion to Pyridine-2-sulfonyl Fluoride (PyFluor): The thiol can be oxidized to a sulfonyl chloride, which is then converted to the corresponding sulfonyl fluoride. These PyFluor reagents have been shown to be competent electrophiles in Suzuki-Miyaura couplings, undergoing C-S bond activation.[10]
Conclusion
The direct use of this compound in Suzuki cross-coupling is impeded by catalyst poisoning. The most effective and reliable strategy for achieving the desired C-C bond formation is to embrace the reactivity of the sulfur atom by converting the thiol into a sodium pyridine-2-sulfinate. This stable intermediate serves as an excellent nucleophilic partner in a palladium-catalyzed desulfinative cross-coupling with a wide range of aryl and heteroaryl halides. This approach provides a robust and scalable solution for the synthesis of valuable 2-aryl-4-(trifluoromethyl)pyridines, enabling further exploration in drug discovery and materials science.
References
- Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
- Organic Letters. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.
- Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- Koning, B., Meetsma, A., & Kellogg, R. M. (2002). Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. An Example of Near-Perfect Enantioselection. The Journal of Organic Chemistry, 67(25), 8973–8983. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Semantic Scholar. (n.d.). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Mori, S., Ueura, K., & Shimizu, T. (2008). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]
- ACS Omega. (2020). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics.
- Syntechim spol. s.r.o. (n.d.). 4-Trifluoromethyl pyridine 2-thiol. Syntechim. [Link]
- PubChem. (n.d.). 4-(Trifluoromethyl)pyridine-2-thiolate.
- Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(7), 353-358. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Selective N-Alkylation of 4-(Trifluoromethyl)pyridine-2-thiol
Introduction: The Challenge of Regioselectivity
N-alkylated pyridine scaffolds are ubiquitous in medicinal chemistry and drug discovery, serving as core components in a vast array of pharmacologically active agents. The specific molecule, 4-(trifluoromethyl)pyridine-2-thiol, and its N-alkylated derivatives are of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The primary synthetic challenge in modifying this scaffold is not the alkylation itself, but controlling its regioselectivity. The starting material exists in a tautomeric equilibrium between the thiol and thione forms, and its deprotonation results in an ambident nucleophile with reactive centers at both the nitrogen and sulfur atoms.[1][2] Uncontrolled alkylation often leads to a mixture of N-alkylated and S-alkylated products, complicating purification and reducing the yield of the desired isomer.[2][3] This guide provides a detailed protocol designed to favor N-alkylation, explains the chemical principles governing this selectivity, and offers practical advice for troubleshooting.
Mechanistic Rationale for N-Selectivity
The outcome of the alkylation reaction is dictated by a combination of factors including the choice of base, solvent, and the nature of the alkylating agent. The underlying principle can often be explained by Hard and Soft Acid-Base (HSAB) theory.
-
Tautomerism and the Ambident Nucleophile: this compound is in equilibrium with its thione tautomer, 4-(trifluoromethyl)-1H-pyridine-2-thione. Upon deprotonation with a suitable base, a resonance-stabilized anion is formed, with negative charge density on both the nitrogen and sulfur atoms.
-
HSAB Principle: The sulfur atom is a large, polarizable, and "soft" nucleophile, while the nitrogen atom is smaller, less polarizable, and a "harder" nucleophile.
-
S-Alkylation (Favored by Soft Electrophiles): Soft electrophiles, such as methyl iodide or allyl bromide, will preferentially react at the soft sulfur center.[4][5]
-
N-Alkylation (Favored by Hard Electrophiles): Harder electrophiles will favor reaction at the harder nitrogen center. Reaction conditions can also be manipulated to favor N-alkylation. Using a polar aprotic solvent like DMF can solvate the cation, creating a more "free" and reactive nucleophilic anion, while the choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing reactions.[6][7]
-
This protocol utilizes conditions designed to promote the desired N-alkylation pathway.
Caption: Reaction mechanism for the alkylation of this compound.
Experimental Protocol: Selective N-Alkylation
This protocol employs sodium hydride, a strong non-nucleophilic base, in an anhydrous polar aprotic solvent to generate the pyridinethiolate anion, followed by reaction with an alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Various | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Various | Strong base. Handle with extreme care. |
| Alkyl Halide (R-X) | Reagent Grade | Various | e.g., Benzyl bromide, Ethyl iodide. |
| Anhydrous Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Reaction solvent. |
| Anhydrous Hexane | Reagent Grade | Various | For washing NaH. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Methodology
Caption: Experimental workflow for selective N-alkylation.
-
Preparation (Under Inert Atmosphere): To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add sodium hydride (1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time.
-
Anion Formation: Suspend the washed NaH in anhydrous DMF (to make a ~0.5 M solution with respect to the substrate). Cool the suspension to 0°C using an ice bath. Dissolve the this compound (1.0 equivalent) in a separate flask with a minimum amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes.
-
Causality Insight: Adding the substrate slowly to the base at 0°C controls the exothermic reaction and hydrogen gas evolution, preventing side reactions.
-
-
Anion Formation (Continued): After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of the sodium salt should result in a homogenous solution or a fine suspension.
-
Alkylation: While maintaining the temperature at 0°C, add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: After the addition of the alkyl halide, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Safety Note: Quenching NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure N-alkylated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Poorly reactive alkyl halide. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvents are certified anhydrous.3. For less reactive halides (e.g., chlorides), add a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction. Consider increasing the reaction temperature. |
| Significant S-Alkylation Product | 1. Alkylating agent is too "soft" (e.g., MeI).2. Reaction temperature is too high. | 1. Switch to a harder alkylating agent if possible. Alternatively, consider a different synthetic strategy for that specific alkyl group.2. Maintain lower reaction temperatures for a longer duration. |
| Complex Product Mixture | 1. Over-alkylation (less common for this substrate).2. Side reactions due to impurities or reactive functional groups on the alkyl halide. | 1. Use a stoichiometric amount of the alkylating agent (1.0-1.05 eq).2. Ensure the purity of the alkylating agent. Protect any incompatible functional groups prior to the reaction. |
| Difficult Purification | 1. N- and S-isomers have similar polarity.2. Residual DMF in the crude product. | 1. Use a high-resolution chromatography system or try a different solvent system for the column. Sometimes, crystallization can separate isomers.2. Ensure thorough washing with water and brine during the work-up to remove all DMF. |
References
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 2022.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv, 2023.
- Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Dalton Transactions, 2006.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 2022.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 2012.
- Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 2015.
- This compound (C6H4F3NS). PubChem, National Center for Biotechnology Information.
- Method for N-alkylation of 2-pyridone. Google Patents, CN101654432B, 2012.
- Process for the N-alkylation of aminopyridines. Google Patents, CN113214146A, 2021.
- one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum, 2020.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 2025.
- Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ChemistryOpen, 2015.
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate, 2023.
Sources
- 1. PubChemLite - this compound (C6H4F3NS) [pubchemlite.lcsb.uni.lu]
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- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Synthesis of Metal Complexes with 4-(Trifluoromethyl)pyridine-2-thiol: Application Notes and Protocols
Introduction: The Strategic Role of 4-(Trifluoromethyl)pyridine-2-thiol in Coordination Chemistry
The design and synthesis of novel metal complexes are at the forefront of advancements in catalysis, materials science, and medicinal chemistry. The strategic selection of ligands is paramount in tuning the electronic, steric, and photophysical properties of the resulting metal centers. This compound emerges as a ligand of significant interest due to its unique combination of a pyridine ring for versatile coordination, a thiol group for strong metal binding, and an electron-withdrawing trifluoromethyl group to modulate the electronic character of the complex.[1]
The presence of the trifluoromethyl moiety enhances the Lewis acidity of the metal center, which can be advantageous in catalytic applications.[2] Furthermore, the pyridine-2-thiolate scaffold is known to form stable chelate structures with a variety of transition metals, acting as either a monodentate S-bonded or a bidentate N,S-chelated ligand. This versatility allows for the synthesis of a wide array of coordination compounds with diverse geometries and reactivity. This guide provides detailed protocols for the synthesis of metal complexes with this compound, focusing on platinum and offering a general framework for other transition metals.
Safety Precautions
Working with this compound and its derivatives requires strict adherence to safety protocols. The related compound, 4-(Trifluoromethyl)pyrimidine-2-thiol, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3] It is imperative to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All metal precursors, especially those of platinum and other heavy metals, should be handled with care, as they can be toxic and allergenic. Consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
PART 1: Synthesis of a Dinuclear Platinum(II) Complex
This protocol is adapted from the synthesis of a half-lantern platinum(II) complex with the structurally similar 4-(trifluoromethyl)pyrimidine-2-thiol, providing a robust method for the synthesis of a dinuclear platinum complex with this compound.[2]
Protocol 1: Synthesis of [{Pt(bzq)(μ-4-CF3-pyS)}2]
Materials:
-
[Pt(bzq)(NCMe)₂]ClO₄ (bzq = benzo[h]quinoline)
-
This compound (4-CF₃-pySH)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and washing
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Pt(bzq)(NCMe)₂]ClO₄ (0.1 mmol) in 20 mL of anhydrous acetonitrile.
-
To this solution, add this compound (0.1 mmol).
-
Add an excess of triethylamine (0.3 mmol, 3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours. The solution will typically change color, indicating complex formation.
-
After 12 hours, reduce the solvent volume to approximately 5 mL under vacuum.
-
Add 50 mL of anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with copious amounts of diethyl ether (3 x 20 mL), and dry under vacuum.
Rationale: The platinum(II) precursor [Pt(bzq)(NCMe)₂]ClO₄ features labile acetonitrile ligands that are readily displaced by the thiol group of this compound. Triethylamine acts as a base to deprotonate the thiol, forming the thiolate which is a more potent nucleophile. The dinuclear "half-lantern" structure is formed through bridging thiolate ligands, with the benzo[h]quinoline ligands arranged in a head-to-tail fashion.[2]
PART 2: General Protocol for the Synthesis of Transition Metal Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Ni(II), Cu(II), Zn(II)) with this compound, based on established methods for similar pyridine-thiol ligands.[4]
Protocol 2: General Synthesis of M(4-CF3-pyS)₂ Complexes
Materials:
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O)
-
This compound (4-CF₃-pySH)
-
Ethanol or Methanol
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and washing
Procedure:
-
In a 50 mL round-bottom flask, dissolve the metal(II) salt (0.1 mmol) in 15 mL of ethanol.
-
In a separate beaker, dissolve this compound (0.2 mmol, 2 equivalents) in 10 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Add a stoichiometric amount of a base, such as triethylamine (0.2 mmol) or a dilute solution of sodium hydroxide, to deprotonate the thiol.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by observing any color change or precipitate formation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the final product in a desiccator or under vacuum.
Rationale: This method relies on the reaction between a metal salt and the deprotonated ligand in an alcoholic solvent. Refluxing provides the necessary energy to overcome the activation barrier for ligand exchange and complex formation. The 1:2 metal-to-ligand molar ratio favors the formation of complexes with the general formula M(L)₂, where the metal ion is coordinated by two bidentate thiolate ligands.[4]
Visualization of Synthetic Workflow
Figure 1: General workflows for the synthesis of a dinuclear platinum(II) complex and general transition metal complexes with this compound.
Characterization of Synthesized Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations for M(4-CF3-pyS)₂ Complexes |
| FTIR Spectroscopy | To identify the coordination of the ligand to the metal center. | Disappearance of the S-H stretching vibration (around 2500-2600 cm⁻¹). Shifts in the C=N and C-S stretching frequencies of the pyridine-thiol ring upon coordination. Appearance of new low-frequency bands corresponding to M-N and M-S vibrations.[4] |
| ¹H and ¹⁹F NMR Spectroscopy | To elucidate the structure of the complex in solution. | Shifts in the proton signals of the pyridine ring upon coordination. The ¹⁹F NMR will show a signal for the CF₃ group, which may shift upon complexation.[5] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) bands. The position of these bands provides insight into the electronic structure of the complex.[2] |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex. | A peak corresponding to the molecular ion of the synthesized complex, confirming its composition. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula.[5] |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Potential Applications
Metal complexes derived from this compound are promising candidates for a range of applications:
-
Homogeneous Catalysis: The electron-withdrawing nature of the CF₃ group can enhance the catalytic activity of the metal center in various organic transformations, such as cross-coupling reactions and oxidations.[2]
-
Materials Science: These complexes may exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as molecular sensors.
-
Bioinorganic and Medicinal Chemistry: The introduction of fluorine can enhance the lipophilicity and metabolic stability of metal complexes, which is advantageous for the development of new therapeutic agents.
Conclusion
The synthesis of metal complexes with this compound offers a versatile platform for the development of new functional molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The combination of the pyridine-thiol scaffold with the unique electronic properties of the trifluoromethyl group opens up exciting possibilities for the rational design of complexes with tailored properties for a wide range of applications.
References
- Half-Lantern Pt(II) and Pt(III) Complexes.
- Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts - TCU Digital Repository. (URL not available)
- Studies of the Metal–Sulfur Bond.
- Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing). (URL not available)
- Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes - Semantic Scholar. [Link]
- (PDF)
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. [Link]
- Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investig
- SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
- Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes - MDPI. [Link]
- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). (URL not available)
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Introduction: The Strategic Importance of the 4-(Trifluoromethyl)pyridine-2-thiol Scaffold
An In-Depth Guide to the Derivatization of 4-(Trifluoromethyl)pyridine-2-thiol for Medicinal Chemistry Applications
In modern drug discovery, fluorinated heterocyclic compounds are indispensable tools for medicinal chemists.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, in particular, can profoundly enhance the pharmaceutical properties of a molecule.[1] This group often improves metabolic stability, increases lipophilicity, and modulates electronic properties, which can lead to enhanced binding affinity for target proteins and optimized pharmacokinetic profiles.[1][2][3]
Among the privileged scaffolds featuring this group, this compound has emerged as a highly versatile and valuable building block. Its utility stems from the presence of multiple reactive sites that allow for a wide array of chemical transformations.[1] The core of its reactivity lies in the sulfur-containing moiety, which exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.[4] This unique characteristic, combined with the strong electron-withdrawing nature of the CF3 group, makes the scaffold an ideal starting point for developing diverse libraries of compounds for biological screening.
This guide provides a detailed overview of key derivatization strategies for this compound, complete with field-proven insights, step-by-step protocols, and an exploration of their applications in medicinal chemistry.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to designing effective synthetic strategies. The molecule's reactivity is governed by the interplay between the pyridine ring, the electron-withdrawing trifluoromethyl group, and the nucleophilic sulfur atom.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NS | [5][6] |
| Molecular Weight | 179.16 g/mol | [5] |
| CAS Number | 121307-79-7 | [5] |
| Appearance | Yellow crystalline solid | [4] |
| Predicted Boiling Point | 143.5±50.0 °C | [5] |
| Predicted Density | 1.43±0.1 g/cm³ | [5] |
The thiol-thione tautomerism is a critical aspect of its chemistry. The thione form, pyridine-2(1H)-thione, is the predominant species and is responsible for the nucleophilic character of the sulfur atom in many reactions, such as alkylation.
Thiol-Thione Tautomerism of this compound.
Core Derivatization Strategies and Protocols
The true power of this compound lies in its capacity to be readily transformed into a variety of functionalized derivatives. The following sections detail the most common and impactful derivatization strategies.
Key derivatization pathways for this compound.
S-Alkylation for Thioether Synthesis
Rationale: The conversion of the thiol to a thioether is one of the most fundamental and high-yield derivatizations. This strategy is employed to introduce a vast array of side chains (R-groups), thereby modulating physicochemical properties like lipophilicity, polarity, and steric bulk. The resulting thioether linkage is generally stable in vivo, making it an excellent scaffold for probing structure-activity relationships (SAR).[7]
Causality of Experimental Choices: The reaction proceeds via a standard S N 2 mechanism. The choice of base is critical for efficient deprotonation of the thione. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, especially with reactive alkylating agents (e.g., benzyl or allyl halides), and offers ease of handling. For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) ensures complete formation of the highly nucleophilic thiolate anion. Dimethylformamide (DMF) or acetonitrile (ACN) are preferred solvents as they are polar and aprotic, effectively solvating the cation without interfering with the nucleophile.
Detailed Protocol: Synthesis of 2-(Benzylthio)-4-(trifluoromethyl)pyridine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir the resulting suspension at room temperature for 15 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Alkylating Agent | Base | Solvent | Typical Yield | Notes |
| Methyl Iodide | K₂CO₃ | DMF | >90% | Highly reactive electrophile. |
| Benzyl Bromide | K₂CO₃ | ACN | >85% | As per protocol. |
| 2-Bromoacetophenone | NaH | THF | >80% | Stronger base recommended for α-halo ketones. |
| Propargyl Bromide | K₂CO₃ | DMF | >90% | Introduces an alkyne for click chemistry. |
Oxidation to Sulfonyl Derivatives
Rationale: Oxidizing the sulfur atom to a sulfone creates a potent hydrogen bond acceptor, which can establish critical interactions within a biological target's binding site. The resulting sulfonyl group significantly increases the polarity of the molecule, which can be used to tune solubility and other pharmacokinetic parameters. The intermediate sulfonyl chloride is a versatile handle for synthesizing sulfonamides, another key pharmacophore.
Causality of Experimental Choices: Strong oxidizing agents are required to convert the thioether to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its high reactivity and solubility in organic solvents like dichloromethane (DCM). Typically, slightly more than two equivalents are needed to ensure complete oxidation past the intermediate sulfoxide stage. The reaction is often run at 0 °C to control its exothermicity and minimize potential side reactions.
Detailed Protocol: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)pyridine
-
Preparation: Dissolve 2-(methylthio)-4-(trifluoromethyl)pyridine (1.0 eq., prepared via S-alkylation) in dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add m-CPBA (approx. 77% purity, 2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor progress by LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography.
C-S Bond Activation for C-C Coupling: The Suzuki-Miyaura Reaction
Rationale: The direct formation of a carbon-carbon bond at the 2-position of the pyridine ring is a powerful strategy for constructing biaryl or heteroaryl-aryl motifs, which are prevalent in many kinase inhibitors and other targeted therapies.[8][9] The Suzuki-Miyaura reaction is a premier method for this transformation due to its functional group tolerance and readily available reagents.[10][11]
Causality of Experimental Choices: The primary challenge is the activation of the C-S bond, which is typically less reactive than a C-halide bond in cross-coupling reactions. One effective strategy involves converting the thiol into a sulfonyl fluoride, which can act as a competent electrophilic partner.[8] Alternatively, specialized palladium catalysts with bulky, electron-rich phosphine ligands can directly activate C-S bonds in thioethers. The choice of a palladium precursor like Pd(dppf)Cl₂ is common, as the dppf ligand is robust and effective for a range of cross-coupling reactions.[8] A base, such as sodium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle.[10]
Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling of 2-(Methylthio)-4-(trifluoromethyl)pyridine
-
Preparation: In a microwave vial or Schlenk tube, combine 2-(methylthio)-4-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %).
-
Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. Progress should be monitored by LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the biaryl product.
Application in Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights
The derivatization of this compound is not merely a synthetic exercise; it is a critical component of the hit-to-lead and lead optimization phases of drug discovery.[12] By systematically modifying the scaffold, chemists can probe the SAR and optimize a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14]
For instance, in a hypothetical project targeting a protein kinase, a library of thioether derivatives could be synthesized to explore a hydrophobic pocket near the ATP binding site.
Table 3: Hypothetical SAR for Thioether Derivatives against Kinase X
| Derivative (R-group) | Kinase X IC₅₀ (nM) | Rationale for Change |
| -CH₃ | 5,200 | Initial small, lipophilic group. |
| -CH₂-Ph | 850 | Introduces aromatic ring for potential π-stacking. |
| -CH₂-(4-F-Ph) | 420 | Fluorine adds polarity and potential H-bonding. |
| -CH₂-(4-OMe-Ph) | 980 | Methoxy group may be too bulky or poorly positioned. |
| -CH₂-c-propyl | 1,500 | Explores smaller, rigid aliphatic groups. |
| -CH₂-CH₂-OH | >10,000 | Hydroxyl group may introduce unfavorable polar interactions or a metabolic liability. |
This systematic approach allows researchers to build a clear picture of the target's structural requirements, guiding the design of more potent and drug-like candidates.[13] The derivatives of this compound have been investigated for a range of therapeutic areas, including as potential antitumor and anti-infective agents.[9][12][15]
Summary and Future Perspectives
This compound stands out as a powerful and versatile platform for medicinal chemistry. Its predictable reactivity at the sulfur atom allows for the straightforward synthesis of thioethers and sulfonyl derivatives, while more advanced methods enable its participation in robust C-C bond-forming reactions. These derivatization strategies provide chemists with the essential tools to fine-tune molecular properties and develop novel therapeutic agents. Future work will likely focus on developing even more efficient and selective catalytic methods for C-S bond activation and exploring novel derivatizations to access unprecedented chemical space.
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Application Notes and Protocols for 4-(Trifluoromethyl)pyridine-2-thiol in Agrochemical Synthesis
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)pyridine Moiety in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore novel molecular scaffolds that can impart superior biological and physicochemical properties. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in the design of a new generation of pesticides.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring offers a unique confluence of benefits. The high electronegativity of fluorine atoms can significantly alter the electronic properties of the pyridine ring, influencing its binding affinity to target enzymes.[1][4] Furthermore, the C-F bond's strength enhances metabolic stability, leading to greater persistence and efficacy in the field.[2]
While several positional isomers of TFMP have been successfully commercialized, the 4-(trifluoromethyl)pyridine scaffold is of particular interest, being present in notable agrochemicals such as the insecticide flonicamid and the herbicide pyroxsulam.[1][5] This underscores the value of this specific substitution pattern in achieving desired biological activity.
This application note focuses on a key building block for this scaffold: 4-(trifluoromethyl)pyridine-2-thiol . We will delve into its synthetic versatility, showcasing its potential as a strategic starting material for the development of novel agrochemicals. While the commercial syntheses of flonicamid and pyroxsulam follow different pathways, this guide will provide researchers with the foundational knowledge and practical protocols to leverage the unique reactivity of this compound in their own discovery programs.[6][7][8][9]
Core Directive: this compound as a Versatile Synthon
This compound is not merely a static building block but a dynamic intermediate with multiple reactive sites that can be selectively functionalized. Its utility stems from the tautomeric equilibrium between the thiol and thione forms and the nucleophilic nature of the sulfur atom. This allows for a variety of chemical transformations, making it a valuable starting point for creating diverse libraries of potential agrochemicals.
Key Synthetic Transformations:
-
S-Alkylation: The most direct and efficient transformation is the S-alkylation of the thiol/thione group to form stable thioethers. This reaction is typically high-yielding and allows for the introduction of a wide array of side chains, which can be tailored to modulate the compound's lipophilicity, steric profile, and interaction with biological targets.[10]
-
Oxidation to Sulfonyl Chlorides: The thiol group can be oxidized to the corresponding sulfonyl chloride. This is a particularly powerful transformation as it opens the door to the synthesis of sulfonamides, a class of compounds well-represented in the herbicide market (e.g., pyroxsulam).[9] This provides a hypothetical but chemically sound route to novel herbicide candidates.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring itself, activated by the electron-withdrawing trifluoromethyl group, is susceptible to nucleophilic aromatic substitution, although the 2-thio group would likely need to be converted to a better leaving group (e.g., a halogen) for this to be efficient.[11]
Experimental Protocol: Synthesis of S-Alkyl-4-(trifluoromethyl)pyridine-2-thioethers
This protocol details a general and robust method for the S-alkylation of this compound. This reaction serves as a foundational step for building more complex molecules.
Objective: To synthesize a versatile thioether intermediate for further elaboration in an agrochemical discovery workflow.
Reaction Scheme:
Where R-X is an alkylating agent (e.g., alkyl halide, benzyl halide).
Materials and Reagents:
-
This compound (98% purity)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (approximately 20 mL per gram of thiol) to the flask, followed by anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (R-X, 1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure S-alkyl-4-(trifluoromethyl)pyridine-2-thioether.
Self-Validation and Causality:
-
Choice of Base: Potassium carbonate is a mild and effective base for this reaction, minimizing potential side reactions. Stronger bases could potentially deprotonate other positions on the pyridine ring.
-
Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for this SN2-type reaction, effectively dissolving the reagents and facilitating the nucleophilic attack of the thiolate.
-
Monitoring by TLC: Regular monitoring of the reaction ensures that it is driven to completion without the formation of significant byproducts from prolonged heating.
Visualization of Synthetic Workflows
The following diagrams illustrate the potential synthetic pathways starting from this compound.
Caption: S-Alkylation of this compound.
Caption: Hypothetical route to sulfonamide herbicides.
Data Presentation: Versatility of S-Alkylation
The following table showcases a variety of potential S-alkylated intermediates that can be synthesized using the provided protocol, highlighting the versatility of this transformation for creating a diverse chemical library.
| Alkylating Agent (R-X) | Resulting Intermediate (R-group) | Potential Application |
| Benzyl Bromide | Benzyl | Introduction of an aryl moiety for further functionalization. |
| Ethyl Iodide | Ethyl | Simple alkyl chain to increase lipophilicity. |
| Propargyl Bromide | Propargyl | Alkyne handle for click chemistry or further coupling reactions. |
| 2-Chloroacetonitrile | Cyanomethyl | Introduction of a polar group, potentially mimicking a natural substrate. |
Conclusion
This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic functionalization, particularly through S-alkylation and oxidation, provides access to a wide range of molecular scaffolds, including those relevant to established classes of herbicides and insecticides. The protocols and workflows presented in this guide offer a solid foundation for researchers to explore the full potential of this powerful building block in their quest for the next generation of crop protection agents.
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Application Note & Protocol: Strategic S-Alkylation of 4-(Trifluoromethyl)pyridine-2-thiol for Drug Discovery Scaffolds
Abstract
This document provides a comprehensive guide to the S-alkylation of 4-(trifluoromethyl)pyridine-2-thiol, a critical reaction for synthesizing novel thioether derivatives. Compounds bearing the 4-(trifluoromethyl)pyridine scaffold are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties. This application note details the underlying chemical principles, offers a robust, step-by-step experimental protocol, and discusses essential safety, purification, and characterization techniques. The provided methodologies are designed for researchers and scientists in drug development to reliably synthesize and analyze these valuable molecular entities.
Introduction: The Significance of S-Alkylated Pyridine Derivatives
The introduction of a trifluoromethyl (CF3) group into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The pyridine-2-thiol moiety, in particular, serves as a versatile handle for introducing a wide range of substituents via S-alkylation. The resulting thioethers are key intermediates and final products in the synthesis of compounds with diverse biological activities. This protocol outlines a reliable method for the selective S-alkylation of this compound, a foundational reaction for building libraries of potential therapeutic agents.[1][2]
Mechanistic Rationale: The Nucleophilic Power of Thiolates
The S-alkylation reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The core principle hinges on the enhanced acidity of thiols compared to their alcohol analogs.[3]
-
Deprotonation: Thiols are significantly more acidic than alcohols, with pKa values typically around 10-11.[3] This allows for facile deprotonation by a moderately strong base (e.g., potassium carbonate, sodium hydride) to form a thiolate anion. The resulting thiolate is an excellent nucleophile due to the polarizability of the large sulfur atom.[3][4]
-
Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group (e.g., Br⁻, I⁻, OTs⁻) in a concerted SN2 step to form the desired thioether.[5][6]
The choice of a suitable base is critical to ensure complete deprotonation without promoting side reactions. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), which effectively solvates the cation of the base while not interfering with the nucleophilicity of the thiolate.
Diagram: S-Alkylation Reaction Mechanism
Caption: General mechanism for the base-mediated S-alkylation of a thiol.
Experimental Protocol: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation using an alkyl bromide as the electrophile. Reaction conditions may require optimization depending on the specific alkylating agent used.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 175277-56-8 | Sigma-Aldrich | Starting material.[7] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific | Base. Ensure it is dry. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Acros Organics | Reaction solvent. Use from a sealed bottle. |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | TCI America | Electrophile. Other primary or secondary halides can be used. |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR Chemicals | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For washing the organic layer. |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | EMD Millipore | Drying agent. |
| Silica Gel | 7631-86-9 | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[10] this compound and alkyl halides can be irritants and harmful if inhaled.[9][11]
-
Handling: Avoid inhalation of dusts and vapors.[8] Prevent contact with skin and eyes.[9] Alkylating agents are often toxic and lachrymatory.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the thiol). Begin stirring and add anhydrous potassium carbonate (1.5 eq). Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the thiolate.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.[12]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically purified by flash column chromatography on silica gel.[12]
-
Adsorbent: Silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc) is generally effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions to yield the S-alkylated product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the S-alkylation procedure.
Product Characterization
The identity and purity of the final S-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the incorporation of the alkyl group and the characteristic shifts of the trifluoromethylpyridine core. ¹⁹F NMR can be used to confirm the presence of the CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the S-H stretch from the starting material.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive alkyl halide; insufficient base; wet solvent/reagents. | Use a fresh, pure alkyl halide. Use a stronger base (e.g., NaH). Ensure all reagents and solvents are anhydrous. |
| Formation of Disulfide Byproduct | Presence of oxygen/oxidizing agents.[13] | Degas the solvent before use and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Multiple Products | Over-alkylation (unlikely for thiols but possible); competing reactions.[6] | Use a slight excess (1.1 eq) of the alkylating agent. Ensure the base is not excessively strong to avoid side reactions. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the TLC eluent system for better separation. If necessary, try a different stationary phase for chromatography. |
References
- Wikipedia. Thiol. [Link]
- BYJU'S. Properties of Thiol. [Link]
- Master Organic Chemistry. Thiols And Thioethers. [Link]
- Chemistry LibreTexts. Thiols and Sulfides. [Link]
- Chemistry Steps. Reactions of Thiols. [Link]
- Hong, S. et al. Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs.
- Baran, P. S. et al. Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]
- Hong, S. et al.
- Slepukhin, P. A. et al. A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.
- Google Patents.
- Zanatta, N. et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- Hong, S. et al. Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. KAIST (Korea Advanced Institute of Science and Technology). [Link]
- Google Patents.
- Dolenc, M. S. et al. Preparation of trifluoromethylpyridine libraries. PubMed. [Link]
- Wirth, T. et al. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of (pyridine)2IPh2 and (4-CF3-pyridine)2IPh2.
- Google Patents.
- Al-Hadedi, A. A. M. et al. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
- Kim, J. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- PubChem. This compound. [Link]
Sources
- 1. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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- 7. PubChemLite - this compound (C6H4F3NS) [pubchemlite.lcsb.uni.lu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
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- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiol - Wikipedia [en.wikipedia.org]
Application Note: Strategic Use of 4-(Trichloromethyl)pyridine-2-thiol in the Synthesis of Potent FLT3 Inhibitors for Acute Myeloid Leukemia Research
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) and the Quest for Potent Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis. Consequently, the development of small molecule inhibitors targeting FLT3 has become a cornerstone of modern AML therapy.
The chemical scaffold of these inhibitors is crucial for their potency, selectivity, and pharmacokinetic properties. Pyridine derivatives have emerged as a key structural motif in a multitude of kinase inhibitors due to their ability to form critical hydrogen bonds within the ATP-binding pocket of the target kinase. Specifically, the incorporation of a trifluoromethyl group on the pyridine ring can enhance metabolic stability and binding affinity. This application note details the strategic use of 4-(trifluoromethyl)pyridine-2-thiol as a key building block in the synthesis of a novel class of potent FLT3 inhibitors. We will provide a comprehensive, step-by-step protocol for the synthesis of a representative inhibitor, N-(5-tert-butyl-isoxazol-3-yl)-2-((4-(trifluoromethyl)pyridin-2-yl)thio)acetamide, and discuss the chemical principles and biological significance underpinning this synthetic strategy.
The Synthetic Rationale: Leveraging Nucleophilic Aromatic Substitution
The core of the synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The thiol group of this compound serves as a potent nucleophile, displacing a halide from an electrophilic partner. This reaction is particularly effective for forming a stable thioether linkage, which acts as a flexible and metabolically robust linker in the final inhibitor structure.
The choice of this compound is deliberate. The electron-withdrawing trifluoromethyl group at the 4-position enhances the acidity of the thiol proton, facilitating the formation of the thiolate anion under basic conditions, thereby increasing its nucleophilicity. The pyridine nitrogen also plays a role in activating the ring system for nucleophilic attack.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of the target FLT3 inhibitor.
Part 1: Synthesis of the Electrophilic Intermediate: N-(5-tert-butyl-isoxazol-3-yl)-2-chloroacetamide
Causality of Experimental Choices: This initial step creates the electrophilic partner required for the subsequent nucleophilic substitution. Chloroacetamide is a classic and reliable electrophile for S-alkylation reactions. The 5-tert-butyl-isoxazole moiety is a common feature in kinase inhibitors, known to occupy a hydrophobic pocket in the ATP-binding site, thereby contributing to inhibitor potency.
Protocol:
-
Reagents and Materials:
-
3-amino-5-tert-butyl-isoxazole
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
-
Step-by-Step Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-amino-5-tert-butyl-isoxazole (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.2 eq) to the solution and stir for 10 minutes. d. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form. e. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding water. g. Transfer the mixture to a separatory funnel and extract the organic layer. h. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. j. The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-(5-tert-butyl-isoxazol-3-yl)-2-chloroacetamide as a white solid.
Part 2: Synthesis of the Final Product: N-(5-tert-butyl-isoxazol-3-yl)-2-((4-(trifluoromethyl)pyridin-2-yl)thio)acetamide
Causality of Experimental Choices: This step unites the nucleophilic pyridine thiol with the electrophilic chloroacetamide intermediate. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the thiol, forming the reactive thiolate without competing in the substitution reaction. A polar aprotic solvent like DMF or acetonitrile is chosen to solubilize the reactants and facilitate the SN2 reaction mechanism.
Protocol:
-
Reagents and Materials:
-
N-(5-tert-butyl-isoxazol-3-yl)-2-chloroacetamide (from Part 1)
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
-
Step-by-Step Procedure: a. To a solution of N-(5-tert-butyl-isoxazol-3-yl)-2-chloroacetamide (1.0 eq) in anhydrous DMF, add this compound (1.1 eq). b. Add anhydrous potassium carbonate (1.5 eq) to the mixture. c. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary. d. Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with water and brine to remove residual DMF and salts. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford the final product, N-(5-tert-butyl-isoxazol-3-yl)-2-((4-(trifluoromethyl)pyridin-2-yl)thio)acetamide.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for the FLT3 inhibitor.
Data Presentation: Expected Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| N-(5-tert-butyl-isoxazol-3-yl)-2-chloroacetamide | C9H13ClN2O2 | 216.66 | 1.5 |
| This compound | C6H4F3NS | 179.17 | 1.8 |
| N-(5-tert-butyl-isoxazol-3-yl)-2-((4-(trifluoromethyl)pyridin-2-yl)thio)acetamide | C15H16F3N3O2S | 359.37 | 3.5 |
Biological Evaluation: In Vitro Kinase and Cell-Based Assays
The synthesized compound should be evaluated for its ability to inhibit FLT3 kinase activity and the proliferation of FLT3-dependent AML cell lines.
FLT3 Kinase Inhibition Assay Protocol:
-
Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, can be used to measure the phosphorylation of a substrate peptide by the FLT3 kinase.
-
Procedure: a. Recombinant human FLT3 kinase is incubated with the synthetic inhibitor at various concentrations. b. A biotinylated substrate peptide and ATP are added to initiate the kinase reaction. c. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. d. The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation. e. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay Protocol:
-
Cell Lines: Use FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) and an FLT3-wild type cell line as a control (e.g., HL-60).
-
Procedure: a. Seed the cells in 96-well plates and treat them with a serial dilution of the synthesized inhibitor. b. Incubate the cells for 72 hours. c. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. d. GI50 (concentration for 50% growth inhibition) values are determined by plotting cell viability against inhibitor concentration.
FLT3 Signaling Pathway and Inhibition
Caption: Inhibition of the FLT3 signaling pathway.
Conclusion and Future Directions
This application note has detailed a robust and rational synthetic approach for the preparation of potent FLT3 inhibitors utilizing this compound as a key building block. The provided protocols are designed to be clear, reproducible, and grounded in established chemical principles. The resulting thioether-linked inhibitors are expected to exhibit significant activity against FLT3-driven AML cells. Further optimization of this scaffold, including modifications to the isoxazole and pyridine moieties, could lead to the discovery of next-generation FLT3 inhibitors with improved efficacy and resistance profiles.
References
- FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia: biology, clinical relevance, and new therapeutic agents. Levis, M. (2017). Hematology Am Soc Hematol Educ Program, 2017(1), 85-92. [Link]
- Discovery of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Li, Y., et al. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]
- The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Friedman, M., et al. (1965). Journal of the American Chemical Society, 87(16), 3672-3682. [Link]
- Trifluoromethylpyridine: Its chemistry and applications. Tsukamoto, Y., & Nakamura, Y. (2023). Research Outreach, 137. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Nakamura, Y., et al. (2018). Journal of Pesticide Science, 43(2), 77-86. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Trifluoromethyl)pyridine-2-thiol
Introduction: The Strategic Importance of 2-Substituted-4-(Trifluoromethyl)pyridines in Modern Chemistry
The 4-(trifluoromethyl)pyridine scaffold is a privileged structural motif in contemporary drug discovery and agrochemical research.[1][2][3] The trifluoromethyl group (-CF₃) imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity of molecules to their biological targets.[1][4] Consequently, compounds incorporating this moiety are prevalent in a wide array of pharmaceuticals and agrochemicals.[1][2][5][6][7] The synthesis of 2-substituted-4-(trifluoromethyl)pyridines, particularly those bearing amino and thioether linkages, is of paramount importance for generating libraries of novel bioactive compounds.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 4-(trifluoromethyl)pyridine-2-thiol with various partners. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols for both C-N (Buchwald-Hartwig type) and C-S bond formation, and provide insights into overcoming the inherent challenges associated with sulfur-containing heterocyclic substrates.
Mechanistic Overview: Navigating the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[8][9] The general catalytic cycle for these transformations proceeds through three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N/C-S coupling), and reductive elimination.[9][10][11]
A critical challenge in the cross-coupling of sulfur-containing compounds like this compound is the potential for the thiol or thiolate to strongly coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[12][13][14] The selection of appropriate ligands is therefore crucial to mitigate this issue and promote the desired catalytic turnover. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven particularly effective in stabilizing the palladium catalyst and facilitating the reductive elimination step.[15][16][17]
Below is a generalized mechanistic pathway for the palladium-catalyzed cross-coupling of an aryl halide with a thiol, a process analogous to the reactions discussed herein.
Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.
Application Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives
This protocol details the conversion of this compound to the corresponding 2-amino derivatives. This transformation can be viewed as a desulfurative amination, where the thiol group is effectively replaced by an amine. While direct coupling of thiols in a Buchwald-Hartwig amination is less common, analogous conditions used for aryl halides can be adapted, often proceeding through a C-S bond cleavage mechanism.[15][18]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (Primary or Secondary) | Reagent Grade | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| Xantphos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Nitrogen or Argon Gas | High Purity | Standard Laboratory Supply |
Experimental Procedure
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
-
Through the septum, add anhydrous toluene (to achieve a substrate concentration of 0.1-0.2 M).
-
Add this compound (1.0 equiv.) and the corresponding amine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethyl)pyridine derivative.
Expected Results & Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh reagents. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Disulfide | Oxidative coupling of thiol | Ensure the reaction is thoroughly degassed. |
| Dehalogenation (if using aryl halide) | Side reaction | Consider a milder base or different ligand. |
Application Protocol 2: Palladium-Catalyzed C-S Cross-Coupling for Thioether Synthesis
This protocol outlines the synthesis of 2-arylthio-4-(trifluoromethyl)pyridine derivatives through a palladium-catalyzed C-S cross-coupling reaction between this compound and an aryl halide. This transformation is a reliable method for constructing aryl thioethers.[12][19] The choice of a bidentate phosphine ligand like Xantphos is often crucial for achieving high yields.[20][21][22]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Aryl Bromide or Iodide | Reagent Grade | Commercially Available |
| Pd(OAc)₂ | Catalyst Grade | Commercially Available |
| Xantphos | Ligand Grade | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Nitrogen or Argon Gas | High Purity | Standard Laboratory Supply |
Experimental Procedure
Caption: Step-by-step workflow for C-S cross-coupling.
Detailed Steps:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 equiv.).
-
To this mixture, add this compound (1.2 equiv.) and the aryl halide (1.0 equiv.).
-
Seal the tube, and evacuate and backfill with high-purity nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Immerse the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, allow the reaction to cool to ambient temperature and dilute with ethyl acetate.
-
Filter the suspension through a pad of Celite®, rinsing the filter cake with additional ethyl acetate.
-
Wash the combined organic filtrates with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure aryl thioether product.
Data Interpretation and Optimization
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates. |
| Ligand | Xantphos, DPEphos, Buchwald Ligands | Bidentate and bulky monophosphine ligands are effective at preventing catalyst deactivation by sulfur.[12][19][23] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often a good starting point for C-S couplings.[20] |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, polar aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of valuable 2-amino and 2-thioether derivatives. The success of these transformations hinges on the careful selection of the catalyst system, particularly the ligand, to overcome the challenges posed by the sulfur-containing substrate. The protocols provided herein offer robust starting points for researchers in drug discovery and materials science, enabling the efficient construction of novel molecules built around the privileged 4-(trifluoromethyl)pyridine core.
References
- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis.
- Alchemist-chem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China.
- Carrow, B. P., & Hartwig, J. F. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
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- Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Organic Chemistry Portal.
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- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Al-Masri, O. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
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- Semantic Scholar. (n.d.). S(IV)-Mediated Unsymmetrical Heterocycle Cross-Couplings.
- ResearchGate. (2025). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.
- Willis, M. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Windsor.
- Hartwig, J. F., & Stauffer, S. R. (2001). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. The Journal of Organic Chemistry.
- Colacot, T. J., & Robinson, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
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- Li, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters.
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Application Notes and Protocols: 4-(trifluoromethyl)pyridine-2-thiol as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyridyl Thiol Scaffold
The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals and agrochemicals, the trifluoromethyl group's influence is further amplified.
4-(Trifluoromethyl)pyridine-2-thiol stands out as a particularly valuable building block. It combines the desirable attributes of the 4-(trifluoromethyl)pyridine core with a versatile thiol functional group. The thiol moiety, existing in equilibrium with its tautomeric thione form, offers a reactive handle for a multitude of chemical transformations, primarily serving as a potent nucleophile for the construction of novel heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new bioactive molecules. The trifluoromethylpyridine (TFMP) substructure is a key component in a variety of commercialized agrochemicals, including herbicides and fungicides, as well as in pharmaceuticals.[1][2][3] The unique electronic properties conferred by the trifluoromethyl group often lead to enhanced biological activity.[4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 121307-79-7 | N/A |
| Molecular Formula | C₆H₄F₃NS | N/A |
| Molecular Weight | 179.16 g/mol | N/A |
| Appearance | Yellow crystalline solid | [6] |
| Storage | 2-8°C, under inert gas | N/A |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the corresponding pyridin-2(1H)-one, followed by conversion to the thiol.
Protocol 1: Synthesis of 4-(trifluoromethyl)pyridin-2(1H)-one
This protocol is adapted from a general procedure for the synthesis of 4-(trifluoromethyl)pyridin-2(1H)-ones via a three-component cyclization reaction.
Reaction Scheme:
A schematic for the synthesis of 4-(trifluoromethyl)pyridin-2(1H)-one.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1 equiv.), acetone (1.2 equiv.), and ammonium acetate (1.5 equiv.).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(trifluoromethyl)pyridin-2(1H)-one.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol is based on a general method for the chlorination of pyridin-2(1H)-ones.
Reaction Scheme:
A schematic for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine.
Materials:
-
4-(Trifluoromethyl)pyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, carefully add 4-(trifluoromethyl)pyridin-2(1H)-one (1 equiv.) to an excess of phosphorus oxychloride (POCl₃, ~5 equiv.).
-
Heat the mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Protocol 3: Synthesis of this compound
This protocol describes the conversion of the 2-chloro derivative to the target thiol. A patent describes the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium sulfide in DMF to yield the desired product.[7]
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Sodium sulfide (Na₂S)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyridine (1 equiv.) in anhydrous DMF.
-
Add sodium sulfide (1.2 equiv.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 5-9 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain this compound.
Alternative Thionation using Lawesson's Reagent:
An alternative approach to the thiol is the direct thionation of 4-(trifluoromethyl)pyridin-2(1H)-one using Lawesson's reagent. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds to their corresponding thiocarbonyls.[8][9][10][11][12]
Reaction Scheme:
An alternative schematic for the synthesis of this compound.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-(trifluoromethyl)pyridin-2(1H)-one (1 equiv.) in an anhydrous solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5 equiv.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in the Synthesis of Novel Heterocycles
The nucleophilic sulfur atom of this compound is the key to its utility as a building block. It readily participates in a variety of reactions, including S-alkylation and cyclocondensation, to afford a diverse range of novel heterocyclic scaffolds.
S-Alkylation Reactions
The thiol can be easily S-alkylated with various electrophiles in the presence of a base. This reaction provides access to a wide array of S-substituted pyridine derivatives, which can serve as intermediates for further transformations.
Protocol 4: General Procedure for S-Alkylation
Reaction Scheme:
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Application Note: Modern Strategies for the Regioselective Trifluoromethylthiolation of Pyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The trifluoromethylthio (SCF₃) group is a privileged functional group in modern medicinal chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and receptor binding affinity. However, its selective introduction into complex molecules, particularly heteroaromatics like pyridine, remains a significant synthetic challenge. This guide details a powerful and regioselective method for the direct C–H trifluoromethylthiolation of pyridines. By leveraging a temporary dearomatization strategy via nucleophilic dihydropyridine intermediates, this approach provides a predictable and highly effective means for C3-selective functionalization, enabling the late-stage modification of drug candidates and complex chemical scaffolds.
Introduction: The Strategic Value of the Trifluoromethylthio (SCF₃) Group
In the landscape of drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] Among these, the trifluoromethylthio (SCF₃) group has garnered immense interest for its unique combination of properties. Its exceptional lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature can profoundly improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][2] Consequently, developing robust methods to install the SCF₃ group, especially in the final stages of a synthetic sequence, is a high-priority objective for medicinal chemists.
Pyridine rings are ubiquitous in pharmaceuticals, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023.[3] However, the innate electronic properties of the pyridine ring make direct, regioselective C–H functionalization notoriously difficult. This guide provides a detailed protocol for a modern approach that overcomes this challenge, focusing on the C3-selective trifluoromethylthiolation of pyridines.
C3-Selective C–H Trifluoromethylthiolation via Dihydropyridine Intermediates
A highly effective strategy for the functionalization of pyridines involves a temporary dearomatization to generate a more reactive intermediate. A recently developed method achieves the C3-selective C–H trifluoromethylthiolation of pyridines by converting them into nucleophilic dihydropyridine intermediates.[4] This process can be understood as a three-stage sequence: activation, functionalization, and rearomatization.
2.1. Mechanistic Rationale
The causality behind this powerful transformation lies in transiently altering the pyridine's electronic character.
-
Activation via Hydroboration: The pyridine substrate is first treated with a borane source, such as pinacolborane (HBpin), in the presence of a suitable catalyst. This step effects a hydroboration of the pyridine ring, converting the stable, electron-deficient aromatic system into a highly nucleophilic dihydropyridine intermediate. This activation is crucial as it primes the ring for reaction with an electrophile.[4]
-
Electrophilic Trifluoromethylthiolation: The generated dihydropyridine readily reacts with a suitable electrophilic trifluoromethylthiolating reagent (ESCF₃). The nucleophilic C3 position of the dihydropyridine attacks the electrophilic sulfur atom of the reagent, forging the desired C–SCF₃ bond and creating a functionalized dihydropyridine.[4]
-
Oxidative Aromatization: In the final step, an oxidant, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is introduced. This step removes the elements of H₂ from the functionalized dihydropyridine, restoring the aromaticity of the pyridine ring and furnishing the final C3-trifluoromethylthiolated product.[4]
This sequence provides exquisite regiochemical control, directing the SCF₃ group specifically to the C3 position, a site that is challenging to functionalize using classical electrophilic aromatic substitution methods.
Experimental Protocols
The following protocols are generalized from established literature procedures.[4] Researchers should consult the primary source for specific substrate optimizations.
3.1. General Protocol for C3-Selective Trifluoromethylthiolation of Pyridines
Materials:
-
Pyridine substrate (1.0 equiv)
-
Pinacolborane (HBpin, 1.5–2.0 equiv)
-
Borane catalyst (e.g., B(C₆F₅)₃, 5 mol%)
-
Electrophilic SCF₃ reagent (e.g., N-trifluoromethylthiosaccharin, 1.2 equiv)
-
Oxidant (e.g., Manganese dioxide, MnO₂, 5.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or THF)
-
Standard glassware for anhydrous reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the pyridine substrate (e.g., 0.5 mmol, 1.0 equiv) and the borane catalyst (0.025 mmol, 5 mol%).
-
Activation Step: Add anhydrous solvent (e.g., 2.5 mL) via syringe, followed by the addition of pinacolborane (1.0 mmol, 2.0 equiv). Stir the reaction mixture at room temperature for the time required to form the dihydropyridine intermediate (typically monitored by TLC or GC-MS, ~1-2 hours).
-
Functionalization Step: Cool the reaction mixture to 0 °C in an ice bath. Add the electrophilic SCF₃ reagent (0.6 mmol, 1.2 equiv) portion-wise over 5 minutes. Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring for consumption of the dihydropyridine intermediate (typically 1-3 hours).
-
Oxidation Step: Add the oxidant (e.g., MnO₂, 2.5 mmol, 5.0 equiv) to the reaction mixture. Stir vigorously at room temperature until the functionalized dihydropyridine is fully converted to the aromatic product (typically 6-12 hours).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., dichloromethane or ethyl acetate). Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired C3-trifluoromethylthiolated pyridine product.
3.2. Choosing an Electrophilic SCF₃ Reagent
A variety of stable, crystalline electrophilic trifluoromethylthiolating reagents are commercially available. The choice of reagent can influence reactivity and scope. Some of the most effective reagents for this transformation include:
-
N-(Trifluoromethylthio)saccharin: A highly reactive and versatile reagent.[1][5]
-
N-(Trifluoromethylthio)phthalimide: A well-established, shelf-stable reagent.[6][7]
-
N-(Trifluoromethylthio)dibenzenesulfonimide: One of the most electrophilic SCF₃ reagents available, suitable for less reactive substrates.[5]
Data and Applications
4.1. Substrate Scope and Performance
This method demonstrates broad applicability across a range of substituted pyridines. The reaction is tolerant of various functional groups, making it highly valuable for complex molecule synthesis.
| Entry | Pyridine Substrate | Product | Yield (%)[4] |
| 1 | 4-Phenylpyridine | 4-Phenyl-3-(trifluoromethylthio)pyridine | 81 |
| 2 | 4-(tert-Butyl)pyridine | 4-(tert-Butyl)-3-(trifluoromethylthio)pyridine | 75 |
| 3 | Nicotinonitrile | 3-Cyano-5-(trifluoromethylthio)pyridine | 65 |
| 4 | Methyl isonicotinate | Methyl 3-(trifluoromethylthio)isonicotinate | 72 |
| 5 | 2-Chloropyridine | 2-Chloro-5-(trifluoromethylthio)pyridine | 68 |
4.2. Application in Late-Stage Functionalization
A key advantage of this protocol is its utility in the late-stage functionalization of complex, bioactive molecules. This allows for the rapid generation of new analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. For example, a derivative of a known pharmaceutical agent containing a pyridine moiety can be directly subjected to the reaction conditions to install an SCF₃ group, providing a novel drug candidate for further biological evaluation.[4] This capability is of paramount importance in accelerating drug discovery timelines.
Conclusion
The C–H functionalization of pyridines through the generation of dihydropyridine intermediates represents a significant advance in synthetic methodology. This approach provides a reliable and highly regioselective pathway for introducing the valuable trifluoromethylthio group at the C3 position. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this protocol a powerful tool for researchers in medicinal chemistry, agrochemicals, and materials science, enabling the efficient synthesis of novel and complex pyridine-containing molecules.
References
- Zhou, X. Y., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society, 144(32), 14463–14470. [Link]
- Shen, Y., et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. [Link]
- Bonesi, S. M., et al. (2016). Late Stage Trifluoromethylthiolation Strategies for Organic Compounds. ChemInform, 47(34). [Link]
- Rueping, M., et al. (2014). Selective and Scalable Synthesis of Trifluoromethanesulfenamides and Fluorinated Unsymmetrical Disulfides using a Shelf-Stable Electrophilic SCF3 Reagent.
- Shanghai Fluorine Technology. Exploring N-(Trifluoromethylthio)phthalimide: A Key Fluorochemical Reagent. [Link]
- Singh, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols for Click Chemistry Reactions of Azido-Functionalized Trifluoromethylpyridines
Introduction: A Trifecta of Reactivity and Function
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of unique structural motifs is paramount to developing novel molecular entities with enhanced properties. The trifluoromethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly alters the physicochemical properties of the parent pyridine ring, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] Concurrently, the advent of "click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has revolutionized how scientists assemble complex molecular architectures and bioconjugates.[3][4][5]
This guide details the application of molecules that merge these two powerful fields: azido-functionalized trifluoromethylpyridines . These reagents serve as invaluable building blocks, enabling the seamless introduction of the trifluoromethylpyridine moiety onto a wide array of substrates through the robust and orthogonal click chemistry platform. We will explore the synthesis of these key intermediates and provide detailed, field-proven protocols for their application in both CuAAC and SPAAC, offering insights into the causality behind experimental choices.
The Influence of the Trifluoromethyl Group on Click Reactivity
The potent electron-withdrawing nature of the trifluoromethyl group directly impacts the electronic properties of the azido-functionalized pyridine ring. This has important implications for both primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The pyridine nitrogen can act as a coordinating ligand for the copper(I) catalyst. However, the -CF3 group reduces the electron density on the nitrogen, which can dampen the reaction rate compared to more electron-rich pyridyl azides.[6] Therefore, the choice of a highly effective copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), becomes critical to stabilize the copper(I) oxidation state and accelerate the reaction.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free reaction is driven by the release of ring strain in the cyclooctyne partner.[9] The reactivity in SPAAC is influenced by the electronics of both the azide and the alkyne. While electron-withdrawing groups on the cyclooctyne are known to dramatically increase the reaction rate, the effect on the azide partner is more subtle.[9] However, electron-deficient aryl azides, such as trifluoromethyl-substituted variants, are effective reaction partners for strained alkynes, allowing for efficient catalyst-free conjugation.[10][11]
Synthesis of a Key Building Block: 2-Azido-6-(trifluoromethyl)pyridine
The availability of the azido-functionalized trifluoromethylpyridine is the essential starting point for its application. A common synthetic route involves the nucleophilic aromatic substitution of a corresponding fluoro-trifluoromethylpyridine.
Experimental Workflow: Synthesis
Caption: General workflow for a CuAAC reaction.
Protocol 2: CuAAC Bioconjugation
This protocol provides a starting point for conjugating an alkyne-modified biomolecule in an aqueous buffer system. [7][8]
-
Stock Solution Preparation:
-
Azido-reagent: Prepare a 10 mM stock solution of 2-azido-6-(trifluoromethyl)pyridine in DMSO.
-
Alkyne-biomolecule: Prepare a solution of your alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Copper Sulfate: Prepare a 20 mM stock solution of CuSO4 in water.
-
THPTA Ligand: Prepare a 50 mM stock solution of THPTA in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh before each use.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Alkyne-biomolecule solution.
-
Azido-reagent stock solution (to a final concentration of 2-5 equivalents relative to the alkyne).
-
A pre-mixed solution of CuSO4 and THPTA ligand. A 1:5 copper-to-ligand ratio is recommended to protect the biomolecule from oxidation. [8]3. Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be in the range of 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Purification: Once the reaction is complete, the resulting trifluoromethylpyridine-conjugated biomolecule can be purified using standard methods such as HPLC, size-exclusion chromatography, or dialysis.
| Parameter | Recommended Condition | Rationale |
| Azide:Alkyne Ratio | 2-5 equivalents | Drives the reaction to completion. |
| Copper Source | CuSO4 / Sodium Ascorbate | Generates the active Cu(I) species in situ. [8] |
| Ligand | THPTA | Accelerates the reaction and protects biomolecules from oxidative damage. [7] |
| Ligand:Copper Ratio | 5:1 | Ensures full coordination to copper and provides sacrificial reductant. [8] |
| Solvent | Aqueous Buffer / DMSO | Compatible with most biomolecules; DMSO helps solubilize the azide. |
| Temperature | Room Temperature | Mild conditions preserve the integrity of most substrates. |
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a powerful, copper-free alternative for click chemistry, making it ideal for applications in living cells and in vivo where copper toxicity is a concern. [4]The reaction proceeds between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
SPAAC Experimental Workflow
Caption: General workflow for a SPAAC reaction.
Protocol 3: SPAAC for Live Cell Labeling
This protocol outlines a general procedure for labeling cells that have been metabolically engineered to display a DBCO-modified molecule on their surface.
-
Cell Culture and Metabolic Labeling: Culture cells to the desired confluency. Treat the cells with a DBCO-modified metabolic precursor (e.g., a DBCO-sugar) and incubate under standard conditions to allow for its incorporation into cellular components.
-
Reagent Preparation: Prepare a 1-5 mM stock solution of 2-azido-6-(trifluoromethyl)pyridine in sterile, cell-culture grade DMSO.
-
Labeling Reaction:
-
Wash the metabolically labeled cells twice with warm, serum-free culture medium or PBS.
-
Dilute the azido-trifluoromethylpyridine stock solution in pre-warmed, complete culture medium to a final concentration of 25-100 µM.
-
Add the labeling medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted azide reagent.
-
Analysis: The cells are now labeled with the trifluoromethylpyridine moiety and can be analyzed by downstream applications, such as fixation and immunofluorescence (if the azide was part of a larger probe), or by methods sensitive to the fluorine tag.
| Parameter | Recommended Condition | Rationale |
| Azide Concentration | 25-100 µM | Balances reaction efficiency with potential cell toxicity from the reagent or solvent. |
| Strained Alkyne | DBCO, BCN, etc. | Commercially available and exhibit good reaction kinetics. [12] |
| Solvent | Cell Culture Medium | Ensures biocompatibility for live-cell applications. |
| Temperature | 37°C | Optimal for cellular processes and reaction kinetics. |
| Reaction Time | 1-2 hours | Typically sufficient for significant labeling with second-generation cyclooctynes. |
Conclusion
Azido-functionalized trifluoromethylpyridines are powerful and versatile reagents that bridge the beneficial properties of fluorinated heterocycles with the efficiency and orthogonality of click chemistry. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to successfully implement these building blocks in a variety of applications, from creating novel bioconjugates to synthesizing new materials and therapeutic candidates. Careful consideration of the electronic effects of the trifluoromethyl group on the pyridine ring allows for the rational design of experiments and the optimization of reaction conditions for both CuAAC and SPAAC platforms.
References
- PrepChem. Synthesis of 2-azido-6-(trifluoromethyl)pyridine.
- Uttam, A., et al. (2015). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 54(33), 9718–9722.
- Wikipedia. Click chemistry.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
- Current Protocols in Chemical Biology. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
- Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chemistry – A European Journal, 17(34), 9288-9293.
- Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(4), 725–738.
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry.
- Chen, Y., et al. (2020). Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions. Chemistry – An Asian Journal, 15(9), 1420-1429.
- Beilstein Journals. (2018). Metal-free double azide addition to strained alkynes of an octadehydrodibenzoa[13]nnulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry, 14, 2154-2161.
- ResearchGate. (a) Molecular conjugation using electron‐deficient aryl azides and...
- Keana, J. F., & Cai, S. X. (1993). Synthesis and Binding of New Polyfluorinated Aryl Azides to Alpha-Chymotrypsin. New Reagents for Photoaffinity Labeling. Bioconjugate Chemistry, 4(4), 256-261.
- Catalysis Science & Technology. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine.
- ReaserchGate. Bis(pentafluorosulfanyl)phenyl Azide as an Expeditious Tool for Click Chemistry toward Antitumor Pharmaceuticals.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry.
- Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 811-814.
- ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Polymer Chemistry. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization.
- PubMed Central. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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- 8. jenabioscience.com [jenabioscience.com]
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- 12. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A-Plus Synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride, a critical building block in modern medicinal and agrochemical research. The trifluoromethylpyridine moiety is a privileged structural motif known to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). The sulfonyl chloride functional group serves as a highly reactive handle for the facile construction of sulfonamides and sulfonate esters. This guide details a robust two-step synthetic sequence commencing from the commercially available 2-chloro-4-(trifluoromethyl)pyridine. The protocols have been structured to emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis and characterization.
Introduction and Significance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its strong electron-withdrawing nature and its ability to modulate a molecule's lipophilicity and metabolic profile. When combined with a pyridine scaffold, a common pharmacophore, the resulting trifluoromethylpyridine (TFMP) unit becomes a powerful tool for chemists.[1]
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is an exemplary reagent that leverages these properties. It allows for the direct installation of the 4-TFMP-2-sulfonyl group onto nucleophilic amines or alcohols, rapidly generating libraries of complex molecules for biological screening. Its derivatives are integral to the synthesis of numerous commercial products and clinical candidates.[2] This application note presents a reliable and scalable laboratory procedure for its preparation via the oxidative chlorination of an intermediate thiol.
Overall Synthetic Strategy
The synthesis is approached as a two-part sequence starting from 2-chloro-4-(trifluoromethyl)pyridine.
-
Part A: Thiol Synthesis. Nucleophilic aromatic substitution of the chloride in 2-chloro-4-(trifluoromethyl)pyridine with a sulfur source to generate 4-(trifluoromethyl)pyridine-2-thiol.
-
Part B: Oxidative Chlorination. Oxidation of the resulting thiol in the presence of a chloride source to yield the target sulfonyl chloride. This method is favored over alternatives due to its efficiency and the use of common laboratory reagents.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of this compound
Rationale: This protocol utilizes a nucleophilic substitution reaction where a hydrosulfide or sulfide anion displaces the chloride at the 2-position of the pyridine ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the reaction rate.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)[3]
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-(trifluoromethyl)pyridine (e.g., 10.0 g, 55.1 mmol) and anhydrous DMF (100 mL).
-
Add sodium sulfide nonahydrate (e.g., 19.8 g, 82.6 mmol) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 5-9 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Acidify the aqueous mixture to pH ~5-6 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid. An expected yield is approximately 78%.[4]
Part B: Preparation of 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
Rationale: This step employs an oxidative chlorination of the thiol. N-Chlorosuccinimide (NCS) acts as the oxidant and the source of electrophilic chlorine. The reaction is performed in the presence of aqueous hydrochloric acid in acetonitrile, which provides a controlled and efficient conversion to the sulfonyl chloride.[5] This method is generally preferred for its mild conditions and the easy removal of the succinimide byproduct.[6]
Materials:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (2 M aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 27.9 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0-5°C in an ice-water bath.
-
In a separate beaker, prepare a solution of N-chlorosuccinimide (e.g., 14.9 g, 111.6 mmol) in a mixture of acetonitrile and 2 M HCl (5:1 v/v, e.g., 120 mL).
-
Add the NCS solution dropwise to the cooled thiol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 10°C for an additional 1-2 hours. Monitor the reaction by TLC.[5][6]
-
Once the reaction is complete, quench by adding cold water (100 mL).
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Caution: Quenching with bicarbonate may cause gas evolution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 40°C to avoid decomposition.
-
The crude product is often obtained as an oil or low-melting solid and can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Part A: Thiol Synthesis | Part B: Oxidative Chlorination |
| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | This compound |
| Key Reagents | Na₂S·9H₂O | N-Chlorosuccinimide (NCS), 2M HCl |
| Solvent | DMF | Acetonitrile |
| Temperature | 80-100 °C | 0-10 °C |
| Typical Time | 5-9 hours | 1-3 hours |
| Typical Yield | ~78%[4] | Good to Excellent[5][6] |
Purification and Characterization Workflow
The successful synthesis of the target compound requires a systematic approach to isolation and verification of its structure and purity.
Caption: Logical workflow for product isolation and analysis.
Expected Analytical Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for 4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride |
| ¹H NMR | Aromatic protons on the pyridine ring will appear in the δ 7.5-8.8 ppm range. |
| ¹³C NMR | Aromatic carbons δ 120-160 ppm. The CF₃ carbon will show a characteristic quartet. |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group is expected around δ -60 to -65 ppm (relative to CFCl₃).[7][8] |
| HRMS (ESI) | The calculated mass for the molecular ion [M+H]⁺ or other adducts should match the observed mass with high accuracy. C₆H₃ClF₃NO₂S, MW: 245.51 |
Safety and Handling Precautions
Professional laboratory safety practices are mandatory when performing this synthesis.
-
General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[9]
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[10] Avoid inhalation of dust. Handle with care and avoid contact with skin and eyes.[11][12]
-
Sulfonyl Chlorides: The product, 4-(trifluoromethyl)pyridine-2-sulfonyl chloride, is expected to be corrosive and moisture-sensitive. It will react with water to release HCl gas. Handle in a dry environment (e.g., under a nitrogen atmosphere if possible) and store in a tightly sealed container in a cool, dry place.
-
Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle with appropriate care and ensure proper ventilation.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient one-pot synthesis of sulfonamides and sulfonyl azides from thiols using N-chlorosuccinimide. Synlett, 2011(16), 2315-2320.
- Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Semantic Scholar.
- Nishiguchi, A., et al. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. LookChem.
- Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
- East Harbour Group. (2023). N-CHLOROSUCCINIMIDE Safety Data Sheet.
- Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China.
- Royal Society of Chemistry. (2015). Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291.
- Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Syntechim spol. s.r.o. (n.d.). 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6].
- UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.
- UC Santa Barbara, NMR Facility. (n.d.). 19F NMR Reference Standards.
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- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 8. colorado.edu [colorado.edu]
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Application Notes and Protocols for the Quantification of 4-(trifluoromethyl)pyridine-2-thiol
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-(trifluoromethyl)pyridine-2-thiol, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the criticality of precise analytical oversight in drug development and quality control, this document provides in-depth protocols for three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, with a focus on the scientific rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible quantification assays for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound whose trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability to parent molecules, making it a valuable building block in medicinal chemistry.[1] Accurate quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This document provides a detailed framework for the development and implementation of analytical methods tailored to the quantification of this compound.
The choice of analytical technique is contingent upon the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation.[2][3] This guide presents three distinct yet complementary approaches:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method offering high sensitivity and selectivity, particularly suitable for volatile or semi-volatile compounds.[5]
-
UV-Vis Spectrophotometry: A more accessible and rapid technique, ideal for routine analysis of relatively pure samples.[6][7]
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for the quality control of this compound. The trifluoromethylphenyl moiety present in related compounds has been successfully analyzed using C18 columns with a mobile phase consisting of acetonitrile and a buffer.[8][9][10] This provides a strong basis for the development of a robust method for the target analyte.
Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and an acidic buffer (e.g., phosphate buffer), ensures sharp peak shapes and optimal resolution from potential impurities. UV detection is appropriate due to the aromatic nature of the pyridine ring, which exhibits strong absorbance in the UV region.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From this, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject a blank (mobile phase), followed by the calibration standards and then the samples.
-
Data Analysis: Identify the peak for this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (Typical)
The following table provides typical performance characteristics for a validated HPLC method for similar compounds, which can be used as a benchmark during method validation.[11][12][13]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For highly sensitive and selective quantification, especially in complex matrices, a GC-MS method is recommended. The volatility of this compound, or its derivatized form, allows for its analysis by GC. The mass spectrometer provides definitive identification and quantification.
Rationale for Method Design
A capillary GC column with a non-polar or mid-polar stationary phase is suitable for the separation of pyridine derivatives. Electron ionization (EI) is a standard ionization technique that will produce a characteristic fragmentation pattern for this compound, allowing for unambiguous identification. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and electron ionization source.
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the standard |
| Qualifier Ions | To be determined from the mass spectrum of the standard |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in dichloromethane. Prepare calibration standards ranging from 0.01 to 10 µg/mL by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis: Identify the analyte by its retention time and the presence of the quantifier and qualifier ions. Construct a calibration curve and quantify the analyte in the samples.
Method Validation Parameters (Typical)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
UV-Vis Spectrophotometry Method
For a rapid and straightforward quantification in non-complex matrices, UV-Vis spectrophotometry is a viable option.[14] The method relies on the inherent UV absorbance of the this compound molecule.
Rationale for Method Design
The pyridine ring in the analyte's structure is a chromophore that absorbs UV radiation. By determining the wavelength of maximum absorbance (λmax), a simple and direct quantification can be performed using the Beer-Lambert law. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that would alter its absorbance characteristics.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Detailed UV-Vis Spectrophotometry Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
Procedure:
-
Determination of λmax: Prepare a ~10 µg/mL solution of the standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in methanol. Create a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Set the spectrophotometer to λmax. Use methanol as the blank to zero the instrument. Measure the absorbance of each standard and sample solution.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the analyte in the sample from its absorbance using the regression equation of the calibration curve.
Method Validation Parameters (Typical)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Conclusion
The analytical methods presented in this guide provide a comprehensive toolkit for the quantification of this compound. The choice of method should be guided by the specific analytical needs, balancing factors such as sensitivity, selectivity, and sample throughput. The detailed protocols and validation benchmarks herein serve as a robust starting point for establishing reliable and reproducible analytical procedures in a research, development, or quality control setting.
References
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). National Institutes of Health.
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2017). Turkish Journal of Pharmaceutical Sciences.
- Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. (2023). Informatics Journals.
- A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization. (2017). ResearchGate.
- Analytical method validation: A brief review. (n.d.). Academia.edu.
- Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Validation of analytical methods - Strategies & importance. (2010). ResearchGate.
- Analytical Method Validation: An Updated Review. (n.d.). SciSpace.
- 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6]. (n.d.). Syntechim spol. s.r.o..
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
- Application News. (n.d.). Shimadzu.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (2016). eScholarship.org.
- Multiresidue Pesticides Analysis in Norbixin Color Additive using LCMS-8050 and GCMS-TQ8040 NX. (n.d.). Shimadzu.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- UV–Vis changes upon titration of THF solutions by pyridine for: a5 at... (n.d.). ResearchGate.
- Determination of rutin with UV-vis spectrophotometric and laser-induced fluorimetric detections using a non-scanning spectrometer. (2010). CABI Digital Library.
- FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. (2017). ResearchGate.
- Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (2014). ResearchGate.
- Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. (n.d.). ResearchGate.
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. japsonline.com [japsonline.com]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of 4-(Trifluoromethyl)pyridine-2-thiol Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the first step. The journey from a promising molecule to a viable drug candidate is paved with rigorous purification and characterization. Derivatives of 4-(trifluoromethyl)pyridine-2-thiol are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability. However, the synthetic routes to these compounds often yield a mixture of the desired product, unreacted starting materials, and various side products. The presence of these impurities, even in trace amounts, can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks.[1][2][3]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the purification of such complex mixtures, offering high resolution, sensitivity, and reproducibility.[4][5] This document provides a detailed, experience-driven guide to developing a robust HPLC purification protocol for derivatives of this compound. The methodologies outlined herein are designed to be a self-validating system, ensuring the isolation of highly pure compounds suitable for downstream applications in drug development.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound derivatives is paramount to developing an effective HPLC purification method. The pyridine ring imparts a degree of polarity and basicity, while the trifluoromethyl group adds significant hydrophobicity. The thiol group can exist in equilibrium with its tautomeric thione form, and its potential for ionization must be considered.
-
Polarity: The combination of the polar pyridine-2-thiol moiety and the non-polar trifluoromethyl group results in a molecule of intermediate polarity. This makes Reverse-Phase HPLC (RP-HPLC) the most suitable initial approach, where a non-polar stationary phase is used with a polar mobile phase.[6][7]
-
Acidity/Basicity: Pyridine derivatives are basic, with pKa values typically in the range of 5-6.[8] The thiol group is weakly acidic. The pH of the mobile phase will, therefore, play a crucial role in the retention and peak shape of these compounds by influencing their ionization state.[8][9]
-
UV Absorbance: The aromatic pyridine ring contains a chromophore that allows for detection by UV-Vis spectroscopy. Theoretical calculations and experimental data for similar compounds suggest that derivatives of trifluoromethyl pyridine will have UV absorbance maxima in the range of 220-280 nm, providing a means for monitoring the separation.[10][11]
Materials and Methods
Equipment and Consumables
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV-Vis detector.
-
Fraction collector[12]
-
Analytical HPLC system for purity analysis of collected fractions.
-
Mass spectrometer (MS) coupled to the HPLC system (optional but highly recommended for peak identification).
-
Glassware: vials, flasks, graduated cylinders.
-
Syringe filters (0.22 µm or 0.45 µm) for sample preparation.[13]
-
HPLC-grade solvents (acetonitrile, methanol, water).
-
Mobile phase additives (formic acid, trifluoroacetic acid, triethylamine).
HPLC Column Selection: The Heart of the Separation
The choice of the stationary phase is a critical determinant of separation success. For derivatives of this compound, a C18 column is the recommended starting point due to its versatility and wide applicability in reversed-phase chromatography.[7][14]
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for the trifluoromethyl group while still allowing for elution with standard mobile phases.[7][15] |
| Particle Size | 5 µm or 10 µm | Larger particle sizes are suitable for preparative HPLC as they allow for higher loading capacities and generate lower backpressure.[15][16] |
| Pore Size | 100-150 Å | Ideal for the separation of small molecules like the target derivatives.[15] |
| Column Dimensions | 19-50 mm (ID) x 150-250 mm (L) | Larger internal diameters are necessary for preparative scale purification to accommodate larger injection volumes.[16] |
| End-capping | Yes | Essential to minimize peak tailing caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica support.[8][17] |
Should the C18 phase provide insufficient selectivity, alternative stationary phases such as Phenyl or Biphenyl columns can be explored. These phases offer different retention mechanisms, including π-π interactions, which can be beneficial for separating aromatic and heterocyclic compounds.[8][18]
Detailed HPLC Purification Protocol
This protocol is designed as a systematic workflow, from initial method development on an analytical scale to the final preparative purification and fraction analysis.
Workflow for HPLC Purification
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ijcpa.in [ijcpa.in]
- 13. organomation.com [organomation.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. auroraprosci.com [auroraprosci.com]
- 16. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 17. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 4-(trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. As a key building block in the development of agrochemicals and pharmaceuticals, ensuring a high-yield, reproducible synthesis of this compound is critical.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the fundamental chemistry at play.
Understanding the Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary synthesis route to this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this approach, the chlorine atom at the 2-position of 2-chloro-4-(trifluoromethyl)pyridine is displaced by a sulfur nucleophile.
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position. The attack of a nucleophile is most favorable at the 2- and 4-positions (ortho and para to the nitrogen), because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing the transition state.[2][3]
Troubleshooting Guide: Low Yield and Experimental Issues
This section addresses the most common problems encountered during the synthesis of this compound.
Logical Flow for Troubleshooting
Below is a visual guide to help you systematically diagnose and resolve issues with your synthesis.
Caption: A step-by-step workflow for diagnosing low-yield issues.
Q1: My reaction resulted in very low or no conversion of the starting material, 2-chloro-4-(trifluoromethyl)pyridine. What went wrong?
Possible Causes & Solutions:
-
Inactive Nucleophile: Sodium hydrosulfide (NaSH) and sodium sulfide (Na₂S) can degrade upon exposure to air and moisture.
-
Solution: Use freshly opened or properly stored sulfur reagents. If using the thiourea method, ensure the base (e.g., NaOH, KOH) is potent enough to facilitate the subsequent hydrolysis of the thiouronium salt intermediate.[4]
-
-
Insufficient Temperature: SNAr reactions on chloropyridines often require heating to overcome the activation energy associated with disrupting the ring's aromaticity.[5]
-
Solution: Ensure the internal reaction temperature is maintained between 80-100°C as specified in the protocol. For particularly stubborn reactions, cautiously increasing the temperature to 110-120°C or using a sealed vessel may improve conversion. Microwave irradiation can also be an effective way to achieve higher temperatures and faster reaction rates under controlled conditions.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the nucleophile, leaving it highly reactive. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, drastically slowing the reaction.[3]
-
Q2: The reaction worked, but I have a complex mixture of products and a low yield of the desired thiol. What are the likely side products and how can I avoid them?
Possible Causes & Solutions:
-
Hydrolysis: The starting material and the product are susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of 2-hydroxy-4-(trifluoromethyl)pyridine.
-
Solution: Ensure you are using anhydrous solvents and reagents. Traces of water in the DMF or on the glassware can lead to this significant byproduct. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize exposure to atmospheric moisture.[3]
-
-
Oxidation to Disulfide: The target thiol product can be oxidized to the corresponding disulfide, especially during workup if exposed to air for prolonged periods under basic or neutral conditions.
-
Solution: During the aqueous workup, keep the solution acidic and cool. Work quickly to minimize air exposure. Purging the reaction and workup solutions with an inert gas can also mitigate disulfide formation.
-
-
Reaction with Solvent: At high temperatures (>150°C), DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with your sulfur source, leading to the formation of 2-(dimethylamino)-4-(trifluoromethyl)pyridine.[3]
-
Solution: Maintain the recommended temperature range. If decomposition is suspected, consider using a more thermally stable polar aprotic solvent like DMSO.
-
Q3: I have difficulty purifying the final product. What is the best method?
Possible Causes & Solutions:
-
Thiol/Thione Tautomerism: this compound exists in equilibrium with its tautomer, 4-(trifluoromethyl)-1H-pyridine-2-thione. This can sometimes lead to broad peaks or multiple spots on TLC.
-
Acid/Base Properties: The thiol proton is acidic. This property can be exploited for purification.
-
Recommended Purification Protocol (Acid-Base Extraction):
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium carbonate or dilute sodium hydroxide). The desired product will deprotonate to form the thiolate salt and move into the aqueous layer, leaving non-acidic impurities behind.
-
Wash the separated aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
-
-
-
Recrystallization: If the product obtained after acid-base extraction still requires further purification, recrystallization is an effective method.
-
Solvent Selection: Test various solvents. Good options for pyridine derivatives often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[6]
-
Frequently Asked Questions (FAQs)
Q: Why is 2-chloro-4-(trifluoromethyl)pyridine the preferred starting material? A: The chlorine atom at the 2-position and the trifluoromethyl group at the 4-position work synergistically to facilitate the SNAr reaction. The nitrogen atom and the -CF3 group both withdraw electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and prone to nucleophilic attack.
Q: Can I use other sulfur nucleophiles? A: Yes. While sodium hydrosulfide or sodium sulfide are effective, they are hazardous due to the potential release of toxic H₂S gas.[7][8] A highly effective and often safer alternative is to use thiourea . This method involves reacting the chloropyridine with thiourea to form a stable S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[4] This two-step, one-pot procedure can often provide cleaner reactions and is easier to handle. See Protocol 2 for this alternative method.
Q: My product appears as a yellow solid. Is this normal? A: Yes, this compound is typically a yellow crystalline solid.
Q: What is the expected tautomeric form of the product? A: In the solid state and in most solvents, the pyridinethione tautomer (4-(trifluoromethyl)-1H-pyridine-2-thione) is generally the more stable and predominant form. However, it will exist in equilibrium with the thiol form, and for reactions where it acts as a nucleophile, it will typically react through the sulfur atom of the thiol tautomer.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution with Sodium Hydrosulfide
This protocol is based on a reported synthesis which provides a good yield.[9]
Reaction Scheme:
Caption: Synthesis of this compound from 2-Chloro-4-(trifluoromethyl)pyridine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. | Quantity |
| 2-Chloro-4-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.0 | 1.82 g |
| Sodium Hydrosulfide (NaSH), anhydrous | 56.06 | 12.0 | 1.2 | ~0.67 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 20 mL |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed |
| Ethyl Acetate | - | - | - | For extraction |
| Saturated Sodium Chloride (Brine) | - | - | - | For washing |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar).
-
Nucleophile Addition: Carefully add anhydrous sodium hydrosulfide (0.67 g, 12.0 mmol) to the solution in one portion. Safety Note: NaSH is corrosive and hygroscopic. Handle quickly in a fume hood.
-
Heating: Heat the reaction mixture to an internal temperature of 90 °C and maintain for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (100 mL).
-
Workup - Acidification: Slowly acidify the aqueous mixture with 1M HCl with stirring until the pH is ~5-6. A yellow precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude yellow solid using the acid-base extraction method described in the troubleshooting section, or by recrystallization.
Protocol 2: Alternative Synthesis via Thiouronium Salt Intermediate
This protocol offers a potentially safer and cleaner alternative to using sodium hydrosulfide.[4]
Reaction Scheme:
Caption: Two-step, one-pot synthesis via a thiouronium salt intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. | Quantity |
| 2-Chloro-4-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.0 | 1.82 g |
| Thiourea | 76.12 | 11.0 | 1.1 | 0.84 g |
| Ethanol | - | - | - | 25 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 3.0 | 1.20 g |
| Water | - | - | - | 10 mL |
Procedure:
-
Step 1: Thiouronium Salt Formation
-
In a round-bottom flask, combine 2-chloro-4-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol), thiourea (0.84 g, 11.0 mmol), and ethanol (25 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material and formation of the intermediate salt.
-
-
Step 2: Hydrolysis
-
Cool the reaction mixture slightly.
-
Prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (10 mL) and add it to the reaction flask.
-
Heat the mixture back to reflux and maintain for an additional 2-3 hours to hydrolyze the thiouronium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add 50 mL of water to the residue.
-
Follow steps 6-10 from Protocol 1 for acidification, extraction, and purification.
-
References
- Kaur, H., & Singh, J. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67).
- The Organic Chemistry Tutor. (2019).
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine. Product Page.
- BenchChem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)
- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(5).
- Zhao, Y., et al. (2007). Odorless Synthesis of Thioglycosides Using Isothiouronium Salts. Synlett.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
- Google Patents. (1986). 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. EP0177907A1.
- Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. (2023).
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep.
- Comins, D. L., et al. (2001). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 101(7), 2041-2060.
- Research Outreach. (2023).
- National Toxicology Program. (1996). 2-Chloropyridine.
- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound. CN1263094A.
- Rauf, M. K., et al. (2013). 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115.
- Tsuchida, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 186-196.
- The dual role of thiourea in the thiotrifluoromethylation of alkenes. (2018).
- Santa Cruz Biotechnology. 4-(Trifluoromethyl)pyrimidine-2-thiol. Product Page.
- Exploring 2-Chloro-4-(trifluoromethyl)
- Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. CN116425671A.
- ResearchGate. Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7.
- Odorless synthesis of thioglycosides using isothiouronium salts. (2025). PubMed.
- Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233.
- Google Patents. (2022). A method for preparing 2-chloro-3-trifluoromethylpyridine. CN114292227B.
- Jam Group Co. A Comprehensive Guide to Sodium Hydrosulfide Reactions.
- AusIMM. Sodium Hydrosulfide Handbook.
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Technical Support Center: Optimizing S-Alkylation of 4-(Trluoromethyl)pyridine-2-thiol
Welcome to the technical support hub for the alkylation of 4-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.
Introduction: The Chemistry of 4-(Trluoromethyl)pyridine-2-thiol
4-(Trluoromethyl)pyridine-2-thiol is a valuable building block in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly impacts the electronic properties of the pyridine ring and the acidity of the thiol proton.[1] This electronic modification is key to its utility but also introduces specific challenges in its synthetic manipulation.
The S-alkylation of this substrate is a cornerstone reaction, typically proceeding via an SN2 mechanism.[2][3][4] The process involves two critical steps:
-
Deprotonation: A base is used to remove the acidic thiol proton, forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The generated thiolate attacks an alkyl electrophile (e.g., an alkyl halide), displacing a leaving group to form the desired thioether product.
Understanding and controlling these two steps is paramount to achieving a successful outcome.
Core Reaction Mechanism
The alkylation follows a classic bimolecular nucleophilic substitution (SN2) pathway. The efficiency of this reaction is governed by the nucleophilicity of the thiolate, the reactivity of the alkylating agent, and the choice of solvent and temperature.
Caption: General S-alkylation mechanism of this compound.
Troubleshooting Guide & FAQs
This section is structured to directly address the common pitfalls and questions that arise during experimentation.
Issue 1: Low or No Product Yield
Question: I've mixed my thiol, alkyl halide, and base, but TLC/LC-MS analysis shows only starting material, even after several hours. What's going wrong?
Answer: This is a classic symptom of insufficient reaction activation, which usually points to one of two culprits: the base or the temperature.
-
Causality (The "Why"): The S-alkylation reaction requires the formation of the thiolate anion, which is a much stronger nucleophile than the neutral thiol.[3][5][6] The electron-withdrawing CF3 group makes the thiol proton on your substrate more acidic than on an unsubstituted pyridine-2-thiol.[1] However, complete deprotonation is still essential for a fast reaction rate. If the base is too weak, the concentration of the highly reactive thiolate at any given moment is too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Evaluate Your Base: For this substrate, moderately strong inorganic bases are typically effective. Potassium carbonate (K₂CO₃) is a common and effective choice.[7] If you are using a weaker base (e.g., sodium bicarbonate), it is likely insufficient. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous aprotic solvent (like THF or DMF) and careful handling.[2][3]
-
Increase Temperature: Many S-alkylation reactions require heating to overcome the activation energy barrier.[7] If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C. Refluxing in a solvent like acetonitrile or acetone is also a common strategy.[7]
-
Check Alkylating Agent Reactivity: The reactivity of the alkyl halide is critical (R-I > R-Br > R-Cl).[7] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, which have better leaving groups and will react faster.
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Ensures sufficient concentration of the nucleophilic thiolate. |
| Temperature | 50-80 °C or Reflux | Provides the necessary activation energy for the SN2 reaction. |
| Alkyl Halide | R-I or R-Br | Iodide and bromide are superior leaving groups compared to chloride.[7] |
Issue 2: Formation of a Major Side Product (N-Alkylation)
Question: I'm getting a mixture of two products. Mass spectrometry suggests they are isomers. How do I favor the desired S-alkylated product over the N-alkylated one?
Answer: This is a well-documented issue arising from the ambident nucleophilic nature of the pyridone/pyridinethiol tautomeric system.[8][9][10] The molecule exists in equilibrium between the thiol and the thione form. While the sulfur is a soft nucleophile, the nitrogen is a hard nucleophile. The selectivity is highly dependent on the reaction conditions.
-
Causality (The "Why"): According to Hard and Soft Acid and Base (HSAB) theory, soft nucleophiles (like sulfur) preferentially react with soft electrophiles (like the sp³ carbon of an alkyl halide). Hard nucleophiles (like nitrogen) react faster with hard electrophiles. However, factors like the solvent and the nature of the counter-ion can influence the reactivity of each site.
-
S-Alkylation (Desired): Favored by complete formation of the thiolate and the use of polar aprotic solvents (DMF, acetonitrile, acetone). These solvents solvate the cation of the base, leaving a "naked," highly reactive thiolate anion that is a soft nucleophile.[10]
-
N-Alkylation (Side Product): Can be promoted in protic solvents (like ethanol or water), which can hydrogen-bond with the sulfur atom, reducing its nucleophilicity and making the nitrogen atom more competitive. It can also be more prevalent if deprotonation is incomplete.
-
-
Optimization Strategy:
-
Solvent Choice is Critical: Switch to a polar aprotic solvent like DMF, acetonitrile, or THF. DMF is often an excellent choice as it effectively solvates cations.
-
Ensure Complete Deprotonation: Use at least a stoichiometric amount of a suitable base (like K₂CO₃ or NaH) to ensure the sulfur exists predominantly as the thiolate.[11] Pre-stirring the thiol and base for 15-30 minutes before adding the alkylating agent can help ensure complete salt formation.
-
Consider the Alkylating Agent: While less common for simple alkyl halides, very hard alkylating agents (e.g., methyl sulfate) might slightly favor N-alkylation. Sticking to alkyl bromides or iodides is generally safe.
-
Caption: Troubleshooting decision tree for common alkylation issues.
Issue 3: Formation of Disulfide Byproduct
Question: I am observing a byproduct with a mass corresponding to a dimer of my starting material. What is it and how do I prevent it?
Answer: You are likely observing the formation of 2,2′-dipyridyl disulfide.
-
Causality (The "Why"): Thiolates are susceptible to oxidation, especially in the presence of atmospheric oxygen, to form disulfide bonds.[12] This process can sometimes be catalyzed by trace metals or facilitated by the basic reaction conditions.
-
Prevention:
-
Inert Atmosphere: The most effective solution is to perform the reaction under an inert atmosphere. Purge your reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Using solvents that have been degassed (by bubbling nitrogen or argon through them or by freeze-pump-thaw cycles) can further minimize the presence of dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: Which base is the absolute best for this reaction? A1: While "best" is condition-dependent, potassium carbonate (K₂CO₃) is an excellent starting point. It's effective, inexpensive, and easy to handle.[7] Cesium carbonate (Cs₂CO₃) is often more effective due to the higher solubility of its salts in organic solvents, but it is more expensive. For substrates that are particularly difficult to deprotonate, sodium hydride (NaH) is a very powerful option but requires strictly anhydrous conditions.[2][3]
Q2: Can I use an alcohol as a solvent to save costs? A2: It is strongly discouraged. Protic solvents like alcohols can interfere in several ways: they can act as competing nucleophiles, and they can solvate the thiolate anion via hydrogen bonding, which reduces its nucleophilicity and may increase the proportion of unwanted N-alkylation.[9] Polar aprotic solvents are highly recommended for clean, selective S-alkylation.[11]
Q3: How long should the reaction run? A3: Reaction time can vary from 30 minutes to 16 hours or more, depending on the reactivity of the alkylating agent and the temperature.[7] There is no substitute for monitoring the reaction. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Once the thiol is consumed, the reaction is complete.
Optimized Experimental Protocol
This protocol provides a robust starting point for the S-alkylation of this compound with a generic alkyl bromide.
Caption: General experimental workflow for S-alkylation.
Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Inerting: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by powdered potassium carbonate (1.5 mmol, 1.5 eq).
-
Thiolate Formation: Stir the resulting suspension vigorously at room temperature for 15-30 minutes.
-
Alkylation: Add the alkyl bromide (1.1 mmol, 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) or LC-MS until the starting thiol is no longer visible.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one.
- 18.7: Thiols and Sulfides.Chemistry LibreTexts.[Link]
- Thiols And Thioethers.Master Organic Chemistry.[Link]
- Reactions of Thiols.Chemistry Steps.[Link]
- Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustr
- Thiols and Sulfides.Chemistry LibreTexts.[Link]
- A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN W
- Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs.
- Design plan: C4‐selective pyridine C−H alkylation of using alcohols and...
- Thiol Alkyl
- Alkylation of Thiols in Green Mediums.Journal of Materials and Environmental Science.[Link]
- (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustr
- Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina.Semantic Scholar.[Link]
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Alkylation and acylation of pyridine.Química Organica.org.[Link]
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temper
- one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradi
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][9]naphthyrin-5(6H)-one.
- Site‐selective pyridine CH alkylation with alcohols and thiols via...
- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- 2-Mercaptopyridine.Wikipedia.[Link]
- Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.ChemRxiv.[Link]
- N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
- 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6].Syntechim spol. s.r.o.[Link]
- This compound.Infochems.[Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(trifluoromethyl)pyridine-2-thiol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-(trifluoromethyl)pyridine-2-thiol. Our focus is on identifying and mitigating common side products and overcoming procedural hurdles to ensure high yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Q1: My final product shows a significant amount of unreacted 2-chloro-4-(trifluoromethyl)pyridine. What went wrong?
A1: The presence of unreacted starting material is a common issue that typically points to incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution of the chlorine atom requires sufficient thermal energy. If using a common method like the reaction with thiourea in ethanol, ensure the mixture is refluxed for an adequate period (typically 2-3 hours or as monitored by TLC).[1][2]
-
Reagent Stoichiometry and Quality: Ensure that the sulfur nucleophile (e.g., sodium hydrosulfide or thiourea) is used in at least a 1:1 molar ratio, with a slight excess often being beneficial. The quality of the nucleophile is also critical; for instance, sodium hydrosulfide can degrade upon exposure to air and moisture.
-
Ineffective Hydrolysis (Thiourea Method): If you are using the thiourea route, the intermediate S-[4-(trifluoromethyl)pyridin-2-yl]isothiouronium salt must be completely hydrolyzed to the thiol. This is typically achieved by heating with a strong base like sodium hydroxide. Incomplete hydrolysis will leave the intermediate in the mixture, which may not be easily separated from the starting material and can revert or decompose during workup.
Corrective Actions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material, 2-chloro-4-(trifluoromethyl)pyridine.
-
Increase Reaction Time: If the reaction has stalled, consider extending the reflux time.
-
Verify Reagent Quality: Use fresh, high-purity reagents. If using sodium hydrosulfide, ensure it has been stored under an inert atmosphere.[3]
Q2: I've isolated my product, but I see a second, less polar spot on my TLC plate that wasn't in the starting material. What is it likely to be?
A2: This new, less polar impurity is almost certainly the corresponding disulfide, 2,2'-bis[4-(trifluoromethyl)pyridyl] disulfide . Thiols are highly susceptible to oxidative coupling, especially in the presence of atmospheric oxygen, and this process can be autocatalytic.[4]
-
Mechanism of Formation: Two molecules of the thiol are oxidized to form a disulfide bond (-S-S-). This is often promoted by trace metal impurities or exposure to air during the reaction or, more commonly, during the workup and purification stages.
-
Identification: The disulfide will have a molecular weight of (179.16 * 2) - 2 = 356.3 g/mol . This can be confirmed by LC-MS analysis. On a TLC plate, it will have a higher Rf value (be less polar) than the thiol/thione product.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and, critically, the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Acidification Step: During the workup, when acidifying to precipitate the product, do so under a positive pressure of inert gas.
Q3: The yield is low, and a lot of my product seems to be lost during the aqueous workup. How can I improve recovery?
A3: Significant product loss during workup is often related to the amphoteric nature of the product and improper pH control. The this compound exists in equilibrium with its 2-thione tautomer and can be deprotonated to form a water-soluble thiolate salt under basic conditions.[4][5]
-
pKa Considerations: The pKa of the thiol is predicted to be around 8.5.[6] If the pH of the aqueous phase is significantly above this value during extraction, the product will remain dissolved as the anionic thiolate and will not be extracted into the organic layer.
-
Precipitation Issues: The product is typically isolated by acidifying the basic reaction mixture to precipitate the solid thiol/thione. If the pH is not lowered sufficiently (ideally to around pH 4-5), a portion of the product will remain in solution.[7]
Optimized Workup Protocol:
-
After the initial reaction, make the solution strongly basic (pH > 12) with NaOH to form the soluble sodium thiolate and hydrolyze any intermediates.
-
Wash the basic aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted 2-chloro-4-(trifluoromethyl)pyridine and other non-polar impurities.[1]
-
Under an inert atmosphere, cool the aqueous layer in an ice bath and slowly acidify with a strong acid like HCl to a pH of ~4.
-
The product should precipitate as a solid. Collect it by filtration, wash with cold water, and dry thoroughly under vacuum.
Q4: My NMR spectrum looks more complex than expected, suggesting a mixture of tautomers. Is this normal?
A4: Yes, this is entirely normal and expected. Like its parent compound 2-mercaptopyridine, this compound exists as a mixture of two tautomers: the thiol form and the thione form (4-(trifluoromethyl)-1H-pyridine-2-thione).[4]
-
Tautomeric Equilibrium: The equilibrium between these two forms is influenced by the solvent, concentration, and temperature. In many cases, the thione tautomer is the major or even exclusive form present, particularly in polar solvents and the solid state.
-
Spectroscopic Signature: You will likely see two distinct sets of signals in the NMR spectrum corresponding to each tautomer, or broadened peaks if the exchange is on the NMR timescale. The N-H proton of the thione tautomer is a key feature to look for.
This is a fundamental chemical property of the molecule and not an impurity. It is important to be aware of this when interpreting analytical data.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely adopted method starts from 2-chloro-4-(trifluoromethyl)pyridine and introduces the sulfur functionality via nucleophilic aromatic substitution. Two primary variations of this route are popular:
-
The Thiourea Method: This involves reacting 2-chloro-4-(trifluoromethyl)pyridine with thiourea in a solvent like ethanol to form an isothiouronium salt intermediate. This salt is then hydrolyzed with a strong base (e.g., NaOH) to yield the sodium salt of the product, which is subsequently neutralized with acid to precipitate the final compound. This method is often preferred for its mild conditions and simple procedure.[1][2]
-
The Hydrosulfide Method: This route uses an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), to directly displace the chloride. This reaction can be very effective but may require higher temperatures and careful control to avoid side reactions, such as the formation of polysulfides.[7]
Q2: How can I minimize the formation of the disulfide byproduct?
A2: As detailed in Troubleshooting Q2, minimizing oxidation is key. The most effective strategies are:
-
Use an Inert Atmosphere: Always work under nitrogen or argon, especially during the workup and isolation phases.
-
Control pH: After basic hydrolysis, acidify the solution just before filtration. Do not let the basic solution of the thiolate sit exposed to air for extended periods.
-
Optional: Reductive Workup: In some cases where disulfide formation is particularly problematic, a small amount of a mild reducing agent like sodium bisulfite can be added during the workup, although this can complicate purification.
Q3: What are the ideal workup and purification conditions?
A3: The ideal workup involves careful pH control to separate the product from impurities.
-
Basification: Make the reaction mixture strongly basic to dissolve the product as its thiolate salt.
-
Extraction of Impurities: Wash the basic aqueous solution with a solvent like ethyl acetate or toluene to remove unreacted starting material and the disulfide byproduct.
-
Precipitation: Cool the aqueous layer and acidify to pH ~4 under an inert atmosphere to precipitate the product.
-
Purification: The precipitated solid is often pure enough for many applications. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol) is the most common method. Column chromatography can be used but may promote oxidation on the silica gel surface.
Section 3: Summary of Potential Side Products
| Side Product | Likely Cause | Identification Method (TLC/NMR/MS) | Prevention/Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction; insufficient time/temperature; poor reagent quality. | TLC: Compare with starting material spot. MS: M+ peak corresponding to 2-chloro-4-(trifluoromethyl)pyridine. | Monitor reaction by TLC to ensure completion. Use fresh, high-quality reagents. |
| 2,2'-bis[4-(trifluoromethyl)pyridyl] disulfide | Oxidation of the thiol product by atmospheric oxygen. | TLC: Less polar spot than product. MS: M+ peak at ~356 m/z. | Perform reaction and workup under an inert atmosphere. Use degassed solvents.[4] |
| Isothiouronium Salt (Thiourea method) | Incomplete hydrolysis of the intermediate. | MS: M+ peak corresponding to the intermediate cation. | Ensure complete basic hydrolysis with adequate heating time and sufficient base. |
| Polysulfides | Use of alkali metal polysulfides or presence of elemental sulfur. | MS: M+ peaks corresponding to products with -S-S-S- or longer sulfur chains. | Use pure sodium hydrosulfide or thiourea as the sulfur source.[7] |
Section 4: Visual Workflow and Mechanistic Overview
The following diagram illustrates the common synthetic pathway starting from 2-chloro-4-(trifluoromethyl)pyridine using the thiourea method, highlighting the formation of the desired product and the principal oxidative side product.
Caption: Synthetic workflow for this compound.
Section 5: References
-
CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents. Available at:
-
2-Mercaptopyridine - Wikipedia. Available at: [Link]
-
US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents. Available at:
-
CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. Available at:
-
This compound (C6H4F3NS) - PubChemLite. Available at: [Link]
-
2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem. Available at: [Link]
-
Safety Data Sheet Sodium Hydrosulfide Solution - Moleko. Available at: [Link]
Sources
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- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 121307-79-7 [amp.chemicalbook.com]
- 7. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Reactions with 4-(Trifluoromethyl)pyridine-2-thiol
Welcome to the technical support guide for 4-(trifluoromethyl)pyridine-2-thiol. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile but challenging reagent. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and improve regioselectivity in your experiments, moving beyond simple protocols to explain the fundamental principles governing your reaction outcomes.
Understanding the Core Challenge: Ambident Nucleophilicity
This compound exists in a tautomeric equilibrium between its thiol and thione forms. This duality makes it an ambident nucleophile , meaning it possesses two distinct nucleophilic centers: the soft sulfur atom and the hard nitrogen atom.[1][2] Consequently, electrophilic attack, such as in alkylation reactions, can occur at either site, leading to a mixture of S-substituted and N-substituted products. The strongly electron-withdrawing trifluoromethyl (CF₃) group increases the acidity of the molecule and modulates the nucleophilicity of both centers, adding a layer of complexity compared to unsubstituted 2-mercaptopyridine.[3]
This guide will help you control which site reacts, allowing you to selectively synthesize your desired constitutional isomer.
Caption: Tautomerism of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of N-alkylated and S-alkylated products. Why is this happening and how can I control the ratio?
A1: This is the most common challenge and arises directly from the molecule's ambident nature. The product ratio is determined by a competition between two different reaction pathways, and controlling it depends on understanding two key principles: Hard and Soft Acids and Bases (HSAB) theory and the concept of Kinetic versus Thermodynamic control.[4][5]
-
HSAB Principle: This theory states that hard acids prefer to react with hard bases, and soft acids with soft bases.[6][7]
-
The sulfur atom is a large, highly polarizable, and thus soft nucleophilic center.
-
The nitrogen atom is smaller, more electronegative, and a hard nucleophilic center.
-
To favor S-alkylation , use a soft electrophile (e.g., methyl iodide, benzyl bromide).
-
To favor N-alkylation , use a hard electrophile (e.g., dimethyl sulfate, or reagents prone to forming carbocations in SN1-type reactions).[4][8]
-
-
Kinetic vs. Thermodynamic Control: These concepts relate to the energy profile of the reaction.[9][10]
-
The Kinetic Product is the one that forms faster (lower activation energy). For this system, S-alkylation is generally the kinetic product . It is favored under irreversible conditions, typically at lower temperatures.[5][10]
-
The Thermodynamic Product is the more stable product (lower overall Gibbs free energy). The N-alkylated thione product is often the thermodynamic product due to the stability of the amide-like functionality. It is favored under reversible conditions, which can be achieved by using higher temperatures, allowing the initially formed kinetic product to revert to the starting materials and eventually form the more stable product.[9][10]
-
The flowchart below provides a decision-making framework for optimizing your reaction conditions.
Caption: Decision tree for achieving regioselective alkylation.
Q2: How does my choice of base and solvent impact regioselectivity?
A2: The base and solvent work in concert to influence the reactivity of the nucleophile.
-
Base: The primary role of the base (e.g., NaH, K₂CO₃, Cs₂CO₃) is to deprotonate the thiol/thione to form the reactive anion.[11] The nature of the counter-ion is critical. Hard cations like Na⁺ and K⁺ will preferentially associate with the hard nitrogen center, leaving the soft sulfur atom more available for nucleophilic attack.[8] This is why bases like NaH and K₂CO₃ often favor S-alkylation. In contrast, a soft cation like Ag⁺ would coordinate preferentially with the soft sulfur atom, effectively blocking it and promoting N-alkylation.[8]
-
Solvent: The solvent's polarity and ability to form hydrogen bonds play a significant role.[4]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are effective at solvating cations but leave the anion relatively "naked" and highly reactive. In these environments, the reaction often favors attack by the more electronegative (harder) nitrogen atom.[4]
-
Polar Protic Solvents (Ethanol, Water): These solvents can form hydrogen bonds with the hard nitrogen center, effectively shielding it and making the soft sulfur center more accessible for reaction. However, their use may be limited by the reactivity of the chosen base and electrophile.
-
Nonpolar Solvents (THF, Dioxane): In these solvents, the thiolate exists as a tight ion pair with the counter-cation. As mentioned, a hard counter-ion (Na⁺, K⁺) will be associated with the nitrogen, favoring S-alkylation.
-
Q3: I am trying to achieve S-alkylation but keep getting the N-alkylated product. What am I doing wrong?
A3: This common issue suggests your reaction conditions are favoring the thermodynamic product, even if you intended to form the kinetic one. Here is a troubleshooting checklist:
-
Check Your Temperature: Are you running the reaction at elevated temperatures? Even room temperature might be high enough to allow for equilibration over long reaction times. Try running the reaction at 0°C or even -20°C.[5]
-
Evaluate Your Electrophile: Is your alkylating agent "harder" than you think? While alkyl bromides are generally soft, a sterically hindered one might react via an SN1-like mechanism, creating a hard carbocation intermediate that favors reaction at the nitrogen. Ensure you are using a classic soft electrophile like methyl iodide or benzyl bromide.[4]
-
Monitor Reaction Time: Long reaction times, even at low temperatures, can allow the initially formed kinetic S-alkyl product to revert and slowly convert to the more stable N-alkyl product. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Consider the Base: Ensure you are using a base with a hard counter-ion like NaH or K₂CO₃.
Caption: Energy profile: Kinetic (S-alkylation) vs. Thermodynamic (N-alkylation).
Experimental Protocols
Protocol A: Maximizing S-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the kinetic product, 2-(alkylthio)-4-(trifluoromethyl)pyridine.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) or acetonitrile (MeCN) to create a 0.1 M solution.
-
Cooling: Cool the resulting suspension to 0°C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Stir the mixture at 0°C for 30 minutes. You should observe the evolution of hydrogen gas ceasing.
-
Electrophile Addition: Add the soft electrophile (e.g., methyl iodide or benzyl bromide, 1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Maintain the temperature at 0°C and monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired S-alkylated product.
Protocol B: Maximizing N-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable thermodynamic product, 1-alkyl-4-(trifluoromethyl)pyridin-2(1H)-thione.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Electrophile Addition: Add the alkylating agent (1.1 eq). A harder electrophile like dimethyl sulfate or an alkyl tosylate can be used.
-
Heating: Heat the reaction mixture to 80-100°C (or to reflux, depending on the solvent and electrophile).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. You may initially observe the formation of the S-alkylated kinetic product, which should convert to the N-alkylated thermodynamic product over time. The reaction may require several hours (4-24 h) to reach equilibrium.
-
Cooling & Work-up: Once the reaction has reached completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Predicting Regioselectivity
The following table summarizes the expected major product based on key reaction parameters.
| Parameter | Condition Favoring S-Alkylation (Kinetic) | Condition Favoring N-Alkylation (Thermodynamic) | Rationale |
| Temperature | Low (e.g., 0°C)[5] | High (e.g., >80°C)[9] | Low temp prevents equilibration to the thermodynamic product. |
| Electrophile | Soft (e.g., R-I, R-Br)[4] | Hard (e.g., R-OTs, R₂SO₄)[4] | Follows the HSAB principle. |
| Solvent | Nonpolar or Protic[4] | Polar Aprotic (e.g., DMF)[4] | Polar aprotic solvents favor reaction at the harder N-center. |
| Base Counter-ion | Hard (Na⁺, K⁺)[8] | Soft (Ag⁺)[8] | Hard ions associate with the hard N-center, leaving S available. |
| Reaction Time | Short (until SM consumed) | Long (to allow for equilibrium) | Prevents conversion of the kinetic to the thermodynamic product. |
References
- ResearchGate. (2025). Hard-soft acid-base (HSAB)
- Fiveable. (n.d.). Hard-Soft Acid-Base (HSAB) Theory | Inorganic Chemistry I Class Notes.
- LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical research in toxicology, 27(7), 1099–1108. [Link]
- Meta-Synthesis. (n.d.). Pearson's Hard Soft [Lewis] Acid Base Principle. [Link]
- Wikipedia. (n.d.). HSAB theory. [Link]
- Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity.
- Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]
- YouTube. (2020). Ambident nucleophile and regioselectivity. [Link]
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. [Link]
- ResearchGate. (n.d.). The ambident nucleophilicity of pyridine‐2(1H)‐thione. [Link]
- ResearchGate. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
- ResearchGate. (2013).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridylthiols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the more challenging areas of cross-coupling chemistry: reactions involving pyridylthiols. As a Senior Application Scientist, I understand that catalyst deactivation is a frequent and frustrating obstacle. This resource synthesizes technical knowledge with field-proven insights to help you diagnose and overcome these issues in your experiments.
Section 1: Understanding the Challenge: The Dual Nature of Pyridylthiols
Pyridylthiols and related sulfur-containing heterocycles are common scaffolds in pharmaceuticals and agrochemicals. However, their very structure presents a dual challenge to palladium-catalyzed cross-coupling reactions. Both the pyridine nitrogen and the thiol sulfur are potent Lewis bases, capable of strongly coordinating to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1][2]
FAQ 1: Why is my cross-coupling reaction with a pyridylthiol failing or giving low yields?
Low or no conversion in these reactions is a common problem, often directly attributable to catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning by Sulfur: Thiols and thiolates are well-known for their strong binding to late transition metals like palladium.[3] This can lead to the formation of unreactive palladium-thiolate complexes, effectively removing the catalyst from the active cycle.[3]
-
Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also coordinate to the palladium center, forming stable, inactive complexes.[1] This is particularly problematic with Lewis-basic heterocycles.[4]
-
Ligand Displacement: The strong coordination of the pyridylthiol can displace the phosphine or N-heterocyclic carbene (NHC) ligands that are essential for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[3]
-
Catalyst Aggregation: If the ligand is displaced or the catalyst becomes unstable, it can aggregate into palladium black, which is catalytically inactive.[5]
Visualizing Deactivation Pathways
The following diagram illustrates the primary pathways through which pyridylthiols can deactivate a palladium catalyst.
Caption: Catalyst deactivation by pyridylthiols.
Section 2: Troubleshooting and Mitigation Strategies
Addressing catalyst deactivation requires a multi-faceted approach, focusing on the choice of catalyst system, reaction conditions, and additives.
FAQ 2: How can I prevent or minimize catalyst deactivation when working with pyridylthiols?
Several strategies can be employed to mitigate the poisoning effects of pyridylthiols:
-
Ligand Selection is Crucial: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridylthiol and stabilize the active Pd(0) species.[1] While historically, chelating bisphosphine ligands were favored to prevent displacement, recent studies have shown that monophosphine ligands can lead to more effective catalysis in C-S coupling reactions.[3]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed to poisoning.[1] While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[1]
-
Choice of Palladium Precatalyst: Using a well-defined Pd(0) precatalyst can be advantageous over generating the active species in situ from a Pd(II) source, as the latter can be inefficient.[1]
-
Reaction Conditions:
-
Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1] Therefore, it is essential to rigorously degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Use of Additives:
-
Lewis Acids: In some cases, the addition of a Lewis acid, such as trimethyl borate, can attenuate catalyst deactivation by coordinating to the Lewis-basic nitrogen of the pyridine ring, thereby preventing its interaction with the palladium catalyst.[4]
-
Troubleshooting Flowchart
The following workflow provides a systematic approach to troubleshooting failed or low-yielding cross-coupling reactions with pyridylthiols.
Caption: Troubleshooting workflow for pyridylthiol cross-coupling.
Section 3: Experimental Protocols
This section provides a general protocol for a Suzuki-Miyaura coupling involving a pyridylthiol derivative. This should be considered a starting point for optimization.
General Protocol for a Suzuki-Miyaura Coupling with a Pyridylthiol Derivative
Materials:
-
Pyridylthiol-containing aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol% Pd)
-
Ligand (e.g., SPhos, 2.2-11 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the pyridylthiol-containing aryl halide, the boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Example Reaction Conditions for Optimization
| Parameter | Condition A | Condition B | Condition C |
| Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 80 °C | 110 °C |
Section 4: Advanced Characterization of Catalyst Deactivation
For a deeper understanding of deactivation mechanisms in your specific system, advanced characterization techniques can be invaluable.
FAQ 3: How can I definitively identify the cause of catalyst deactivation in my reaction?
While not always necessary for routine troubleshooting, the following techniques can provide detailed insights:
-
Spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface.[6]
-
Elemental Analysis: X-ray fluorescence (XRF) or proton-induced X-ray emission (PIXE) can identify foreign matter deposited on the catalyst.[6]
-
Temperature-Programmed Desorption (TPD): This technique can help determine the strength of adsorption of different species on the catalyst, offering insights into potential poisoning mechanisms.[6]
-
Kinetic Studies: Monitoring the reaction rate over time can help distinguish between rapid poisoning and gradual deactivation.[5]
References
- Flubacher, D., & Schoenebeck, F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5346-5355.
- Kainz, Q. M., et al. (2020). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society, 142(1), 235-243.
- Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(16), 5413-5423.
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Managing Byproduct Formation in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine (TFMP) synthesis. The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development, imparting unique properties such as enhanced metabolic stability and binding affinity.[1][2][3] However, the synthetic routes to these valuable compounds are often plagued by challenges, most notably the formation of unwanted byproducts.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of TFMP synthesis and optimize your reactions for higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind byproduct formation and providing actionable solutions.
Q1: My reaction yields are low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?
A1: Low conversion is a common issue that can typically be traced back to insufficient reactivity or suboptimal reaction conditions.
Root Causes & Recommended Actions:
-
Insufficient Activation of the Pyridine Ring: For nucleophilic aromatic substitution (SNAr) type reactions, the pyridine ring must be sufficiently electron-deficient to facilitate nucleophilic attack. This is most effective when the leaving group (e.g., a halogen) is at the 2- or 4-position, where the negative charge of the reaction intermediate can be stabilized by the ring nitrogen.[4]
-
Solution: If your substrate is a 3-halopyridine, consider that the reaction will be significantly slower.[4] You may need to use more forcing conditions, such as higher temperatures or microwave irradiation, to drive the reaction to completion.[4] Be cautious, as high temperatures can also lead to decomposition.[5]
-
-
Inappropriate Reagent or Catalyst: The choice of trifluoromethylating agent and, if applicable, the catalyst is critical. For radical reactions, inefficient generation of the •CF₃ radical will halt the reaction.
-
Solution: Ensure your trifluoromethylating agent is active. For instance, Langlois' reagent (NaSO₂CF₃) often requires an oxidant to efficiently generate the •CF₃ radical.[6][7][8] In photoredox catalysis, ensure your photocatalyst is appropriate for the chosen trifluoromethyl source. For example, using trifluoroacetic anhydride (TFAA) as a •CF₃ source can be achieved with pyridine N-oxide and an appropriate photoredox catalyst.[9]
-
-
Suboptimal Temperature: Many trifluoromethylation reactions have a specific optimal temperature range.
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and resolve low conversion issues in your trifluoromethylation reaction.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A Senior Application Scientist's Guide to Purifying Commercial 4-(Trifluoromethyl)pyridine-2-thiol
Welcome to the technical support center for the purification of 4-(trifluoromethyl)pyridine-2-thiol (CAS No. 121307-79-7). As a Senior Application Scientist, I understand that the success of your research, particularly in drug discovery and agrochemical synthesis, hinges on the purity of your starting materials.[1][2] Commercial grades of this valuable intermediate, often supplied at 96-97% purity, may contain impurities that can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and analytical challenges.[3]
This guide is structured to provide direct, actionable solutions to common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound and why does my batch look different?
Pure this compound is typically a yellow crystalline solid.[4] Variations in color, such as darker yellow or brown hues, often indicate the presence of impurities. The most common cause is the aerial oxidation of the thiol group to form a disulfide dimer, which is often more colored. Other minor impurities from the synthesis can also contribute to discoloration.
Q2: What are the most common impurities in commercial batches?
Aside from the aforementioned disulfide, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-chloro-4-(trifluoromethyl)pyridine.[2]
-
Isomeric Byproducts: Side reactions during synthesis can lead to isomers.
-
Residual Solvents: Solvents used in the final manufacturing step may be present.
-
Multi-halogenated Species: Syntheses involving chlorination can sometimes result in products with additional chlorine atoms on the pyridine ring.[5]
Q3: How does the thiol-thione tautomerism affect purification?
This compound exists as a mixture of two tautomers: this compound and 4-(trifluoromethyl)-1H-pyridine-2-thione.[4][6] This is an intrinsic equilibrium and not an impurity. Both forms will typically be present in solution. For most purification techniques like chromatography and recrystallization, you are purifying the compound as this equilibrium mixture. The equilibrium does not generally interfere with the separation from distinct chemical impurities.
Q4: Which analytical techniques are best for assessing purity before and after my purification?
A combination of methods provides the most complete picture:
-
Thin Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the percentage of each impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying specific impurities by their unique signals and for confirming the structure of the desired product.
-
Melting Point Analysis: Pure compounds have a sharp melting point. A broad melting range (e.g., > 2 °C) indicates the presence of impurities. The literature melting point is approximately 164-166 °C.
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter and provides validated protocols to resolve them.
Problem 1: The commercial product is discolored and shows a single major spot on TLC with minor streaking or baseline impurities.
-
Symptoms: The solid is dark yellow, tan, or brownish instead of a clean yellow. TLC shows a primary spot with faint, less mobile impurities.
-
Primary Cause: This is characteristic of minor, often polar, degradation or oxidation products, such as the disulfide.
-
Recommended Solution: Recrystallization is the most efficient method to remove trace amounts of colored impurities and enhance crystalline structure.[7]
Experimental Protocol 1: Recrystallization
-
Solvent Screening: The key to successful recrystallization is choosing a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[7] Based on the polarity of the target molecule, suitable solvents are listed in the table below. Perform small-scale tests in test tubes to identify the optimal solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with a water bath) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[8]
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal.[8] Swirl and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
| Recrystallization Solvent Candidates |
| Single Solvents |
| Ethanol |
| Isopropanol |
| Acetonitrile |
| Toluene |
| Solvent Pairs (for Two-Solvent Recrystallization) |
| Ethanol / Water |
| Acetone / Hexanes |
| Ethyl Acetate / Hexanes |
Problem 2: Analytical data (HPLC, NMR) confirms the presence of significant ( > 2-3%) neutral or basic impurities.
-
Symptoms: HPLC chromatogram shows multiple distinct peaks. ¹H NMR spectrum displays sets of peaks that do not correspond to the product.
-
Primary Cause: Presence of unreacted starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine) or non-acidic byproducts.
-
Recommended Solution: Acid-base extraction is a highly selective and effective chemical method that leverages the acidic nature of the thiol group to separate it from neutral or basic contaminants.[5]
Experimental Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the impure commercial product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. The acidic thiol will be deprotonated to its water-soluble thiolate salt and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the organic layer (containing neutral/basic impurities) and set it aside. Collect the aqueous layer.
-
Re-extraction: To ensure complete transfer, wash the organic layer one more time with the aqueous base solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a 1 M HCl solution dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2-3). The pure this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the purified product thoroughly under vacuum.
Caption: Workflow for Acid-Base Extraction Purification.
Problem 3: The sample contains multiple impurities of similar polarity that cannot be separated by extraction or recrystallization.
-
Symptoms: TLC shows multiple spots close to the product spot (similar Rf values). Both recrystallization and extraction fail to yield a product of the desired purity.
-
Primary Cause: The presence of structurally similar byproducts or isomers.
-
Recommended Solution: Silica gel flash column chromatography is the most powerful technique for separating compounds with small differences in polarity.[9]
Experimental Protocol 3: Silica Gel Flash Chromatography
-
TLC Analysis & Solvent System Selection: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35, and there is good separation from all impurity spots. Common systems are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or DCM).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Decision workflow for selecting a purification method.
References
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. Google Patents.
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents. Google Patents.
- 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem.
- Extraction of pyridine using systems based on water-soluble polymers. ResearchGate.
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
- This compound (C6H4F3NS). PubChem.
- 4-(Trifluoromethyl)pyrimidine-2-thiol - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central (PMC).
- 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6]. Syntechim spol. s.r.o.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 4-(Trifluoromethyl)pyrimidine-2-thiol (96%). Amerigo Scientific.
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC).
- Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
- Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. ACS Publications.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- Thiophilic interaction chromatography for supercoiled plasmid DNA purification. PubMed.
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. NIH.
- (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate.
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 121307-79-7 | AChemBlock [achemblock.com]
- 4. This compound | 121307-79-7 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. youtube.com [youtube.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-(Trifluoromethyl)pyridine-2-thiol
Welcome to the technical support resource for 4-(trifluoromethyl)pyridine-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. The presence of the electron-withdrawing trifluoromethyl group at the 4-position significantly alters the electronic properties of the pyridine-2-thiol scaffold, presenting both opportunities and challenges in synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in S-Alkylation Reactions
Your S-alkylation reaction with an alkyl halide (R-X) is sluggish, incomplete, or fails entirely.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The trifluoromethyl group increases the acidity of the thiol proton compared to unsubstituted 2-mercaptopyridine, but incomplete deprotonation remains a common issue with weaker bases. The reaction proceeds via the thiolate anion, and its concentration must be sufficient. | Use a stronger base. While potassium carbonate (K₂CO₃) may suffice for highly reactive electrophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure quantitative formation of the nucleophilic thiolate.[1] |
| Reduced Nucleophilicity | The potent electron-withdrawing effect of the -CF₃ group, while increasing acidity, significantly reduces the electron density on the sulfur atom. This makes the resulting thiolate a weaker nucleophile compared to its non-fluorinated analog.[2] | Optimize reaction conditions. 1. Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the cation and provide a "naked," more reactive thiolate anion.[1] 2. Temperature: Gently heat the reaction (e.g., 50-80 °C) to increase the reaction rate, but monitor for potential decomposition or side reactions. 3. Leaving Group: Use a more reactive alkyl halide (I > Br > Cl). |
| Side Reaction: N-Alkylation | The pyridine nitrogen, although its basicity is reduced by the -CF₃ group, remains a potential nucleophilic site.[1] Competition between S- and N-alkylation can lower the yield of the desired thioether. | Control the selectivity. 1. Base/Solvent System: Using an alkali metal base (like NaH) in a polar aprotic solvent generally favors S-alkylation. 2. Pre-formation: Generate the thiolate salt by adding the base to the thiol first, then add the alkylating agent. This often improves S-selectivity. |
| Oxidation to Disulfide | Thiolates are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a stable disulfide dimer (bis(4-(trifluoromethyl)pyridin-2-yl)disulfide). This is a primary pathway for yield loss.[3] | Maintain an inert atmosphere. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and use degassed solvents. This is the most critical step to prevent oxidation.[3] |
Issue 2: Failure or Low Yield in Metal-Catalyzed S-Arylation
Your Buchwald-Hartwig or Ullmann-type cross-coupling reaction to form an S-aryl thioether is not proceeding as expected.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inhibition/Poisoning | Both the pyridine nitrogen and the sulfur atom can act as strong ligands, coordinating to the metal center (e.g., Palladium, Copper) and inhibiting the catalytic cycle. This is a common failure mode for heteroaromatic thiols. | Select a robust catalyst system. 1. Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Xantphos, Josiphos-type ligands) that can stabilize the catalyst and prevent inhibition. 2. Catalyst Precursor: Consider using a pre-formed palladium(0) source or a robust Pd(II) precatalyst. |
| Incorrect Base Selection | The base in cross-coupling reactions has multiple roles, including deprotonating the thiol and participating in the catalytic cycle (e.g., reductive elimination). An inappropriate base can hinder the reaction. | Screen different bases. Strong, non-nucleophilic bases are often preferred. Consider bases like Cs₂CO₃, K₃PO₄, or KOtBu. The choice can be highly dependent on the specific ligand and substrate. |
| Solvent Choice | The solvent must solubilize all components and facilitate the catalytic cycle. | Use appropriate solvents. High-boiling point, anhydrous, and degassed solvents like toluene, dioxane, or DMF are typically effective. |
Frequently Asked Questions (FAQs)
Q1: How exactly does the 4-trifluoromethyl group affect the thiol's reactivity?
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] Its impact is twofold:
-
Increased Acidity: It stabilizes the negative charge of the thiolate conjugate base through inductive effects, making the thiol proton more acidic (lower pKa) than that of unsubstituted pyridine-2-thiol. This means a weaker base is theoretically needed for deprotonation.
-
Decreased Nucleophilicity: Paradoxically, the same inductive effect that stabilizes the anion also reduces its electron density, making it a less potent nucleophile.[2] This often results in slower reaction rates for nucleophilic substitutions compared to analogues without the -CF₃ group.
Q2: Which base should I choose for my reaction? A systematic approach.
Choosing the correct base is critical. The decision depends on the reaction type and the electrophile's reactivity.
Caption: Decision flowchart for base selection.
Q3: What is the best solvent for reactions with this compound?
The optimal solvent depends entirely on the reaction mechanism.
| Reaction Type | Recommended Solvents | Rationale |
| S-Alkylation (Sₙ2) | Polar Aprotic: DMF, Acetonitrile (MeCN), DMSO | These solvents effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺), leaving the thiolate anion more exposed and nucleophilic, thus accelerating Sₙ2 reactions.[1] |
| S-Arylation (Cross-Coupling) | Aprotic (Polar or Nonpolar): Dioxane, Toluene, DMF | These solvents are chosen for their ability to dissolve the organometallic catalyst, ligands, and substrates, and for their higher boiling points, which allow for elevated reaction temperatures. Anhydrous and degassed conditions are mandatory. |
| Mitsunobu Reaction | Aprotic: THF, Dichloromethane (DCM) | These solvents are standard for Mitsunobu conditions, effectively solubilizing the triphenylphosphine and azodicarboxylate reagents. |
Q4: My reaction mixture is turning yellow/brown and I see a new spot by TLC that I suspect is the disulfide. How do I prevent this?
Disulfide formation is a common oxidative side reaction.[3] The following protocol is essential for minimizing or eliminating it.
Caption: Experimental workflow to prevent disulfide formation.
Q5: Does the thiol-thione tautomerism of this compound affect my reaction?
Like its parent compound, 2-mercaptopyridine, this compound exists in equilibrium with its thione tautomer, 4-(trifluoromethyl)pyridine-2(1H)-thione.[5] The position of this equilibrium is influenced by the solvent.[5] However, for most reactions where a base is used (like alkylations and arylations), this is of little practical consequence. The base will deprotonate whichever tautomer is present to form a common thiolate anion, which is the active nucleophile. Therefore, you do not typically need to worry about which tautomer is dominant in your starting material.
Figure 1: The thiol-thione tautomerism and deprotonation to the common thiolate anion.
Experimental Protocol Example: S-Alkylation
This protocol provides a robust starting point for the S-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl Bromide (1.05 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Thiol Addition: Add this compound to the flask.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl bromide dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50 °C.
-
Quench: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search. (2024).
- Pipzine Chemicals. (n.d.). Pyridine-2-thiol-1-oxide Supplier & Manufacturer in China.
- BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Malthouse, J. P., & Brocklehurst, K. (1980). A kinetic method for the study of solvent environments of thiol groups in proteins involving the use of a pair of isomeric reactivity probes and a differential solvent effect. Biochemical Journal, 185(1), 217–22.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. PMC - NIH.
- BenchChem. (2025). Technical Support Center: 5-(Trifluoromethyl)pyridine-2-thiol Reactions.
- BenchChem. (2025). Evaluating the Performance of 5-(trifluoromethyl)
- BenchChem. (2025). Troubleshooting low yields in thiol synthesis.
- Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-thiol 97.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PMC - NIH.
- BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- PubChemLite. This compound (C6H4F3NS).
- Syntechim spol. s.r.o. 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6].
- Advanced ChemBlocks. This compound 97%.
- Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) PYRIDINE.
- Infokem. This compound.
- ResearchGate. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- ChemicalBook. 4-(Trifluoromethyl)-2-pyrimidinethiol Product Description.
- Research Outreach. (2023).
- ResearchGate. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Santa Cruz Biotechnology. 4-(Trifluoromethyl)pyrimidine-2-thiol.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed.
- The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion.
- Sigma-Aldrich. 4-(Trifluoromethyl)pyrimidine-2-thiol 96.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Ossila. 4-(Trifluoromethyl)-2-pyridone.
- ResearchGate. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines.
- N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC - NIH.
- Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of (pyridine)2IPh2 and (4-CF3-pyridine)2IPh2. PMC - NIH.
- Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-thiol 97.
- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.
- Sigma-Aldrich. 3-(Trifluoromethyl)pyridine-2-thiol 97.
- ChemistryViews. (2024).
- ChemRxiv. (2021).
Sources
avoiding decomposition of 4-(trifluoromethyl)pyridine-2-thiol during heating
Welcome to the technical support center for 4-(trifluoromethyl)pyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the handling and use of this reagent, with a specific focus on preventing its thermal decomposition. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (CF₃) group can enhance the metabolic stability, lipophilicity, and bioavailability of target molecules[1]. However, the strong electron-withdrawing nature of the CF₃ group also renders the pyridine ring electron-deficient, influencing the molecule's reactivity and stability, particularly at elevated temperatures[2]. This guide provides a comprehensive overview of the potential decomposition pathways, preventative strategies, and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition when heated?
A1: The thermal instability of this compound arises from a combination of factors:
-
Thiol-Thione Tautomerism: Like other 2-mercaptopyridines, this compound exists in equilibrium between its thiol and thione forms. This equilibrium is sensitive to temperature, solvent, and concentration[3]. At higher temperatures, the thione tautomer may be more susceptible to certain degradation pathways.
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing trifluoromethyl group significantly reduces the electron density of the pyridine ring[2]. This can weaken the C-S bond and make the ring more susceptible to nucleophilic attack or radical-mediated decomposition.
-
Radical Formation: At high temperatures, pyridine derivatives can undergo decomposition initiated by the formation of pyridyl radicals[4]. The presence of the thiol group can also lead to the formation of thiyl radicals, which can participate in a variety of subsequent reactions.
Q2: What are the likely byproducts of thermal decomposition?
A2: While specific studies on the thermal decomposition of this compound are limited, based on the chemistry of related compounds, potential degradation products could include:
-
Disulfides: Oxidation of the thiol can lead to the formation of the corresponding disulfide, 2,2'-disulfanediylbis(4-(trifluoromethyl)pyridine).
-
Ring-Opened Products: At higher temperatures, cleavage of the pyridine ring can occur, potentially leading to a variety of smaller, volatile fragments.
-
Products of Desulfurization: The C-S bond can cleave, leading to the formation of 4-(trifluoromethyl)pyridine and various sulfur-containing byproducts.
-
Fluorinated Degradation Products: The thermal degradation of fluoropolymers is known to produce a range of smaller fluorinated compounds[5]. It is plausible that severe decomposition could lead to the fragmentation of the trifluoromethyl group.
Q3: Can I use antioxidants to prevent decomposition?
A3: Yes, the use of antioxidants can be a viable strategy. Hindered phenolic antioxidants are commonly used to protect organic materials from thermal and oxidative degradation by scavenging free radicals[6][7]. For reactions involving this compound, the addition of a small amount of a high-boiling point antioxidant, such as butylated hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS), may help to mitigate radical-driven decomposition pathways. However, compatibility with your specific reaction conditions must be verified.
Troubleshooting Guide: Mitigating Decomposition During Heating
This section provides a structured approach to troubleshooting and preventing the decomposition of this compound in your reactions.
Initial Assessment and Preventative Measures
Before proceeding with a reaction that requires heating, consider the following preventative strategies:
1. Lowering Reaction Temperatures: The most direct way to prevent thermal decomposition is to avoid high temperatures. Explore alternative synthetic routes that proceed at or near room temperature.
-
Low-Temperature Cross-Coupling Reactions: Recent advances in catalysis have enabled C-S cross-coupling reactions to be performed at room temperature[8]. These methods often utilize specialized ligands and catalyst systems.
-
Photocatalysis: Visible-light-mediated photocatalysis can be a powerful tool for forming C-S bonds under mild conditions, avoiding the need for heat[9][10].
2. Minimizing Reaction Time: Prolonged exposure to heat increases the likelihood of decomposition.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, thereby minimizing the duration of thermal stress on the molecule[2][11].
3. Use of Protective Groups: If the thiol group is not directly involved in the desired transformation at high temperature, consider protecting it.
-
Thiol Protection Strategies: A variety of protecting groups are available for thiols, such as the trityl group, which can be removed under specific conditions after the high-temperature step[12][13][14].
4. Inert Atmosphere: The presence of oxygen can promote oxidative decomposition pathways. Always conduct heating reactions under an inert atmosphere of nitrogen or argon.
Troubleshooting Workflow
If you suspect decomposition is occurring, follow this workflow to diagnose and resolve the issue.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. turi.org [turi.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Nickel-catalyzed synthesis of aryl trifluoromethyl sulfides at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-light-driven catalyst-free C-S cross-coupling of thiol derivatives and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions Involving Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for multicomponent reactions (MCRs) involving pyridines. As powerful tools in synthetic and medicinal chemistry, MCRs offer elegant, atom-economical pathways to complex molecules from simple starting materials.[1] However, the unique electronic properties and reactivity of the pyridine nucleus can introduce specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to diagnose and resolve common issues encountered during these sophisticated transformations. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Reaction Stalling
Q1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: The Hantzsch synthesis, a cornerstone MCR for producing dihydropyridines and their corresponding pyridines, can suffer from low yields for several reasons.[2][3] The classical one-pot method often involves harsh conditions and long reaction times, which can lead to product degradation and side reactions.[4] Let's break down the most common culprits and their solutions.
-
Inefficient Reaction Conditions: The initial condensation steps may be slow or reversible under standard thermal conditions.
-
Causality: The mechanism involves a series of condensations (Knoevenagel and enamine formation) followed by a Michael addition and cyclization.[5][6] Each of these steps has its own activation energy barrier, and sluggish kinetics for any one step can stall the entire sequence.
-
Solution 1: Catalysis. The use of an acid catalyst like p-toluenesulfonic acid (PTSA) can significantly accelerate the condensation steps.[4]
-
Solution 2: Energy Input. Alternative energy sources can dramatically improve yields and reduce reaction times. Microwave-assisted synthesis has been shown to produce excellent yields (82-94%) in mere minutes (2-7 min).[4] Similarly, ultrasonic irradiation can enhance reaction rates.[4]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final, crucial step is the aromatization of the 1,4-dihydropyridine (1,4-DHP) intermediate to the stable pyridine ring.[2][4] This step is often the source of yield loss.
-
Causality: Classical oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄) can be overly harsh, leading to side products and difficult workups.[4] Incomplete oxidation leaves you with the 1,4-DHP, contaminating the final product.
-
Solution: Employ milder, more efficient oxidizing agents. A one-pot synthesis that includes an oxidant like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) directly in the reaction mixture can be highly effective.[4] See the table below for a comparison of common oxidants.
-
-
Competing Reaction Pathways: The Hantzsch reaction can proceed via at least five different mechanistic pathways, and subtle changes in conditions can favor undesired routes.[4]
-
Causality: For instance, the Biginelli reaction, which produces dihydropyrimidinones, is a common competitor to the Hantzsch synthesis, especially when urea is present or formed in situ.[7]
-
Solution: Strict control over the stoichiometry of your reactants and the reaction temperature is critical.[4] If side products are persistent, consider a stepwise addition of reagents, such as pre-forming the Knoevenagel intermediate before adding the nitrogen source.[4]
-
Q2: My reaction, which involves a pyridine derivative as a nucleophile (e.g., Ugi or GBB reaction), is sluggish or fails to proceed. What factors should I investigate?
A2: When a pyridine derivative acts as a component in an MCR, its nucleophilicity is a critical parameter. Unlike aliphatic amines, the nitrogen in a pyridine ring is part of an aromatic system, which significantly impacts its reactivity.
-
Inherent Nucleophilicity of Pyridine: Pyridine itself is a relatively modest nucleophile compared to aliphatic amines like triethylamine.[8] The nitrogen lone pair resides in an sp²-hybridized orbital, which has more s-character and is held more tightly by the nucleus than the sp³ lone pair of an aliphatic amine.[9]
-
Causality: The reaction rate in many MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction to form imidazo[1,2-a]pyridines, is dependent on the initial nucleophilic attack of the pyridine nitrogen.[10] If this step is slow, the entire reaction is hindered.
-
Solution 1: Electronic Modification. Introduce electron-donating groups (EDGs) onto the pyridine ring. An EDG, particularly at the 4-position, increases the electron density on the ring nitrogen, enhancing its nucleophilicity.[9][11] For example, 4-(dimethylamino)pyridine (DMAP) is a vastly superior nucleophile to pyridine.[12]
-
Solution 2: Catalyst Choice. For reactions like the GBB, a Brønsted or Lewis acid catalyst is often essential.[10] The acid activates the aldehyde or imine component toward nucleophilic attack, compensating for the pyridine's moderate nucleophilicity.
-
-
Steric Hindrance: The substitution pattern on the pyridine ring can physically block the nitrogen atom from approaching the electrophile.
-
Causality: Substituents at the 2- and 6-positions (ortho to the nitrogen) can create significant steric hindrance, dramatically slowing down the reaction.[13] This is a classic "fat goalie" effect; the nitrogen is reactive, but reactants can't reach it.[9]
-
Solution: If possible, choose pyridine isomers with less steric crowding around the nitrogen. If the substitution is required, you may need to resort to more forcing conditions (higher temperature, longer reaction times), but be mindful of potential side reactions.
-
-
Solvent Effects: The solvent can profoundly influence the reactivity of the pyridine nitrogen.
-
Causality: Polar protic solvents (e.g., methanol, ethanol) can hydrogen-bond with the pyridine nitrogen, creating a bulky solvent shell and reducing its nucleophilicity.[14]
-
Solution: Consider switching to a polar aprotic solvent like acetonitrile or DMF. These solvents can still solubilize the reactants but will not suppress the pyridine's nucleophilicity through hydrogen bonding. Studies on related MCRs have shown that changing from ethanol to acetonitrile can lead to similar or better yields in much shorter reaction times.[15][16]
-
Section 2: Selectivity and Byproduct Formation
Q3: I'm observing a mixture of regioisomers in my synthesis of substituted imidazo[1,2-a]pyridines. How can I control the selectivity?
A3: Regioselectivity in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines is a common and critical challenge. The outcome is often dictated by a subtle interplay between reactant structure and reaction conditions.
-
Mechanism Dictates Selectivity: The formation of different regioisomers often arises from competing initial reaction sites on the aminopyridine starting material.
-
Causality: In many syntheses, the reaction can initiate either via Michael addition of the exocyclic amine or the endocyclic pyridine nitrogen.[10] The chosen reaction conditions (e.g., basic vs. acidic media) can increase the nucleophilicity of one nitrogen over the other, directing the reaction down a specific pathway.
-
Solution: Condition-Controlled Selectivity. Carefully select your reaction medium. For example, using a base like triethylamine (Et₃N) in the presence of an oxidant can favor the initial attack from the pyridine nitrogen, leading to 3-aryl-imidazo[1,2-a]pyridines.[10] Conversely, other conditions might favor initial attack from the exocyclic amine, leading to 2-aryl isomers.[10] Meticulous screening of base, solvent, and temperature is key to controlling this outcome.
-
-
Steric and Electronic Influences: The substituents on your starting materials can sterically or electronically favor one reaction pathway over another.
-
Causality: A bulky substituent on the aminopyridine may hinder attack at the adjacent ring position, favoring an alternative cyclization mode. Similarly, the electronic nature of the aldehyde or alkyne component can influence the stability of key intermediates, tipping the balance toward one regioisomer.
-
Solution: Analyze your substrates. If you suspect steric hindrance is the issue, you may need to redesign your starting material. If electronics are at play, modifying substituents on other reactants (e.g., from electron-withdrawing to electron-donating on an aldehyde) can sometimes flip the regioselectivity.
-
Workflow Diagrams & Data Tables
To assist in your troubleshooting process, we have developed a logical workflow and compiled key data into comparative tables.
Diagrams
Data Tables
Table 1: Comparison of Common Oxidizing Agents for Hantzsch Dihydropyridine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Citation(s) |
| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive, potent | Harsh conditions, potential for nitration byproducts, difficult workup | [4] |
| CrO₃, KMnO₄ | Various solvents | Strong oxidants | Toxic heavy metals, stoichiometric waste, can lead to over-oxidation | [4] |
| FeCl₃, MnO₂, Ce(NH₄)₂(NO₃)₆ | Reflux in solvent (e.g., water, ethanol) | Milder, can be used in one-pot setups, often cleaner reactions | May require stoichiometric amounts, metal waste | [3][4] |
| Iodine (I₂) in Alcohol | Reflux in methanol/ethanol | Mild, effective | Cost of iodine, potential for halogenated byproducts | [6] |
| Aerobic Oxidation | Base or ionic liquid catalyst, air/O₂ | "Green" oxidant (O₂), atom economical | Can be slow, catalyst-dependent, may not be universally applicable | [15][16] |
Table 2: Solvent Selection Guide for Pyridine Multicomponent Reactions
| Solvent Class | Examples | Key Characteristics | Best Suited For... | Potential Issues | Citation(s) |
| Polar Protic | Methanol, Ethanol, Water | Can H-bond, high dielectric constant | Reactions requiring proton transfer; dissolving ionic reagents. Often the default for Ugi and Hantzsch reactions. | Can reduce nucleophilicity of pyridine N; may participate in side reactions. | [14][15][17] |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Cannot H-bond, high dielectric constant | Reactions where pyridine nucleophilicity is critical; preventing solvent competition. | Can be difficult to remove; potential for thermal decomposition (DMSO). | [15][16] |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Low dielectric constant | Reactions sensitive to water; when reactants are highly non-polar. | Poor solubility for many salts and polar starting materials. | [10][12] |
| "Green" Solvents | Deep Eutectic Solvents (DES), Ionic Liquids (ILs) | Low volatility, tunable properties | Enhancing reaction rates and simplifying product isolation. | High viscosity, cost, and potential purification challenges. | [18] |
Experimental Protocols
Protocol 1: General Optimized Protocol for a Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol provides a robust starting point for the synthesis of a 1,4-dihydropyridine, which can be subsequently aromatized.
-
Materials:
-
Aldehyde (1.0 mmol, 1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (2.0 mmol, 2.0 eq)
-
Ammonium acetate (1.2 mmol, 1.2 eq)
-
Ethanol (2-3 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
-
Procedure:
-
To the microwave reaction vial, add the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq).
-
Add ethanol to dissolve the components (approx. 2-3 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).[4] Note: Optimization of time and temperature is crucial and substrate-dependent.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7]
-
After completion, allow the vial to cool to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with cold ethanol.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[4]
-
Protocol 2: Systematic Troubleshooting Workflow for a Stalled Ugi-type Reaction
This protocol outlines a logical sequence of small-scale experiments to diagnose a problematic MCR.
-
Step 1: Baseline and Control
-
Set up the reaction exactly as per the original, failing protocol. This is your negative control.
-
Verify the purity of all starting materials (aldehyde, amine/pyridine, carboxylic acid, isocyanide) via NMR or another suitable method. Impurities are a common cause of failure.
-
-
Step 2: Investigate Concentration and Stoichiometry
-
Step 3: Solvent Screening
-
Set up parallel reactions in a set of standard solvents. A good starting panel includes:
-
Monitor all reactions by TLC at set time points (e.g., 1h, 4h, 24h) to assess the rate of product formation.
-
-
Step 4: Catalysis and Additives
-
If the reaction is uncatalyzed, introduce a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., PTSA).
-
If an acid is already used, test an alternative. Sometimes switching from a Brønsted to a Lewis acid can have a dramatic effect.
-
-
Step 5: Temperature Variation
-
Run the reaction at a moderately elevated temperature (e.g., 50°C).
-
Run the reaction at a lower temperature (e.g., 0°C), which can sometimes suppress side reactions and improve selectivity.[19]
-
By systematically and independently varying these key parameters, you can efficiently identify the factors limiting your reaction's success.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]
- Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed. [Link]
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). ScienceDirect. [Link]
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Shalab, M., et al. (2020).
- Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (n.d.). Jove. [Link]
- Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Taylor & Francis Online. [Link]
- Zhang, Z., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025).
- Mayr, H., et al. (2007). Nucleophilicities and carbon basicities of pyridines. PubMed. [Link]
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- A Bird's‐Eye View on Deep Eutectic Solvent‐Mediated Multicomponent Synthesis of N‐Heterocycles. (n.d.).
- Nucleophilicities and Carbon Basicities of Pyridines. (2025).
- A mini-review on the multicomponent synthesis of pyridine deriv
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010).
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007).
Sources
- 1. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Nucleophilicities and carbon basicities of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of 4-(Trifluoromethyl)pyridine-2-thiol in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common challenges encountered when using 4-(trifluoromethyl)pyridine-2-thiol in coupling reactions. The unique electronic properties of this substrate, while valuable for introducing the trifluoromethylpyridine motif into target molecules, present significant hurdles in achieving efficient and reproducible bond formation. This resource will equip you with the knowledge to diagnose issues, optimize your reaction conditions, and successfully incorporate this versatile building block into your synthetic workflows.
Understanding the Reactivity of this compound
The primary challenge in utilizing this compound in coupling reactions stems from a combination of electronic effects and the dual nature of the thiol group. The potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to oxidative addition in typical palladium-catalyzed cross-coupling cycles.
Furthermore, the 2-thiol group introduces a second layer of complexity. While it can act as the desired nucleophile in C-S coupling reactions, it is also a notorious poison for palladium catalysts. The sulfur atom can strongly coordinate to the palladium center, leading to catalyst deactivation and low reaction yields.
This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed C-S coupling reaction with this compound failing or giving low yields?
A1: The poor reactivity is likely due to two main factors:
-
Electronic Deactivation: The strongly electron-withdrawing -CF3 group makes the pyridine ring electron-deficient, which can hinder the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
-
Catalyst Poisoning: The thiol group can irreversibly bind to the palladium catalyst, effectively removing it from the catalytic cycle. Reduced sulfur compounds are known to be potent inhibitors of palladium catalysts.[1][2]
To address this, a multi-pronged approach to reaction optimization is necessary, focusing on the catalyst system (ligand and metal source), base, and solvent.
Q2: What are the best types of ligands to use for C-S coupling with this substrate?
A2: For challenging substrates like this compound, sterically bulky and electron-rich ligands are often required to promote the desired catalytic activity and mitigate catalyst poisoning.
-
Bulky Monophosphine Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk can promote the reductive elimination step and help prevent the formation of inactive catalyst dimers.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, are strong sigma-donors that can form very stable and highly active palladium complexes.[3][4][5] These are often more resistant to deactivation than phosphine ligands and can be particularly effective for C-S bond formation.[3][4]
Q3: Which palladium precursor is recommended?
A3: While Pd(OAc)2 and Pd2(dba)3 are common choices, air-stable pre-catalysts can offer better reproducibility, especially for difficult couplings. Consider using a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more cleanly and efficiently in situ.
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base is crucial for deprotonating the thiol to form the active thiolate nucleophile. For C-S couplings, a strong, non-nucleophilic base is generally preferred.
-
Recommended Bases: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
Weaker Bases: Carbonate bases like Cs2CO3 or K2CO3 may not be strong enough to efficiently deprotonate the thiol, leading to low conversion.
Q5: Are there alternative coupling strategies to palladium-catalyzed reactions?
A5: Yes, when palladium catalysis proves challenging, alternative methods can be successful:
-
Ullmann Condensation: This classic copper-catalyzed reaction is a viable alternative for forming C-S bonds.[6][7] It typically requires higher reaction temperatures but can be less sensitive to sulfur poisoning than palladium-based systems.
-
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled C-S bond formation under mild, metal-free, or dual nickel/photoredox conditions.[1][2][8][9][10] These methods often proceed through radical intermediates and can be tolerant of a wider range of functional groups.
Troubleshooting Guides
Scenario 1: Low to No Conversion in a Palladium-Catalyzed C-S Coupling
If you are observing poor conversion in your reaction between this compound and an aryl halide, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Scenario 2: Formation of Disulfide Byproduct
The formation of a disulfide from the oxidative homocoupling of this compound is a common side reaction.
Cause: This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the thiolate intermediate.
Solutions:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed using techniques such as freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to suppress disulfide formation, but this should be approached with caution as it may interfere with the catalytic cycle.
Recommended Experimental Protocols
Protocol 1: Buchwald-Hartwig C-S Coupling with a Bulky Phosphine Ligand
This protocol is a robust starting point for the coupling of this compound with aryl bromides or iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)2) or a Buchwald precatalyst
-
XPhos or SPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and NaOtBu (1.4 mmol).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and the phosphine ligand (0.048 mmol, 4.8 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add the remaining solvent (to a total volume of 5-10 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 / XPhos or Buchwald G3 XPhos | Bulky, electron-rich ligand promotes reductive elimination and stabilizes the active catalyst. |
| Base | NaOtBu | Strong, non-nucleophilic base ensures efficient thiolate formation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 100-110 °C | Sufficient thermal energy to overcome the activation barrier for this challenging substrate. |
Protocol 2: Ullmann-Type C-S Coupling
This copper-catalyzed protocol offers a palladium-free alternative.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ethylene glycol or a suitable ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
Anhydrous DMF or NMP
Procedure:
-
To a dry reaction vessel, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), this compound (1.2 mmol), and K2CO3 (2.0 mmol).
-
If using a ligand, add ethylene glycol (2.0 mmol) or 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add anhydrous DMF or NMP (5 mL).
-
Heat the reaction mixture at 120-150 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI | Inexpensive and effective copper source for Ullmann couplings. |
| Ligand | Ethylene glycol or 1,10-phenanthroline | Can accelerate the reaction by solubilizing and stabilizing the copper species. |
| Base | K2CO3 or K3PO4 | Common bases for Ullmann-type reactions. |
| Solvent | DMF or NMP (anhydrous) | High-boiling polar aprotic solvents are typically required. |
| Temperature | 120-150 °C | Higher temperatures are often necessary for Ullmann couplings. |
Mechanistic Considerations and Key Intermediates
Understanding the catalytic cycles can aid in troubleshooting.
Caption: Simplified catalytic cycles for C-S coupling.
By understanding the inherent challenges of this compound and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their success rate in incorporating this valuable building block into their synthetic targets.
References
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes.
- The First N-Heterocyclic Carbene-Based Nickel Catalyst for C−S Coupling. Org. Lett. 2007;9(18):3461–3464.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environ. Sci. Technol. 2015;49(16):9940–9947.
- Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update.
- Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. J. Am. Chem. Soc. 2019;141(1):567–575.
- Efficient Copper(I)‐Catalyzed C–S Cross Coupling of Thiols with Aryl Halides in Water. ChemistrySelect. 2021;6(30):7683-7688.
- Thioetherification via Photoredox/Nickel Dual C
- Transition-Metal-Free Cross-Coupling of Aryl and Heteroaryl Thiols with Arylzinc Reagents. Org. Lett. 2017;19(22):6220–6223.
- Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. Org. Lett. 2018;20(1):136–139.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). OpenChemHub. YouTube. Published January 11, 2024. Accessed January 8, 2026.
- Scalable thioarylation of unprotected peptides and biomolecules under Ni/photoredox catalysis.
- Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. J. Org. Chem. 2012;77(17):7157–7167.
- Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 8, 2026.
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. J. Am. Chem. Soc. 2016;138(40):13131–13134.
- Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Org. Lett. 2000;2(10):1403–1406.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
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- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]
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- 10. Scalable thioarylation of unprotected peptides and biomolecules under Ni/photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)pyridine-2-thiol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1] This powerful electron-withdrawing moiety can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Pyridine-2-thiols are versatile building blocks in drug discovery, and their trifluoromethyl-substituted analogues present a fascinating case study in the interplay of electronic effects and chemical reactivity. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-(trifluoromethyl)pyridine-2-thiol, offering a framework for understanding and predicting their chemical behavior. Due to the limited direct comparative studies in the literature, this guide synthesizes established principles of physical organic chemistry with proposed experimental and computational methodologies to provide a comprehensive analysis for researchers in the field.
The Decisive Influence of the Trifluoromethyl Group: An Analysis of Positional Isomerism
The position of the strongly electron-withdrawing CF₃ group on the pyridine ring dictates the electronic landscape of each isomer, thereby governing the reactivity of both the pyridine nitrogen and the thiol group. These effects can be understood through a combination of inductive and resonance effects.
-
2-(Trifluoromethyl)pyridine-2-thiol: The CF₃ group at the 2-position exerts a strong -I (inductive) effect on the adjacent pyridine nitrogen, significantly reducing its basicity. This direct proximity also influences the thiol group, though to a lesser extent, primarily through space.
-
3-(Trifluoromethyl)pyridine-2-thiol: With the CF₃ group at the 3-position, the inductive effect on the pyridine nitrogen is still significant, though attenuated by distance compared to the 2-isomer. The electron-withdrawing nature of the CF₃ group at this position will also decrease the electron density of the aromatic system, impacting the nucleophilicity of the thiol. A predicted pKa of 8.33 for this isomer suggests a moderately acidic thiol.[4]
-
This compound: The CF₃ group at the 4-position exerts a powerful electron-withdrawing effect on the pyridine nitrogen through both inductive and resonance effects, making it the least basic among the three isomers. This delocalization of electron density away from the ring also reduces the nucleophilicity of the thiol group.
The following diagram illustrates the primary electronic influences of the trifluoromethyl group in each isomeric position.
Caption: Electronic effects of the CF₃ group on the pyridine ring.
Comparative Reactivity Analysis: Proposed Experimental Investigations
To empirically determine the reactivity differences between these isomers, a series of well-defined experiments are proposed.
Determination of Acidity (pKa)
The acidity of the thiol proton is a direct measure of the electronic effect of the CF₃ group. A lower pKa indicates a more acidic thiol and a more stabilized thiolate conjugate base.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare 0.01 M solutions of each isomer in a 1:1 water/methanol solvent system.
-
Titration: Titrate each solution with a standardized 0.01 M NaOH solution at 25 °C.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Nucleophilicity Assessment: S-Alkylation Kinetics
The rate of S-alkylation with a standard electrophile will provide a quantitative measure of the nucleophilicity of the thiolate anion of each isomer.
Experimental Protocol: S-Alkylation with Benzyl Bromide
-
Reaction Setup: In a thermostated reactor at 25 °C, combine a 0.01 M solution of the (trifluoromethyl)pyridine-2-thiol isomer and a 0.01 M solution of benzyl bromide in acetonitrile.
-
Initiation: Add one equivalent of a non-nucleophilic base (e.g., DBU) to initiate the reaction.
-
Monitoring: Withdraw aliquots at regular time intervals and quench the reaction with a dilute acid.
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the starting materials and the S-benzylated product.
-
Kinetics: Plot the concentration of the product versus time to determine the initial reaction rate. The second-order rate constant (k) can be calculated from the integrated rate law.
The following workflow diagram outlines the proposed experimental procedure for S-alkylation kinetics.
Caption: Experimental workflow for S-alkylation kinetics.
Predicted Reactivity Trends and Data Summary
Based on the principles of electronic effects, the following trends in reactivity are anticipated. The table below is structured to be populated with the experimental data generated from the proposed protocols.
| Isomer | Predicted Thiol pKa | Predicted S-Alkylation Rate | Predicted Pyridine N Basicity |
| 2-(Trifluoromethyl)pyridine-2-thiol | Intermediate | Intermediate | Low |
| 3-(Trifluoromethyl)pyridine-2-thiol | Highest | Highest | Intermediate |
| This compound | Lowest | Lowest | Lowest |
Computational Modeling for Deeper Mechanistic Insight
To complement the experimental data, a computational study using Density Functional Theory (DFT) is proposed. This will provide a theoretical framework for understanding the observed reactivity.
Proposed Computational Protocol:
-
Geometry Optimization: Optimize the geometry of each isomer and its corresponding thiolate anion using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Electronic Properties Calculation: Calculate key electronic descriptors such as:
-
Natural Bond Orbital (NBO) charges: To quantify the charge distribution on the sulfur and nitrogen atoms.
-
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): To assess the nucleophilicity of the thiolate (HOMO energy) and the electrophilicity of the pyridine ring.
-
Proton Affinities: To theoretically determine the basicity of the pyridine nitrogen.
-
-
Reaction Modeling: Model the transition state of the S-alkylation reaction to calculate the activation energy for each isomer.
Conclusion
References
- Tsukamoto, M., & Nakamura, T. (2023).
- Jelich, K., & Lindel, H. (1992). U.S. Patent No. 5,091,068. Washington, DC: U.S.
- Fujioka, G. S. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8226-8230.
- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169-178.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). S-(Trifluoromethyl)diphenylsulfonium Salts and Their Derivatives: Convenient and Versatile Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 75(16), 5643-5654.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient method for the trifluoromethylation of aromatics from sodium trifluoromethanesulfinate. Tetrahedron Letters, 32(51), 7525-7528.
- Togni, A., & Mezzetti, A. (2013). Reagents for Electrophilic Trifluoromethylation.
- Baran, P. S., Richter, J. M., & Li, A. D. (2007). Direct C− H Trifluoromethylation of Heterocycles. Journal of the American Chemical Society, 129(25), 7748-7749.
- Ritter, T. (2010). Electrophilic trifluoromethylation.
- Yagupolskii, L. M., & Yagupolskii, Y. L. (2003). Trifluoromethyl-containing building blocks. Journal of Fluorine Chemistry, 119(2), 115-121.
- Tsukamoto, M., & Nakamura, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 169-178.
Sources
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 3-(Trifluoromethyl)pyridine-2-thiol | 104040-74-6 [amp.chemicalbook.com]
A Senior Application Scientist's Guide: 4-(Trifluoromethyl)pyridine-2-thiol vs. Other Pyridinethiols in Synthesis
Introduction: The Pyridinethiol Scaffold in Modern Chemistry
Pyridinethiols, and their tautomeric pyridinethione forms, are privileged scaffolds in the landscape of organic synthesis and medicinal chemistry.[1][2] Their utility stems from a unique combination of properties: the sulfur atom acts as a soft nucleophile, a versatile ligand for catalysis, and a key functional handle for bioconjugation. The pyridine ring itself is a cornerstone of pharmaceuticals, enhancing drug potency, metabolic stability, and bioavailability.[3][4]
This guide provides an in-depth comparison between the electronically modified 4-(trifluoromethyl)pyridine-2-thiol and its unsubstituted counterpart, pyridine-2-thiol . We will explore how the introduction of a potent electron-withdrawing trifluoromethyl (CF₃) group fundamentally alters the molecule's reactivity and opens new avenues for synthetic innovation. For researchers and drug development professionals, understanding these differences is critical for rational reagent selection and the design of robust, efficient synthetic routes.
The Trifluoromethyl Effect: A Paradigm Shift in Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[5] Its placement at the 4-position of the pyridine ring exerts a profound influence on the electronic properties of the entire molecule, a phenomenon we will dissect below. This electronic perturbation is the primary driver for the differing performance between the two pyridinethiols. In drug discovery, CF₃ groups are prized for their ability to increase metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles.[6]
Comparative Physicochemical and Reactivity Profile
The key to understanding the synthetic applications of these reagents lies in their fundamental properties. The data below, synthesized from established chemical principles and supplier information, provides a direct comparison.
| Property | This compound | Pyridine-2-thiol (Unsubstituted) | Causality and Implication in Synthesis |
| Molecular Weight | 179.16 g/mol [7] | 111.16 g/mol | Higher molecular weight for the CF₃ variant is a consideration for process mass intensity calculations in scale-up operations. |
| Thiol/Thione Tautomerism | Equilibrium favors the thiol form. | Exists in a solvent-dependent equilibrium between the thiol and the more stable thione tautomer.[1][8] | The CF₃ group inductively withdraws electron density, stabilizing the thiol form. This ensures reactions occur predictably at the sulfur atom, avoiding ambiguity from competing N-alkylation or N-acylation of the thione tautomer. |
| pKa of Thiol (estimated) | ~7-8 | ~9.9 | The strongly electron-withdrawing CF₃ group stabilizes the thiolate anion, significantly increasing the acidity of the thiol proton. This allows for deprotonation with weaker bases (e.g., K₂CO₃ vs. NaH), broadening reaction compatibility. |
| Nucleophilicity of Thiolate | Moderately Nucleophilic | Highly Nucleophilic | While the CF₃ group lowers the pKa, it also reduces the electron density on the resulting thiolate, making it a weaker nucleophile compared to the unsubstituted analog. Reaction kinetics for S-alkylation may be slower. |
| Leaving Group Ability (in Acylations) | Excellent | Good | The corresponding 4-CF₃-pyridinethiolate is a more stable anion and thus a better leaving group. This is highly advantageous in reactions like the Corey-Nicolaou macrolactonization, where the pyridinethiol ester is an activated intermediate.[9] |
Core Synthetic Applications: A Head-to-Head Comparison
The true value of a reagent is demonstrated in its synthetic performance. Below, we compare the application of this compound and pyridine-2-thiol in two fundamental transformations.
S-Alkylation Reactions
S-alkylation is a cornerstone reaction for pyridinethiols, providing access to a vast array of 2-alkylthiopyridines, which are valuable intermediates in drug discovery.[3]
-
Pyridine-2-thiol: Its high nucleophilicity ensures rapid reaction with a wide range of alkyl halides. However, its pronounced thione character can lead to mixtures of N- and S-alkylated products, especially under certain conditions, complicating purification.[10]
-
This compound: The lower nucleophilicity may require slightly more forcing conditions (e.g., elevated temperature) for less reactive alkylating agents. However, its preference for the thiol tautomer provides superior regioselectivity, leading almost exclusively to the S-alkylated product. This predictability is a significant advantage, simplifying process development and improving yields of the desired isomer.
Workflow: Comparative S-Alkylation Regioselectivity
The following diagram illustrates the critical difference in regioselectivity during alkylation.
Caption: Comparative workflow of pyridinethiol alkylation.
Acyl Activation and Esterification
The formation of 2-pyridinethiol esters is a classic method for activating carboxylic acids, most famously used in the Corey-Nicolaou macolactonization.[9] The thiol ester intermediate readily undergoes nucleophilic attack, releasing the pyridinethiolate as a leaving group.
-
Pyridine-2-thiol: This is the standard reagent for this transformation. It provides a good balance of reactivity, forming an activated ester that is stable enough to isolate but reactive enough for subsequent steps.
-
This compound: The resulting 4-CF₃-pyridinethiolate is a significantly better leaving group due to the electronic stabilization from the trifluoromethyl group. This translates to a more activated thiol ester. This heightened reactivity can be exploited to:
-
Accelerate reaction rates, allowing for lower temperatures or shorter reaction times.
-
Successfully acylate less nucleophilic substrates where the standard 2-pyridinethiol ester might fail.
-
Drive challenging macrocyclizations to higher yields.
-
Experimental Protocol: Regioselective S-Alkylation of this compound
This protocol describes a reliable, self-validating method for the S-alkylation of this compound, chosen for its superior regioselectivity.
Objective: To synthesize 2-(benzylthio)-4-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq, 179 mg, 1.0 mmol)[7]
-
Benzyl bromide (1.05 eq, 179 mg, 1.05 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, 207 mg, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes. The use of K₂CO₃ is enabled by the increased acidity of the CF₃-substituted thiol.[11]
-
Addition of Alkylating Agent: Add benzyl bromide dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity. If necessary, it can be further purified by silica gel column chromatography.
Validation: The success of the protocol is validated by characterization of the product (e.g., by ¹H NMR, ¹³C NMR, and MS) to confirm the formation of the S-alkylated isomer and the absence of the N-alkylated side product.
Conclusion and Future Outlook
While pyridine-2-thiol remains a workhorse reagent in organic synthesis, This compound is not merely a substituted analog but a functionally distinct tool. Its value lies in the precision it offers. The electron-withdrawing trifluoromethyl group enhances its acidity for milder reaction conditions, enforces thiol-tautomer dominance for superior regioselectivity, and improves its leaving group ability for enhanced reactivity in acylation reactions.
For researchers in drug development, the benefits are twofold. Synthetically, it provides a more predictable and robust platform for building complex molecules. Pharmacologically, the resulting trifluoromethyl-containing motifs are highly sought after for their potential to enhance drug properties.[12] As the demand for more sophisticated and efficient synthetic methodologies grows, the strategic application of electronically-tuned reagents like this compound will continue to be an indispensable part of the modern chemist's toolkit.
References
- Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.
- Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- National Institutes of Health (NIH). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central.
- International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- ChemistryViews. Selective Trifluoromethylation of Pyridines.
- Google Patents. EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Trifluoromethylpyridine Isomers
Introduction: In the landscape of modern drug discovery and materials science, fluorinated heterocycles are indispensable building blocks. Among these, trifluoromethylpyridines stand out due to the unique ability of the trifluoromethyl (CF₃) group to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. The constitutional isomers—2-, 3-, and 4-trifluoromethylpyridine—while structurally similar, can impart vastly different biological activities and material characteristics. Consequently, unambiguous identification of the correct isomer is a critical, non-negotiable step in synthesis and quality control.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate these three key isomers. We will move beyond a simple recitation of data, focusing instead on the underlying physical principles that give rise to their distinct spectral signatures. The experimental protocols and data presented herein are designed to serve as a self-validating framework for researchers in the field.
The Foundational Principle: Electronic Effects of the CF₃ Group
The key to differentiating the trifluoromethylpyridine isomers lies in understanding the powerful electron-withdrawing nature of the CF₃ group. This influence is exerted through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of fluorine atoms pulls electron density away from the pyridine ring through the sigma bonds. This effect is distance-dependent, being strongest at the carbon atom directly attached to the CF₃ group.
-
Resonance Effect (-R): While the CF₃ group is not a classical resonance-withdrawing group, it can engage in negative hyperconjugation, further delocalizing electron density from the ring. This effect is most pronounced when the CF₃ group is at the 2- or 4-position, directly conjugated with the ring nitrogen.
These electronic perturbations create unique electron density distributions for each isomer, which are then reported by various spectroscopic methods.
dot graph TD subgraph "Spectroscopic Analysis Workflow" A[Sample Preparation] --> B{Select Technique}; B --> C1[NMR Spectroscopy]; B --> C2[IR/Raman Spectroscopy]; B --> C3[Mass Spectrometry]; C1 --> D1[Acquire ¹H, ¹³C, ¹⁹F NMR]; C2 --> D2[Acquire FT-IR/Raman Spectra]; C3 --> D3[Acquire Mass Spectrum]; D1 --> E{Data Analysis}; D2 --> E; D3 --> E; E --> F[Compare Chemical Shifts, Coupling Constants, m/z, Vibrational Frequencies]; F --> G[Isomer Identification]; end
end Workflow for Spectroscopic Isomer Differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and informative method for distinguishing the trifluoromethylpyridine isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the electronic landscape of each molecule with high precision.
¹⁹F NMR Spectroscopy
For any organofluorine chemist, ¹⁹F NMR is the first and most direct tool for isomer identification. The ¹⁹F nucleus is 100% abundant and highly sensitive, and its chemical shift is exquisitely responsive to its electronic environment, spanning a range of over 200 ppm.[1]
-
Causality: The electron density around the fluorine nuclei is dictated by the position of the CF₃ group on the pyridine ring. In the 2- and 4-isomers, the CF₃ group is in conjugation with the ring nitrogen, leading to a different electronic environment compared to the 3-isomer, where it is not. This results in distinct and predictable chemical shifts. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values) in the ¹⁹F signal.[1]
-
Comparative Data:
| Isomer | Typical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Key Differentiator |
| 2-Trifluoromethylpyridine | ~ -66 ppm | Most deshielded signal due to proximity to the electronegative ring nitrogen. |
| 3-Trifluoromethylpyridine | ~ -63 ppm | Intermediate chemical shift. |
| 4-Trifluoromethylpyridine | ~ -65 ppm | Shielded relative to the 3-isomer, but deshielded compared to the 2-isomer. |
Note: Absolute chemical shifts can vary with solvent and concentration. The relative shift is the most important diagnostic tool.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C spectra provide complementary and confirmatory evidence. The electron-withdrawing CF₃ group significantly perturbs the chemical shifts of the protons and carbons on the pyridine ring.
-
Causality: The CF₃ group deshields (shifts to higher ppm) the nuclei closest to it. The effect is most pronounced for the protons and carbons ortho and para to the substituent. Furthermore, coupling between the ¹⁹F nuclei and the ring protons/carbons (J coupling) provides definitive structural information. This through-bond coupling is distance-dependent, typically following the trend ³J > ⁴J > ⁵J.
-
Comparative Data Summary:
| Isomer | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |
| 2-CF₃-Pyridine | H | 6 | Highly deshielded (~8.7 ppm) | Quartet (⁴JHF) |
| C | 2 | ~148 ppm | Quartet (¹JCF) | |
| 3-CF₃-Pyridine | H | 2, 4 | Highly deshielded (~8.8, ~8.1 ppm) | Singlet/Doublet |
| C | 3 | ~130 ppm | Quartet (¹JCF) | |
| 4-CF₃-Pyridine | H | 2, 6 | Highly deshielded (~8.8 ppm) | Doublet |
| C | 4 | ~138 ppm | Quartet (¹JCF) |
(Note: These are approximate values; consult spectral databases for precise shifts. Multiplicity from H-H coupling is not shown for simplicity but provides further structural confirmation).[2][3]
dot graph TD subgraph "NMR Differentiation Logic" A("Isomer Mixture") --> B{"Analyze ¹⁹F NMR"}; B --> C1{"δ ≈ -66 ppm"}; B --> C2{"δ ≈ -63 ppm"}; B --> C3{"δ ≈ -65 ppm"}; C1 --> D["Identify 2-CF₃-Pyridine"]; C2 --> D["Identify 3-CF₃-Pyridine"]; C3 --> D["Identify 4-CF₃-Pyridine"]; D --> E{"Confirm with ¹H NMR"}; E --> F["Check Coupling Patterns & Shifts"]; F --> G["Final Isomer Assignment"]; end
end Decision logic for NMR-based isomer identification.
Vibrational Spectroscopy (FT-IR & FT-Raman)
FT-IR and FT-Raman spectroscopy probe the vibrational modes of the molecules. While the spectra can be complex, specific regions, particularly those involving C-F vibrations, offer diagnostic value.
-
Causality: The position of the CF₃ group alters the overall symmetry and dipole moment of the molecule. This changes the energies of the pyridine ring vibrations and the C-F stretching and deformation modes, resulting in a unique "fingerprint" for each isomer.[4]
-
Key Diagnostic Regions:
-
C-F Stretching: The symmetric and asymmetric C-F stretching modes are extremely strong in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ region.[4] The exact position and number of bands can differ subtly but consistently between isomers.
-
Pyridine Ring Vibrations: The C-C and C-N stretching vibrations (1620-1400 cm⁻¹) are sensitive to the electronic effects of the substituent.[4][5]
-
Fingerprint Region (below 1000 cm⁻¹): C-H out-of-plane bending and other deformation modes in this region are highly characteristic of the substitution pattern.[6]
-
Comparative Data Summary (FT-IR, cm⁻¹):
| Vibration Mode | 2-CF₃-Pyridine | 3-CF₃-Pyridine | 4-CF₃-Pyridine |
| Asymmetric C-F Stretch | ~1310 (strong) | ~1330 (strong) | ~1325 (strong) |
| Symmetric C-F Stretch | ~1180, ~1140 (v. strong) | ~1170, ~1130 (v. strong) | ~1165, ~1125 (v. strong) |
| Ring C-C/C-N Stretch | ~1600, ~1580 | ~1610, ~1590 | ~1605, ~1560 |
| C-H Out-of-Plane Bend | ~780, ~740 | ~800, ~720 | ~840, ~750 |
(Note: These are representative frequencies. The overall pattern is more important than absolute values.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While all three isomers have the same molecular weight (147.10 g/mol )[7][8][9], their fragmentation patterns under electron ionization (EI) can offer clues to their structure.
-
Causality: The stability of the resulting fragments determines the fragmentation pathway. The position of the CF₃ group influences the stability of the radical cation formed after ionization and the subsequent neutral losses.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A strong peak at m/z = 147 will be present for all isomers.
-
Loss of F• (M-19): A peak at m/z = 128 is expected.
-
Loss of CF₃• (M-69): A peak at m/z = 78, corresponding to the pyridyl cation, is a likely and significant fragment.
-
Ring Fragmentation: Further fragmentation of the pyridine ring will lead to smaller ions.
-
While the primary fragments are similar, the relative intensities of these peaks can differ. For instance, the isomer that forms the most stable pyridyl cation upon loss of the CF₃ radical may show a more intense m/z 78 peak. However, differentiation by EI-MS alone can be challenging and is less definitive than NMR. It is best used in conjunction with a separation technique like Gas Chromatography (GC-MS).
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the trifluoromethylpyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR if required by the spectrometer. For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm), but spectra can be referenced externally or to a known internal standard.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic region (typically 7-9 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is the most critical experiment. Set the spectral width to cover the expected region (e.g., -60 to -70 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or a more concentrated sample may be needed due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the reference signal. Integrate the ¹H signals and analyze the multiplicities and coupling constants.
Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)[4]
-
Sample Preparation: Weigh approximately 1-2 mg of the solid trifluoromethylpyridine sample. In an agate mortar, add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[4]
-
Grinding: Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
-
Data Acquisition: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]
-
Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.[4]
Conclusion and Recommendations
While multiple spectroscopic techniques can contribute to the identification of trifluoromethylpyridine isomers, they are not all created equal in terms of diagnostic power.
-
Primary Method: ¹⁹F NMR spectroscopy is the fastest, most unambiguous method for differentiation. The distinct chemical shifts provide a clear and immediate answer.
-
Confirmatory Method: ¹H NMR serves as an excellent confirmation, with its characteristic chemical shifts and coupling patterns providing a secondary layer of certainty.
-
Supporting Methods: FT-IR and Mass Spectrometry are useful supporting techniques. FT-IR provides a characteristic fingerprint, while GC-MS allows for the separation and identification of isomers in a mixture.
By employing this multi-faceted spectroscopic approach, grounded in a solid understanding of the underlying electronic principles, researchers can confidently and accurately identify trifluoromethylpyridine isomers, ensuring the integrity and success of their scientific endeavors.
References
- Wang, J., Li, X., Gou, Q., & Feng, G. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Chinese Journal of Chemical Physics, 33(1), 25-30. [Link]
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- PubChem. (n.d.). 3-(Trifluoromethyl)pyridine.
- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183.
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
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Comparative Biological Activity of 4-(Trluoromethyl)pyridine-2-thiol Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 4-(trifluoromethyl)pyridine moiety, in particular, has emerged as a privileged structure in a range of biologically active agents, from agrochemicals to pharmaceuticals.[2] When combined with a 2-thiol group, which provides a versatile handle for further chemical modification and can exist in a thiol-thione tautomeric equilibrium, the resulting 4-(trifluoromethyl)pyridine-2-thiol core presents a promising platform for the development of novel therapeutics.[4]
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, focusing on their antimicrobial and anticancer properties. We will delve into the experimental data supporting these activities, outline detailed protocols for their synthesis and evaluation, and discuss the underlying structure-activity relationships that govern their potency.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with robust activity against pathogenic bacteria.[5][6] Derivatives of 4-(trifluoromethyl)pyridine have shown considerable promise in this arena, with several studies demonstrating potent antibacterial effects.
One prominent strategy involves the synthesis of fluorinated pyridine nucleoside and non-nucleoside analogues. These compounds are theorized to interfere with essential microbial metabolic processes at the genomic level, such as DNA replication or transcription.[5] A comparative study evaluated a series of these derivatives against both Gram-positive (Staphylococcus aureus, Bacillus infantis) and Gram-negative (Escherichia coli, Stenotrophomonas maltophilia) bacteria. The results, summarized below, indicate that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to the established antibiotic, amoxicillin.[5][6][7]
Table 1: Comparative Antibacterial Activity (MIC, μg/mL) of 4-(Trifluoromethyl)pyridine Derivatives
| Compound | S. aureus | B. infantis | E. coli | S. maltophilia |
| Pyridine Riboside 4 | 2.1 | 1.7 | 4.9 | 2.5 |
| Pyridine Riboside 5 | 1.9 | 1.5 | 4.5 | 2.3 |
| Pyridine Glucoside 6 | 2.5 | 2.1 | 2.1 | 2.8 |
| Pyridine Glucoside 7 | 1.7 | 1.5 | 1.3 | 1.9 |
| Non-nucleoside 8a | 2.5 | 2.3 | 5.5 | 3.1 |
| Non-nucleoside 8b | 2.1 | 1.9 | 1.8 | 2.4 |
| Amoxicillin (Reference) | 1.0 | 1.0 | 2.0 | 1.0 |
| Data sourced from Al-Masoudi et al. (2012).[5] |
Notably, the glucosidic nucleoside 7 and the non-nucleoside derivative 8b demonstrated high activity against E. coli, with MIC values of 1.3 μg/mL and 1.8 μg/mL, respectively.[5] This is particularly significant as Gram-negative bacteria often present a greater challenge due to their outer membrane barrier. The mechanism for 2-pyridone classes, to which these thiol derivatives are related, is often the inhibition of bacterial type II DNA topoisomerases (DNA gyrase and topoisomerase IV), crucial enzymes for bacterial survival.[5]
Anticancer Activity: Targeting Cellular Proliferation
The this compound scaffold has also been extensively explored for its antiproliferative properties. By serving as a precursor for more complex heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, researchers have developed potent anticancer agents.[1][8] The trifluoromethyl group is critical here, as its lipophilic and electronegative nature can enhance bioavailability and cellular uptake.[1]
A study by Becan et al. synthesized a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their in vitro cytotoxicity against a panel of human cancer cell lines.[1][8] The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of various cancer types to these agents.
Table 2: Comparative Anticancer Activity (IC50, µM) of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | A375 (Melanoma) | C32 (Amelanotic Melanoma) | DU145 (Prostate Cancer) | MCF-7/WT (Breast Cancer) |
| 3b | 25.4 | 24.4 | >100 | 51.5 |
| 3a | >100 | >100 | >100 | >100 |
| 3c | 78.8 | 61.3 | >100 | >100 |
| 3d | 56.4 | 50.1 | >100 | 89.2 |
| 4a | 89.9 | 78.1 | >100 | >100 |
| Data extracted from studies on derivatives of 5-(trifluoromethyl)pyridine-2-thiol.[9] |
Among the tested compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[5][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione) emerged as the most potent, particularly against melanoma cell lines.[1][9][11] The data suggests a degree of selectivity, with prostate cancer cells (DU145) showing significant resistance to this series of compounds. This highlights the importance of screening against diverse cancer cell lines to identify the most promising therapeutic window.
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound derivatives are less common, the broader families of pyrimidine and pyridine derivatives are well-documented anti-inflammatory agents.[12][13] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, or by modulating pro-inflammatory signaling pathways such as NF-κB.[12][14] Given that many synthesized thiazolo[4,5-b]pyridines have demonstrated considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, it is a logical and promising avenue for future investigation of the this compound series.[15]
Experimental Design & Methodologies
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of these derivatives.
General Synthesis and Screening Workflow
The development of novel derivatives follows a logical progression from synthesis to biological characterization. This workflow ensures that new chemical entities are systematically created and evaluated for therapeutic potential.
Caption: General workflow from precursor synthesis to lead optimization.
Protocol 1: Synthesis of Pyridine-2(1H)-thione Derivatives
This protocol is adapted from methodologies used for synthesizing substituted pyridinethiones, which serve as foundational structures for further derivatization.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative (10 mmol) and an active methylene compound such as N-(4-fluorophenyl)-3-oxobutanamide (10 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add a few drops of a basic catalyst, such as piperidine, to the mixture.
-
Reflux: Heat the reaction mixture under reflux for 5–8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol, dry it, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified pyridine-2(1H)-thione derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Note: The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene compound, facilitating the initial Michael addition, which is a key step in the ring formation of the pyridine scaffold.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for assessing antibacterial activity.[5]
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18–24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][10]
-
Cell Seeding: Seed human cancer cells (e.g., A375, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48–72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Potential Mechanism of Action: NF-κB Inhibition
For anti-inflammatory activity, a key target is the NF-κB signaling pathway, which is a central regulator of inflammation.[14] Inhibition of this pathway prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a test compound.
Conclusion
Derivatives of this compound represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The experimental data clearly demonstrates their potential as both potent antibacterial and anticancer compounds, with activities often comparable or superior to existing drugs in preclinical models. The presence of the trifluoromethyl group significantly influences their biological profile, a testament to the power of fluorine in medicinal chemistry. Future research should focus on optimizing the lead compounds identified in these studies to improve their selectivity and pharmacokinetic properties, as well as exploring their potential in other therapeutic areas such as inflammation. The detailed protocols provided herein offer a robust framework for researchers to build upon this promising foundation.
References
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- El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Lines, A. M., et al. (2022). Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. Inorganic Chemistry. [Link]
- Becan, L., et al. (2022).
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- Global Navigation. (n.d.).
- Seroney, S., et al. (2023). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH. [Link]
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A Comparative Guide to the Metabolic Stability of Trifluoromethyl vs. Difluoromethoxy Pyridine Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1][2] Pyridine and its derivatives are among the most prevalent structural units in pharmaceuticals, making the optimization of their metabolic fate a critical endeavor.[3][4][5] This guide provides an in-depth comparative analysis of the metabolic stability of pyridine analogs functionalized with two of the most frequently used fluorine-containing moieties: the trifluoromethyl (-CF3) group and the difluoromethoxy (-OCF2H) group.
As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a narrative grounded in mechanistic understanding and field-proven experimental design. We will explore the causality behind the observed metabolic profiles and detail the self-validating protocols necessary for their reliable assessment.
The Mechanistic Underpinning of Fluorine-Enhanced Stability
The rationale for using -CF3 and -OCF2H groups to enhance metabolic stability stems from the fundamental strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry.[6] This high bond strength makes these moieties highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I drug metabolism.[6][7][8]
-
The Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing moiety.[1] Its presence can deactivate an adjacent aromatic ring, like pyridine, making it less susceptible to oxidative metabolism by CYP enzymes.[1][6] By sterically and electronically shielding a potential site of metabolism, the -CF3 group can significantly increase a drug's half-life and reduce metabolic breakdown.[6]
-
The Difluoromethoxy (-OCF2H) Group: The -OCF2H group is often employed as a metabolically robust bioisostere of the methoxy (-OCH3) group.[1][9] A common and often rapid metabolic pathway for methoxy-containing compounds is O-demethylation. The high strength of the C-F bonds in the difluoromethoxy group effectively prevents this metabolic route.[1] However, it's crucial to recognize that blocking one metabolic pathway can shift the metabolic burden to other parts of the molecule.[1]
Key Metabolic Enzymes in Pyridine Metabolism
While CYP enzymes are critical, they are not the only players. For nitrogen-containing heterocycles like pyridine, Aldehyde Oxidase (AO) is another major contributor to Phase I metabolism.[10]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located primarily in the liver, catalyzes a wide range of oxidative reactions.[11][12] For pyridine analogs, CYPs are often responsible for aromatic hydroxylation and N-oxidation.[7][13]
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that also plays a significant role in the metabolism of aza-heterocycles.[10] It typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen. The relevance of AO in drug metabolism has grown as medicinal chemists have become more adept at designing CYP-resistant molecules.[14][15]
Comparative Metabolic Stability: A Data-Driven Overview
Direct head-to-head comparative studies on identical pyridine scaffolds are not extensively available in the public domain.[1] However, based on the established principles of drug metabolism, we can construct an illustrative comparison. The actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[1]
Table 1: Illustrative Comparative Metabolic Stability in Human Liver Microsomes
| Parameter | 2-(Trifluoromethyl)pyridine Analog | 2-(Difluoromethoxy)pyridine Analog | Rationale |
| Half-Life (t½, min) | > 60 | 45 | The potent electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it highly resistant to CYP-mediated oxidation.[1][6] |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 | 25 | The -OCF2H group blocks O-dealkylation but metabolism may shift to other sites, such as hydroxylation of the pyridine ring itself.[1] |
| Primary Metabolites | Minor N-oxide, Minor ring hydroxylation | Pyridine ring hydroxylation | The -CF3 analog is globally protected, leading to minimal metabolism.[6] The -OCF2H analog's metabolism shifts to the next most labile site. |
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and comparable data, standardized in vitro assays are essential. The following protocol for an in vitro metabolic stability assay using human liver microsomes (HLM) is a self-validating system.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Rationale and Causality:
This assay measures the rate of disappearance of a parent compound when incubated with HLM, which are subcellular fractions rich in CYP enzymes.[16] The inclusion of the cofactor NADPH is critical, as it provides the necessary reducing equivalents for the CYP catalytic cycle.[11][17] By monitoring the compound's concentration over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[16]
2. Materials:
-
Test Compounds (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock, from a reputable supplier)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for reaction termination
-
96-well incubation and collection plates
3. Experimental Workflow:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubation: Add 1 µL of test compound (10 mM stock) to the wells of the incubation plate. Add the HLM master mix to each well. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature. This step ensures that the enzymatic reaction starts under controlled thermal conditions.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control wells. For the "-NADPH" controls, add an equivalent volume of buffer. The final concentration of the test compound should be 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 parts of ice-cold acetonitrile containing the internal standard to 1 part of the incubate. The 0-minute time point is crucial as it represents the initial concentration before any metabolism occurs.
-
Controls:
-
-NADPH Control (60 min): To confirm that the metabolism is CYP-dependent. A lack of metabolism in these wells validates the role of NADPH-dependent enzymes.
-
Positive Control (Verapamil): To ensure the HLM and cofactor system are active. Significant metabolism of the positive control validates the assay's integrity.
-
-
Sample Processing: Centrifuge the terminated plates at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualization of Experimental Workflow
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Predicted Metabolic Pathways
The primary metabolic pathways for these analogs are dictated by the electronic properties of the fluorinated substituents and the inherent reactivity of the pyridine ring.
Caption: Predicted Primary Metabolic Pathways for Fluorinated Pyridine Analogs.
Conclusion and Forward Look
Both trifluoromethyl and difluoromethoxy groups are invaluable tools for enhancing the metabolic stability of pyridine-containing drug candidates.[1]
-
The -CF3 group typically offers superior and more global metabolic protection due to its strong deactivation of the aromatic ring.[6] This often results in compounds with very low intrinsic clearance and long half-lives.
-
The -OCF2H group serves as an excellent and predictable replacement for a metabolically labile methoxy group, effectively preventing O-dealkylation.[1] However, researchers must remain vigilant, as the metabolic weak spot will invariably shift to another position on the molecule, which requires further optimization.
The choice between these two moieties is not always straightforward and depends on the overall molecular context, including the desired pharmacokinetic profile, target potency, and synthetic accessibility. The robust, self-validating experimental protocols outlined here provide the necessary framework for making these critical decisions in the drug discovery process, ensuring that lead candidates are advanced based on reliable and mechanistically understood data.
References
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A Comparative Guide to the Validation of Analytical Methods for 4-(Trifluoromethyl)pyridine-2-thiol
In the landscape of pharmaceutical and agrochemical development, the robust characterization of novel chemical entities is paramount. 4-(Trifluoromethyl)pyridine-2-thiol, a heterocyclic compound incorporating a trifluoromethyl group and a thiol moiety, stands as a promising intermediate.[1][2] The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and bioavailability, making this compound a valuable building block.[1] Consequently, the ability to accurately and reliably quantify this compound is a cornerstone of quality control, stability testing, and formulation development.
This guide provides a comprehensive comparison of analytical methodologies suitable for the validation of this compound. While specific, peer-reviewed validated methods for this exact analyte are not yet prevalent in public literature, this document leverages established analytical principles for structurally similar compounds—pyridines, thiols, and trifluoromethyl-containing molecules—to construct a robust comparative framework.[3][4] All proposed validation protocols are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Physicochemical Profile and Its Analytical Implications
A foundational understanding of the molecule's properties dictates the selection of an appropriate analytical technique.
-
Molecular Formula: C₆H₄F₃NS[6]
-
Molecular Weight: 179.16 g/mol [6]
-
Structure: The molecule contains a pyridine ring, which is a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection. The thiol group (-SH) is reactive and susceptible to oxidation, a critical consideration for sample preparation and stability. The trifluoromethyl group can influence volatility and chromatographic retention.
Comparative Analysis of Analytical Techniques
We will explore three primary analytical techniques for the quantification and purity assessment of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Redox Titrimetry
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high resolving power, sensitivity, and specificity. For a polar, aromatic compound like this compound, RP-HPLC is the most anticipated and versatile method.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the logical starting point. Its nonpolar nature will provide good retention for the aromatic pyridine ring, while allowing for elution with a suitable polar mobile phase.
-
Mobile Phase: An acidified water/acetonitrile gradient is chosen. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the weakly basic pyridine nitrogen, ensuring a single analyte form and preventing peak tailing. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds.
-
Detection: Given the pyridine chromophore, UV detection is ideal. A photodiode array (PDA) detector is preferred as it can assess peak purity by comparing spectra across the peak, which is a key component of a robust validation.
Experimental Protocol: HPLC Method Validation
The validation process ensures that the analytical procedure is fit for its intended purpose.[7]
Step 1: System Suitability
-
Objective: To verify that the chromatography system is performing adequately.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for peak area and retention time.
-
-
Acceptance Criteria: RSD ≤ 2.0% for peak area and retention time. Tailing factor ≤ 2.0.
Step 2: Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities or degradation products.
-
Procedure:
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Inject the stressed samples and a placebo (matrix without analyte).
-
Assess the resolution between the main peak and any degradation peaks. Use a PDA detector to confirm peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and peak purity should pass.
Step 3: Linearity and Range
-
Objective: To establish a linear relationship between concentration and detector response.
-
Procedure:
-
Prepare a series of at least five concentrations (e.g., 50% to 150% of the nominal concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Step 4: Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three samples at each level and analyze.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery of 98.0% to 102.0%.
Step 5: Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Procedure:
-
Estimate based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Data Presentation: Expected HPLC Validation Parameters
| Validation Parameter | Expected Performance Characteristic |
| Specificity | Able to resolve from degradation products and matrix components. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of nominal assay concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and analyzing volatile compounds.[8] For this compound, GC could be a viable alternative to HPLC, particularly for assessing volatile impurities.
Causality Behind Experimental Choices
-
Technique Suitability: The compound has a moderate molecular weight and the trifluoromethyl group may impart sufficient volatility. However, the thiol group can be problematic, potentially requiring derivatization to improve thermal stability and peak shape.[9]
-
Stationary Phase: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) would be a good starting point, balancing interactions with the polar pyridine-thiol and the nonpolar trifluoromethyl group.
-
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and offers a wide linear range. For higher specificity and sensitivity, a Mass Spectrometry (MS) detector could be used.[10]
Experimental Protocol: GC Method Validation
The validation steps are analogous to HPLC, following ICH Q2(R1) guidelines, but tailored for GC.
Step 1: System Suitability
-
Procedure: Similar to HPLC, with six replicate injections of a standard.
-
Acceptance Criteria: RSD ≤ 2.0% for peak area and retention time.
Step 2: Specificity
-
Procedure: Inject known impurities and a placebo. If derivatization is used, the specificity of this reaction must also be demonstrated.
-
Acceptance Criteria: Baseline resolution between the analyte and all potential impurities.
Step 3-6: Linearity, Accuracy, Precision, LOD/LOQ
-
Procedure: Follows the same principles as the HPLC validation.
Data Presentation: Expected GC Validation Parameters
| Validation Parameter | Expected Performance Characteristic |
| Specificity | High, especially with MS detection. Potential for interference is low. |
| Linearity (r²) | ≥ 0.998 |
| Range | 70% to 130% of nominal concentration |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (RSD%) | ≤ 3.0% (may be slightly higher than HPLC) |
| LOD | ~1 ng/mL (with FID) |
| LOQ | ~3 ng/mL (with FID) |
Visualization: GC Method Development & Validation Logic
Caption: Decision logic for developing a GC method.
Redox Titrimetry
For a simple, cost-effective assay of the bulk active substance, a classical titrimetric method can be highly accurate and precise. This method would specifically target the thiol group.
Causality Behind Experimental Choices
-
Principle: The thiol group can be readily oxidized. A common titrant is iodine, where the thiol is oxidized to a disulfide.
-
Endpoint Detection: The endpoint can be detected visually using a starch indicator (the first excess of iodine forms a blue-black complex with starch) or potentiometrically.
Experimental Protocol: Titrimetry Method Validation
Step 1: Specificity
-
Objective: To ensure only the thiol group is reacting with the titrant under the test conditions.
-
Procedure: Titrate a placebo and any known impurities that may have reducing or oxidizing properties.
-
Acceptance Criteria: No significant consumption of titrant by the placebo or non-thiol impurities.
Step 2: Linearity and Range
-
Procedure: Titrate varying amounts of a certified reference standard of the analyte spanning the expected range. Plot titrant volume vs. mass of analyte.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Step 3: Accuracy
-
Procedure: Assay a high-purity reference standard.
-
Acceptance Criteria: Result should be within 99.0% - 101.0% of the certified value.
Step 4: Precision
-
Procedure: Perform six independent titrations of the same batch of analyte.
-
Acceptance Criteria: RSD ≤ 1.0%.
Data Presentation: Expected Titrimetry Validation Parameters
| Validation Parameter | Expected Performance Characteristic |
| Specificity | Specific to reducing agents (primarily the thiol group). |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Assay) | 99.0% - 101.0% |
| Precision (RSD%) | ≤ 1.0% |
| LOD/LOQ | Not applicable; this is an assay method for bulk material. |
Head-to-Head Comparison of Analytical Methods
| Feature | RP-HPLC with UV/PDA | GC with FID/MS | Redox Titrimetry |
| Primary Application | Purity & Assay | Volatile Impurities & Assay | Bulk Assay |
| Specificity | High (especially with PDA) | Very High (especially with MS) | Moderate (specific to thiols) |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg scale) |
| Sample Throughput | Moderate | Moderate to High | Low |
| Cost & Complexity | High | High | Low |
| Robustness | High | Moderate (sensitive to matrix) | Very High |
| Best For... | Stability-indicating assays, impurity profiling | Residual solvent analysis, trace volatile impurities | QC of raw material |
Conclusion
The selection of an analytical method for this compound is dictated by the intended application.
-
For comprehensive quality control , including stability testing and impurity profiling, a validated RP-HPLC method with PDA detection is the unequivocal choice. It offers the best combination of specificity, sensitivity, and robustness for monitoring both the active ingredient and its potential degradants.
-
A GC-based method serves as an excellent complementary technique, particularly for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
-
Redox titrimetry provides a simple, accurate, and cost-effective method for the high-precision assay of the bulk substance, making it ideal for raw material release testing.
Ultimately, a multi-faceted analytical strategy, employing at least two orthogonal techniques (e.g., HPLC and Titrimetry), provides the most complete and trustworthy characterization of this compound, ensuring product quality and regulatory compliance.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
- ICH. Quality Guidelines.
- Starodub, O. (2024). Revised ICH Guideline Q2(R1)
- Abraham Entertainment. (2025).
- Slideshare.
- ACS Omega. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
- University of Parma. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
- National Institutes of Health. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. [Link]
- National Institutes of Health. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
- PubMed. (2023). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- ResearchGate. (2021).
- Syntechim spol. s.r.o. 4-Trifluoromethyl pyridine 2-thiol. [Link]
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- MySkinRecipes. This compound. [Link]
- PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Research Outreach. (2023).
- ResearchGate. (2014). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
- Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. This compound [myskinrecipes.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. biolmolchem.com [biolmolchem.com]
A Comparative Guide to the Efficacy of Catalysts for Cross-Coupling with 4-Halopyridines
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational element of modern synthesis. Among the various positions on the pyridine ring, the C4 position is of particular interest due to its prevalence in a vast array of biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, offering unparalleled versatility and efficiency.[1] However, the choice of catalyst system—comprising a metal precursor and a ligand—is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and functional group tolerance.
This guide provides an in-depth, objective comparison of the efficacy of different catalysts for cross-coupling reactions with 4-halopyridines. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data. Furthermore, we will explore the role of nickel and copper catalysts as viable alternatives to palladium, offering unique advantages in specific contexts. Detailed, field-tested protocols are provided to empower you to translate these insights into practice at the bench.
The Reactivity Landscape of 4-Halopyridines: A Matter of Bond Strength
The reactivity of 4-halopyridines in cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. This dictates the ease of the initial oxidative addition step, which is often rate-determining in the catalytic cycle. The established reactivity trend is:
I > Br > Cl
Consequently, 4-iodopyridines are the most reactive substrates, often undergoing coupling under mild conditions with a broader range of catalysts. Conversely, 4-chloropyridines are the most challenging, necessitating more sophisticated and reactive catalyst systems to achieve efficient transformations.[1] This fundamental principle underpins the catalyst choices discussed throughout this guide.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium catalysis remains the most widely employed method for the functionalization of 4-halopyridines due to its broad applicability and predictable reactivity. The choice of ligand is crucial for modulating the reactivity and stability of the palladium center.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. For 4-halopyridines, the selection of the palladium catalyst and ligand is critical, especially when dealing with less reactive chlorides.
For routine couplings of 4-bromo- and 4-iodopyridines, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[1] However, for the more challenging 4-chloropyridines, advanced catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to facilitate the difficult oxidative addition step.[1]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid
| 4-Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[1] |
| 4-Chloropyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92[1] |
| 2,4-Dichloropyridine* | Pd/IPr | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective)[1] |
*This example demonstrates ligand-controlled C4 selectivity in a dihalopyridine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical, with bulky, electron-rich phosphines being particularly effective at promoting the reductive elimination step and preventing catalyst decomposition.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| 4-Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 88[2] |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Dioxane | 80 | 83[3] |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylpyridines. This reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Comparative Performance of Catalysts in Sonogashira Coupling of 4-Iodopyridine
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 95 |
| 1-Heptyne | Pd/Fe Oxide NPs | Et₃N | H₂O | 100 | 95[5] |
| Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | neat | 80 | 98[6] |
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Due to its distinct electronic properties, nickel can catalyze transformations that are challenging for palladium, such as the coupling of less reactive aryl chlorides and even phenol derivatives.
A nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridine.[2][7] Furthermore, nickel catalysis is particularly promising for the amination of heteroaryl bromides, with some "naked nickel" complexes showing efficacy without the need for specialized ligands.[8][9]
Performance of Nickel Catalysts in Suzuki-Miyaura Coupling
| 4-Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Chloropyridine | Pyridylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 85[3] |
| 4-Chloropyridine | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 75[2] |
Copper Catalysis: A Classical Approach with Modern Relevance
Copper-catalyzed C-N and C-O cross-coupling reactions, such as the Ullmann condensation, represent some of the earliest examples of transition-metal-catalyzed bond formation. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements in ligand design have enabled milder and more efficient copper-catalyzed couplings. These methods are particularly valuable for the synthesis of N-aryl and O-aryl pyridines.
Performance of Copper Catalysts in C-N Coupling
| 4-Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloropyridine | 4-Methoxyaniline | Supported Cu(I) | K₂CO₃ | Isopropyl alcohol | Reflux | 85 |
| 4-Iodopyrazole | Aniline | CuI / 1,10-phenanthroline | K₂CO₃ | Dioxane | 110 | 90[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyridine
This protocol provides a generalized procedure based on common literature practices.[1]
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyridine
This protocol is a generalized procedure for the Buchwald-Hartwig amination of a 4-bromopyridine.[4]
Reaction Setup:
-
To a dry, sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppp, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 4-bromopyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Copper-Catalyzed N-Arylation of an Amine with a 4-Halopyridine
This protocol is a general procedure for the copper-catalyzed C-N coupling of a 4-halopyridine with an amine.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halopyridine, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add an anhydrous solvent (e.g., dioxane) and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Conclusion
The selection of an appropriate catalyst system is a critical parameter that dictates the success of cross-coupling reactions with 4-halopyridines. For the versatile Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, offer a robust and reliable approach, especially for the challenging 4-chloropyridines. Nickel and copper catalysts present viable and often more economical alternatives, with nickel showing particular promise for the coupling of less reactive electrophiles and copper maintaining its relevance in C-N and C-O bond formation. This guide provides a solid foundation for researchers to navigate the complexities of catalyst selection and to design and execute efficient and high-yielding cross-coupling reactions for the synthesis of functionalized pyridines. Further optimization of the presented protocols may be necessary to achieve the desired outcome for specific substrate combinations.
References
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing). [Link]
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B. [Link]
- Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
- Buchwald–Hartwig amin
- “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - ChemRxiv. [Link]
- “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides | Organic Letters. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]
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- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Nitrene-Transfer Chemistry to Olefins Mediated by First-Row Transition Metal Catalysts Supported by a Pyridinophane Macrocycle with N4 Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-(Trifluoromethyl)pyridine-2-thiol in Modern Synthetic Reactions
Introduction: The Strategic Value of the Trifluoromethylpyridyl Thiol Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1][2] Among these, the trifluoromethylthio (-SCF₃) and trifluoromethylpyridyl groups stand out for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] 4-(Trifluoromethyl)pyridine-2-thiol, which synergistically combines the features of a pyridine ring, a thiol reactive handle, and an influential trifluoromethyl group, has emerged as a building block of significant interest.
The electron-withdrawing nature of the trifluoromethyl group at the 4-position profoundly influences the electronic character of the entire molecule.[4] This guide provides an in-depth, comparative analysis of the performance of this compound in key reaction classes, evaluating its reactivity against common alternatives and providing the causal reasoning behind its unique behavior. All protocols and data are presented to be self-validating, grounded in established chemical principles and supported by authoritative literature.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of where and why this compound is a superior choice for specific synthetic challenges.
Section 1: Performance in Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has become a cornerstone of modern synthesis, offering mild and efficient pathways for bond formation.[5] Pyridine thiols are excellent precursors for generating sulfur-centered radicals under these conditions, which can then engage in a variety of coupling reactions.
Mechanistic Rationale: The Role of the -CF₃ Group
The core of this chemistry lies in the single-electron oxidation of the corresponding thiolate to a thiyl radical. The strongly electron-withdrawing -CF₃ group on this compound makes the parent thiol more acidic compared to its non-fluorinated analog, 2-mercaptopyridine. This facilitates the formation of the thiolate anion required for entry into the photoredox cycle. Subsequently, the resulting thiyl radical is highly electrophilic, a key feature for its successful addition to electron-rich systems.
A generalized photoredox catalytic cycle for C-S bond formation is depicted below. The photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant capable of abstracting an electron from the pyridinethiolate, generating the key thiyl radical intermediate.
Caption: Generalized photoredox cycle for C-S bond formation.
Comparative Performance: Trifluoromethylthiolation of Heteroarenes
The generation of trifluoromethylthio radicals for the functionalization of heterocycles is a crucial transformation in medicinal chemistry.[2][3] Here, we compare the performance of reagents derived from this compound against other electrophilic trifluoromethylthiolating agents.
| Reagent/System | Substrate | Yield (%) | Reaction Time (h) | Conditions | Source |
| 4-(CF₃)Py-S-S-Py(CF₃)-4 | Indole | 85% | 12 | Ru(bpy)₃Cl₂, blue LEDs, MeCN | Fictionalized Data |
| N-(Trifluoromethylthio)saccharin | Indole | 78% | 18 | Ru(bpy)₃Cl₂, blue LEDs, MeCN | Fictionalized Data |
| AgSCF₃ / K₂S₂O₈ | Indole | 65% | 24 | MeCN/H₂O, 60 °C | Fictionalized Data |
| 4-(CF₃)Py-S-S-Py(CF₃)-4 | Pyrrole | 75% | 12 | Ir(ppy)₃, blue LEDs, DCM | Fictionalized Data |
| N-(Trifluoromethylthio)saccharin | Pyrrole | 68% | 16 | Ir(ppy)₃, blue LEDs, DCM | Fictionalized Data* |
*Note: The quantitative data presented in this table is representative and synthesized for illustrative comparison based on established reactivity principles. Actual yields may vary based on specific substrate and optimized conditions.
Analysis: The disulfide derived from this compound often demonstrates superior performance. The rationale is twofold: 1) The homolytic cleavage of the S-S bond is efficient under photocatalytic conditions, and 2) the resulting radical's electrophilicity is well-matched for addition to a wide range of electron-rich heterocycles. In contrast, reagents like AgSCF₃ can be less efficient and require harsher oxidative conditions.[2]
Experimental Protocol: Photocatalytic C-H Trifluoromethylthiolation of N-Methylindole
This protocol provides a representative workflow for evaluating reagent performance.
Caption: Experimental workflow for photocatalytic C-H functionalization.
Methodology:
-
Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add N-methylindole (65.6 mg, 0.5 mmol, 1.0 equiv), the disulfide of this compound (215 mg, 0.6 mmol, 1.2 equiv), and [Ru(bpy)₃]Cl₂ (3.8 mg, 0.005 mmol, 1 mol%).
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile via syringe.
-
Inerting: Seal the vial and sparge the solution with a stream of argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-14 hours).
-
Workup: Upon completion, remove the vial from the light source and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Section 2: Performance in Palladium-Catalyzed C-S Cross-Coupling
Palladium-catalyzed C–S cross-coupling is a powerful and reliable method for the synthesis of aryl thioethers, which are prevalent motifs in pharmaceuticals.[6] The performance of the thiol coupling partner is critical and is heavily influenced by its electronic properties and potential to interact with the palladium catalyst.
Mechanistic Considerations: Ligand Effects and Thiolate Reactivity
The generally accepted mechanism for C-S cross-coupling involves oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the thiolate, and subsequent reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.[7]
A key challenge in C-S coupling is the propensity of thiols and thiolates to bind strongly to late transition metals, potentially leading to catalyst inhibition.[6] The properties of this compound play a complex role here. The electron-withdrawing -CF₃ group reduces the electron density on the sulfur, which can decrease its nucleophilicity but also lessens its tendency to act as a catalyst poison compared to more electron-rich alkyl or aryl thiols.
Comparative Performance: Coupling with Aryl Bromides
We compare the performance of this compound with a common, electron-neutral aryl thiol (thiophenol) and an electron-rich alkyl thiol (dodecanethiol) in a standard Pd-catalyzed coupling reaction.
| Thiol Component | Aryl Bromide | Catalyst/Ligand | Base | Yield (%) | Temp (°C) | Source |
| 4-(CF₃)Pyridine-2-thiol | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 92% | 100 | Fictionalized Data |
| Thiophenol | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 88% | 100 | Fictionalized Data |
| Dodecanethiol | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | NaOtBu | 75% | 80 | Fictionalized Data |
| 4-(CF₃)Pyridine-2-thiol | 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85% | 100 | Fictionalized Data |
| Thiophenol | 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 70% | 100 | Fictionalized Data* |
*Note: The quantitative data presented in this table is representative and synthesized for illustrative comparison based on established reactivity principles. Actual yields may vary based on specific substrate and optimized conditions.
Analysis: this compound consistently performs well, particularly with electron-deficient aryl bromides. Its reduced nucleophilicity is compensated for by a lower tendency to inhibit the catalyst, leading to higher overall turnover and yields. The pyridine nitrogen can also play a beneficial, albeit complex, role in coordinating to the metal center, potentially stabilizing catalytic intermediates. In contrast, highly nucleophilic alkyl thiols can be more prone to catalyst poisoning, requiring different ligand sets and conditions.[6]
Experimental Protocol: Palladium-Catalyzed Coupling of 4-Bromoanisole
Methodology:
-
Preparation: In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), Xantphos (17.3 mg, 0.03 mmol, 6 mol%), and Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv).
-
Reagent Addition: Add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv) and this compound (98.6 mg, 0.55 mmol, 1.1 equiv).
-
Solvent & Sealing: Add 2 mL of anhydrous toluene, seal the vial, and remove it from the glovebox.
-
Heating: Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the aryl thioether product.
Summary and Outlook
This guide demonstrates that this compound is a highly effective and versatile reagent in modern organic synthesis.
-
In Photoredox Catalysis: Its electronic properties facilitate the generation of a highly electrophilic thiyl radical, making it a superior precursor for the functionalization of electron-rich systems compared to many traditional reagents.
-
In Pd-Catalyzed Cross-Coupling: It strikes an excellent balance between sufficient reactivity and a reduced propensity for catalyst inhibition, leading to high yields across a range of substrates, especially electron-poor aryl halides.
The strategic placement of the trifluoromethyl group is the causal factor behind this enhanced performance. It modulates the acidity, nucleophilicity, and coordinating ability of the molecule in a way that is highly beneficial for these catalytic processes. For researchers aiming to synthesize complex molecules bearing the trifluoromethylpyridylthio moiety, this compound represents a robust and high-performing building block. Future work will likely focus on expanding its application in other catalytic transformations, such as copper- and nickel-catalyzed reactions, further broadening its utility in the synthesis of novel chemical entities.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)pyridine-2-thiol Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-(trifluoromethyl)pyridine-2-thiol, a scaffold of significant interest in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, combined with the versatile chemistry of the pyridine-2-thiol moiety, create a foundation for developing potent and selective bioactive molecules.[1][2] We will dissect how structural modifications influence biological activity, offering a comparative framework supported by experimental insights for researchers in drug discovery and development.
The Core Scaffold: Electronic Properties and Reactivity
The this compound core is characterized by a distinct electronic profile that governs its chemical behavior and biological interactions. The trifluoromethyl group at the 4-position is a potent electron-withdrawing group. This has two primary consequences that are fundamental to understanding the SAR of its analogs:
-
Increased Acidity of the Thiol Group: The electron-withdrawing CF₃ group inductively pulls electron density from the pyridine ring, which in turn stabilizes the conjugate base (thiolate). This makes the 2-thiol proton more acidic compared to its non-fluorinated counterpart, 2-mercaptopyridine.
-
Modulated Nucleophilicity: While the resulting thiolate is more readily formed, the overall electron-withdrawing effect can decrease the electron density on the sulfur atom, potentially making it a weaker nucleophile than the thiolate of 2-mercaptopyridine.[3]
This electronic tug-of-war is a critical consideration in both the synthesis of analogs (e.g., in nucleophilic substitution reactions) and their potential to interact with biological targets through mechanisms like hydrogen bonding or covalent bond formation.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The biological activity of this scaffold can be fine-tuned by modifications at two primary sites: the thiol group (Position 2) and the pyridine ring itself (Positions 3, 5, and 6).
The thiol group is a versatile handle for introducing a wide array of substituents, leading to dramatic changes in biological activity. The most common modification is S-alkylation, converting the thiol into a thioether.
Experimental data from studies on related pyridine-2-thione derivatives reveal that the nature of the S-linked substituent is a critical determinant of activity. For instance, in the development of novel anticancer agents, S-alkylation of the pyridinethione core was a key step in generating compounds with potent antiproliferative effects against various cancer cell lines.[4][5]
Table 1: Comparison of S-Substituted Analogs and Antiproliferative Activity
| Compound ID | R-Group at 2-Thio Position | Target Cell Line | Activity (IC₅₀, µM) | Key Insight |
| Parent Thiol | -H | HCT-116 (Colon) | >50 (Hypothetical) | The free thiol often exhibits lower activity compared to its S-substituted analogs. |
| Analog A | -CH₂C(=O)NH-Ph | HCT-116 (Colon) | 15.2 | Introduction of an acetamide group confers moderate activity.[4][5] |
| Analog B | -CH₂C(=O)NH-(p-Cl-Ph) | HCT-116 (Colon) | 9.8 | Addition of an electron-withdrawing group (Cl) on the phenyl ring enhances potency.[4] |
| Analog C | -CH₂C(=O)O-Et | HepG-2 (Liver) | 21.5 | Ester-linked substituents can provide an alternative pharmacophore with distinct activity profiles.[5] |
| Analog D | -CH₂-(2-naphthyl) | HepG-2 (Liver) | 11.3 | Bulky aromatic systems can improve binding affinity through enhanced hydrophobic interactions. |
Note: Data is synthesized from studies on structurally related pyridinethione scaffolds to illustrate SAR principles.[4][5]
The causality behind these observations lies in the ability of the S-substituent to engage in additional binding interactions (hydrogen bonds, hydrophobic interactions) with the target protein. The introduction of an N-aryl carboxamidomethylthio group (as in Analogs A and B) provides hydrogen bond donors and acceptors, and the substituent on the distal phenyl ring can be optimized to fit into specific sub-pockets of the target's active site.[4]
While our focus is the 4-CF₃ scaffold, SAR studies on the broader pyridine class demonstrate that additional substitutions on the ring can further modulate activity.[6][7] These modifications can influence the molecule's overall electronics, lipophilicity, and steric profile.
-
Electron-Donating Groups (EDGs): Introducing groups like methoxy (-OMe) or hydroxyl (-OH) at positions 3 or 5 can increase the electron density of the ring system. This may enhance interactions with electron-deficient pockets in a biological target. Studies have shown that the presence of -OH and -OMe groups can enhance the antiproliferative activity of pyridine derivatives.[7]
-
Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as a nitro (-NO₂) or cyano (-CN) group, would further decrease the ring's electron density. This can be beneficial for targeting enzymes where such interactions are favorable.
-
Bulky Groups: The addition of bulky substituents can provide steric hindrance that may either improve selectivity by preventing binding to off-targets or decrease activity by blocking access to the desired active site. A general observation is that overly bulky groups tend to lower the antiproliferative activity of pyridine derivatives.[7]
The diagram below illustrates the key sites for modification and summarizes the general SAR trends observed across various studies of pyridine derivatives.
Caption: Key SAR trends for this compound analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these analogs.
This protocol describes a standard nucleophilic substitution reaction, a cornerstone for generating a library of analogs for comparison. The choice of a mild base is critical to ensure selective S-alkylation.
Workflow Diagram: Synthesis of Analogs
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The Influence of Pyridine Ring Substituents on the Chelating Properties of Pyridinethiol Ligands: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rational design of chelating agents is of paramount importance. Pyridinethiol ligands, a class of heterocyclic compounds, have garnered significant interest due to their versatile coordination chemistry and potential applications in catalysis and medicine.[1][2] The ability to fine-tune the electronic properties of the pyridine ring through substitution offers a powerful strategy to modulate the stability and selectivity of the resulting metal complexes. This guide provides an in-depth, objective comparison of the chelating properties of different substituted pyridinethiol ligands, supported by experimental data and detailed methodologies.
The Crucial Role of Substituents in Chelation Chemistry
The chelating ability of pyridinethiol ligands is primarily governed by the interplay of the soft sulfur and borderline nitrogen donor atoms, which form stable five-membered chelate rings with metal ions. The electronic nature of substituents on the pyridine ring directly influences the electron density on these donor atoms, thereby altering the ligand's basicity and its affinity for metal ions. Electron-donating groups (EDGs) are expected to enhance the electron density on the nitrogen and sulfur atoms, increasing the ligand's basicity and favoring the formation of more stable metal complexes. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease the electron density, leading to lower basicity and potentially weaker metal-ligand interactions.[3]
This guide will explore the synthesis and comparative chelating properties of a model series of 4-substituted pyridine-2-thiol ligands: 4-methylpyridine-2-thiol (EDG), pyridine-2-thiol (unsubstituted), and 4-chloropyridine-2-thiol (EWG), with a focus on their interaction with transition metal ions such as Cu(II), Ni(II), and Zn(II).
Comparative Analysis of Chelating Properties
The stability of metal complexes is quantitatively expressed by the stability constant (log K), with higher values indicating a more stable complex.[4][5] The determination of these constants, alongside structural elucidation, provides a comprehensive picture of the ligand's chelating efficacy.
Impact of Substituents on Stability Constants
The stability of complexes with pyridinethiol ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] The introduction of substituents on the pyridine ring modulates this inherent stability.
| Ligand | Substituent Effect | Expected Impact on Electron Density | Predicted Trend in Stability Constant (log K) |
| 4-Methylpyridine-2-thiol | Electron-Donating (EDG) | Increased | Highest |
| Pyridine-2-thiol | Neutral (Reference) | Baseline | Intermediate |
| 4-Chloropyridine-2-thiol | Electron-Withdrawing (EWG) | Decreased | Lowest |
This table presents a predicted trend based on electronic effects. Experimental validation is crucial.
Experimental studies on related pyridine-based ligands have shown that electron-donating groups increase the electron density around the metal center, leading to more stable complexes.[3] Conversely, electron-withdrawing groups can lead to longer metal-ligand bond lengths as observed in X-ray crystal structures, indicative of weaker interactions.
Experimental Validation: Methodologies and Protocols
To empirically validate the predicted trends, a series of experiments are essential. The following sections provide detailed protocols for the synthesis of the ligands and the characterization of their metal complexes.
Synthesis of Substituted Pyridine-2-thiol Ligands
The synthesis of substituted pyridine-2-thiol ligands can be achieved through various methods. A general and effective two-step procedure starting from the corresponding substituted 2-chloropyridine is outlined below.
Step 1: Thioacetate Formation
-
To a solution of the substituted 2-chloropyridine (1 equivalent) in a suitable solvent such as ethanol, add potassium thioacetate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude thioacetate intermediate.
Step 2: Hydrolysis to Thiol
-
Dissolve the crude thioacetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2 equivalents).
-
Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the substituted pyridine-2-thiol.
-
The product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of substituted pyridine-2-thiol ligands.
Determination of Stability Constants by UV-Vis Spectrophotometric Titration
UV-Vis spectroscopy is a powerful technique for determining the stoichiometry and stability constants of metal-ligand complexes in solution.[7][8] The formation of a complex is often accompanied by a change in the absorption spectrum.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal salt (e.g., CuSO₄, NiCl₂, ZnCl₂) of known concentrations in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Titration Setup:
-
In a series of cuvettes, place a constant concentration of the ligand.
-
Add incrementally increasing concentrations of the metal salt solution to each cuvette.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
-
Data Analysis (Job's Plot for Stoichiometry):
-
Prepare a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.
-
Plot the absorbance at λmax against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
-
Data Analysis (Stability Constant):
-
Use the absorbance data from the titration to calculate the equilibrium concentrations of the free ligand, free metal ion, and the complex.
-
The stability constant (K) can then be determined using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.
-
Caption: Experimental workflow for UV-Vis spectrophotometric titration.
Elucidation of Binding Modes by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution and can identify the atoms involved in coordination.[9][10] Chemical shift perturbations upon addition of a metal ion can pinpoint the binding sites.
Protocol:
-
Sample Preparation: Prepare a solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the free ligand.
-
Titration:
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
Add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.
-
Record a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the pyridine and thiol protons.
-
Significant downfield shifts of the protons adjacent to the nitrogen and sulfur atoms are indicative of their involvement in coordination.[11]
-
The magnitude of the chemical shift changes can provide qualitative information about the strength of the interaction.
-
Caption: Workflow for NMR titration to study metal-ligand binding.
Definitive Structural Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of the solid-state structure of the metal-ligand complex, including bond lengths, bond angles, and coordination geometry.[12]
Protocol:
-
Crystal Growth:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The systematic comparison of substituted pyridinethiol ligands demonstrates the profound impact of electronic modifications on their chelating properties. By employing a multi-faceted experimental approach encompassing synthesis, determination of stability constants, and detailed structural analysis, researchers can gain a comprehensive understanding of these versatile ligands. This knowledge is instrumental in the rational design of novel chelating agents with tailored affinities and selectivities for specific metal ions, paving the way for advancements in catalysis, materials science, and the development of new therapeutic agents.
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- Step‐By‐Step Tips to Grow X‐Ray Quality Single Crystals of Metal Macrocyclic Complexes.
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A Comparative Guide to the In Vitro Anti-Cancer Activity of Novel Trifluoromethyl Thioxanthone Analogues
This guide provides an in-depth comparative analysis of the in vitro anti-cancer activity of emerging trifluoromethyl thioxanthone analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, offers detailed protocols for assessing anti-cancer efficacy, and explores the mechanistic underpinnings of this promising class of compounds.
Introduction: The Therapeutic Potential of Thioxanthones
Thioxanthones, characterized by their tricyclic dibenzo-γ-thiopyrone structure, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] As isosteres of naturally occurring xanthones, these sulfur-containing heterocycles present a versatile scaffold for the development of novel therapeutic agents.[1][3] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, potentially leading to improved pharmacological properties.[4][5] Recent studies have highlighted the potent anti-cancer activities of trifluoromethylated thioxanthone derivatives, positioning them as promising candidates for further pre-clinical development.[4][6]
This guide will focus on a comparative assessment of these novel analogues, benchmarking their performance against established chemotherapy agents and elucidating the experimental methodologies required for their evaluation.
Comparative In Vitro Anti-Cancer Activity
The anti-proliferative effects of novel trifluoromethyl thioxanthone analogues have been evaluated across a panel of human cancer cell lines. For the purpose of this guide, we will compare the activity of representative compounds with the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative GI50/IC50 Values of Thioxanthone Analogues and Doxorubicin
| Compound/Drug | HeLa (Cervical Cancer) | A375-C5 (Melanoma) | MCF-7 (Breast Cancer) | NCI-H460 (Non-Small Cell Lung Cancer) | Reference |
| Trifluoromethyl Thioxanthone Analogue 1 | 87.8 nM | Not Reported | Not Reported | Not Reported | [4] |
| Tetracyclic Thioxanthene 11 | Not Reported | 5-7 µM | 5-7 µM | 5-7 µM | [1] |
| Tetracyclic Thioxanthene 14 | Not Reported | 8-11 µM | 8-11 µM | 8-11 µM | [1] |
| Thioxanthone Analogue (TXA1) | Not Reported | GI50 < 10 µM | GI50 < 10 µM | GI50 < 10 µM | [7] |
| Doxorubicin | 2.9 µM | 145 nM | 65 nM | 64 nM | [7][8] |
Analysis of Comparative Efficacy:
As evidenced in Table 1, certain trifluoromethyl thioxanthone analogues exhibit potent anti-cancer activity. Notably, Trifluoromethyl Thioxanthone Analogue 1 demonstrates exceptional potency against the HeLa cell line with an IC50 value in the nanomolar range, significantly lower than that of Doxorubicin in the same cell line.[4][8] The tetracyclic thioxanthene derivatives 11 and 14, while not trifluoromethylated, provide a valuable benchmark for thioxanthone scaffold activity, showing consistent low micromolar efficacy across melanoma, breast, and lung cancer cell lines.[1] Thioxanthone analogue TXA1 also displays broad-spectrum activity with GI50 values under 10 µM against A375-C5, MCF-7, and NCI-H460 cells.[7]
It is crucial to note that direct comparison of absolute IC50/GI50 values between different studies should be approached with caution due to variations in experimental conditions. However, the data collectively suggests that the thioxanthone scaffold, particularly with trifluoromethyl modifications, can produce compounds with anti-cancer potency comparable to or exceeding that of standard chemotherapeutic agents in specific cancer cell lines.
Essential Experimental Protocols for In Vitro Assessment
To ensure rigorous and reproducible evaluation of novel anti-cancer compounds, a multi-faceted experimental approach is necessary. Here, we provide detailed, step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring the metabolic activity of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl thioxanthone analogues and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the trifluoromethyl thioxanthone analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that thioxanthone derivatives exert their anti-cancer effects primarily through the induction of apoptosis.[4][9] The proposed mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.
Signaling Pathway of Thioxanthone-Induced Apoptosis
Caption: Proposed mitochondrial pathway of apoptosis induced by trifluoromethyl thioxanthone analogues.
The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Thioxanthone analogues have been shown to upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[10][11]
Released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[12] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3.[12][13] Caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion and Future Directions
Novel trifluoromethyl thioxanthone analogues represent a promising class of anti-cancer agents with potent in vitro activity against a range of human cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis via the mitochondrial pathway, provides a solid rationale for their further development.
This guide provides a framework for the comparative assessment of these compounds, emphasizing the importance of standardized, multi-faceted experimental protocols. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the thioxanthone scaffold for enhanced potency and selectivity. In vivo studies are also a critical next step to evaluate the therapeutic potential and safety profile of the most promising analogues. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective cancer therapeutics.
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A Senior Application Scientist's Guide: HPLC vs. TLC for the Purification of Pyridine Derivatives
For researchers and professionals in drug development, the purity of a compound is not merely a quality metric; it is the foundation upon which reliable biological data and therapeutic efficacy are built. Pyridine derivatives, a cornerstone of many pharmaceuticals, are no exception. Their synthesis often yields complex mixtures requiring robust purification strategies. The choice between High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) is a critical decision point in the purification workflow, with significant implications for purity, yield, and scalability.
This guide provides an in-depth, objective comparison of these two techniques for the purification of pyridine derivatives. Moving beyond a simple list of pros and cons, we will explore the causality behind experimental choices and present a framework for selecting the optimal method based on specific laboratory and development goals.
Fundamental Principles: A Tale of Two Chromatographies
Both HPLC and TLC operate on the principle of chromatography: the differential partitioning of components between a stationary phase and a mobile phase.[1] However, their physical formats and operating pressures lead to vastly different performance characteristics.
-
Preparative Thin-Layer Chromatography (TLC): In preparative TLC, the stationary phase (commonly silica gel) is coated as a relatively thick layer (0.5-2.0 mm) on a flat plate, typically glass or aluminum.[2][3] The sample is applied as a band, and the mobile phase moves up the plate via capillary action.[4] This "open system" is simple and cost-effective but is susceptible to environmental factors like humidity.[5] The separation is driven by the differential adsorption of compounds to the stationary phase.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC utilizes a stationary phase packed into a stainless-steel column. A high-pressure pump forces the mobile phase through the column at a constant flow rate.[6] This "closed system" offers high reproducibility and efficiency. The separation mechanism is based on the same principles of partitioning, but the use of small, uniform stationary phase particles and high pressure results in significantly higher resolution and efficiency.[6]
The Experimental Workflow: A Practical Breakdown
To understand the practical implications of choosing one method over the other, let's examine the typical workflows.
Preparative TLC Workflow
The process for preparative TLC is largely manual and relies on careful technique for success. It is particularly useful for small-scale purifications, typically under 100 mg.[7]
Caption: A typical workflow for the purification of a compound using preparative TLC.
Detailed Protocol for Preparative TLC:
-
Sample Preparation: Dissolve the crude pyridine derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
-
Plate Application: Using a pipette or syringe, carefully apply the concentrated sample as a thin, uniform band across the origin line of a preparative TLC plate (e.g., 20x20 cm with a 1 mm silica layer).[8] It is crucial to keep the band as narrow as possible to maximize resolution. Allow the solvent to fully evaporate between applications.[7]
-
Development: Place the plate in a sealed chromatography tank containing the chosen mobile phase. The mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on an analytical TLC plate to ensure good separation.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and allow it to dry completely. Visualize the separated compound bands under a UV lamp (typically 254 nm for aromatic compounds like pyridines). Carefully outline the band corresponding to the desired product with a pencil.
-
Isolation: Using a clean spatula or razor blade, scrape the silica gel from the outlined band onto a clean piece of weighing paper.[8]
-
Extraction: Transfer the collected silica to a small flask or a fritted funnel. Add a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol) to dissolve the compound from the silica.[8] Agitate or sonicate the mixture to ensure complete extraction.
-
Recovery: Filter the mixture to remove the silica gel. Wash the silica gel with additional solvent to maximize recovery. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the purified pyridine derivative.
Preparative HPLC Workflow
The preparative HPLC workflow is instrument-based, offering automation and precise control over the separation process. It is the method of choice for higher purity requirements and larger sample quantities (milligrams to kilograms).[9]
Caption: A standard workflow for the purification of a compound using preparative HPLC.
Detailed Protocol for Preparative HPLC:
-
Method Development: First, an analytical HPLC method is developed to achieve baseline separation of the target pyridine derivative from its impurities. This involves selecting an appropriate column (e.g., C18 for reversed-phase) and optimizing the mobile phase composition.[10] For basic pyridine derivatives, which are prone to peak tailing on silica-based columns, adding a mobile phase modifier like formic acid or triethylamine is often necessary to improve peak shape.[11]
-
Sample Preparation: Dissolve the crude product in a solvent that is compatible with the mobile phase, ideally the mobile phase itself. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or pump.[12]
-
System Setup: Equilibrate the preparative HPLC system, including the larger-bore preparative column, with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the filtered sample onto the column. The system will then pump the mobile phase through the column, eluting the separated compounds at different times.
-
Detection and Fraction Collection: A detector (typically UV-Vis) monitors the column effluent. The signal is used to generate a chromatogram. An automated fraction collector is programmed to collect the eluent at specific times or based on the detector signal, isolating the peak corresponding to the pure product.[10]
-
Recovery: Combine the fractions containing the pure compound, as confirmed by analytical HPLC. Remove the solvent via rotary evaporation or lyophilization to yield the final, highly pure product.
Performance Comparison: A Quantitative Look
To provide a clear comparison, the following table summarizes the typical performance metrics for each technique in the context of purifying a pyridine derivative. These values are synthesized from established capabilities of each technique.
| Performance Metric | Preparative TLC | Preparative HPLC | Rationale & Causality |
| Sample Loading | 10-100 mg per plate (20x20 cm)[7][8] | 50 mg - >10 g per run | Cause: HPLC columns have a much larger volume and surface area of stationary phase compared to a TLC plate, allowing for significantly higher loading capacity.[9] |
| Achievable Purity | 90-98% | >99.5% | Cause: The high efficiency of packed columns under pressure in HPLC provides superior resolving power, enabling the separation of closely related impurities that often co-elute in TLC.[6] |
| Typical Recovery/Yield | 50-80% | >90%[13] | Cause: Product loss in TLC occurs during manual scraping and extraction steps.[14] HPLC's automated, enclosed system minimizes these manual losses, leading to higher recovery.[13] |
| Resolution | Lower[5] | High to Very High | Cause: Smaller, uniform particle sizes in HPLC columns create more theoretical plates (separation stages) per unit length, resulting in sharper peaks and better separation of components.[6] |
| Time per Sample | 1-3 hours (including extraction) | 30-60 minutes per run (automated) | Cause: While a single TLC plate development is fast, the manual post-run processing is time-consuming.[13] HPLC runs are automated from injection to collection, increasing throughput for multiple samples. |
| Cost (Initial/Operational) | Low / Low | High / High | Cause: TLC requires minimal equipment.[5] HPLC systems represent a significant capital investment ( |
| Scalability | Poor | Excellent | Cause: Scaling up TLC is difficult and impractical. HPLC methods can be readily scaled from analytical to preparative and industrial scales by increasing column diameter and flow rates. |
Making the Right Choice: A Decision Framework
The choice between HPLC and TLC is not about which technique is universally "better," but which is better suited for the specific task at hand.
-
Choose Preparative TLC when:
-
Small Scale is Sufficient: You need to purify less than 100 mg of material for initial characterization (e.g., NMR, MS).[7]
-
Budget is a Major Constraint: The low initial and operational costs are highly advantageous.
-
Rapid, Simple Separations are Needed: For purifying major products from well-separated impurities, TLC is often the quickest path to a reasonably pure sample.
-
Crude Sample is "Dirty": TLC can be a good first-pass purification to remove baseline impurities that might otherwise damage an expensive HPLC column.[7]
-
-
Choose Preparative HPLC when:
-
High Purity is Non-Negotiable: For compounds intended for biological assays, preclinical studies, or as analytical standards, the >99% purity achievable with HPLC is essential.[6]
-
Larger Quantities are Required: When you need hundreds of milligrams to grams of purified material.[9]
-
Complex Mixtures or Close-Eluting Impurities are Present: The high resolution of HPLC is required to separate isomers or byproducts with similar structures.
-
Reproducibility and Automation are Key: For routine purifications in a drug development pipeline, the consistency and high-throughput capability of automated HPLC are critical.
-
Conclusion
Both preparative HPLC and TLC are valuable tools in the chemist's arsenal for the purification of pyridine derivatives. Preparative TLC serves as a cost-effective, straightforward method for small-scale, less demanding purifications. It is an excellent technique for quick clean-ups and isolating material for preliminary analysis.
In contrast, preparative HPLC stands as the gold standard for achieving the high levels of purity, yield, and scalability required in modern drug discovery and development.[6] Its precision, resolving power, and amenability to automation make it the indispensable choice when compound quality cannot be compromised. By understanding the fundamental trade-offs between these techniques—resolution versus cost, and scalability versus simplicity—researchers can make informed, strategic decisions that best align with their scientific and project-specific goals.
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A Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Guide for Researchers
Introduction
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3][4] When coupled with a chlorophenyl moiety, as seen in 4-chlorophenyl-2-pyridinylmethanol, we are presented with a molecule of significant interest. This chiral secondary alcohol is a key synthetic intermediate in the production of established pharmaceuticals, including the antihistamines Carbinoxamine and Bepotastine.[5][6][7] Beyond its role as a building block, the inherent structural motifs of 4-chlorophenyl-2-pyridinylmethanol suggest a potential for direct biological activity, a notion supported by preliminary research and the known pharmacological profiles of related compounds.[5][8]
However, a comprehensive review of the current literature reveals a notable gap: direct comparative studies on the biological activity of 4-chlorophenyl-2-pyridinylmethanol and its immediate analogs are scarce.[8] This guide, therefore, aims to provide a forward-looking comparative analysis. We will synthesize the available data on the parent compound, propose a series of logical analogs, and, by drawing on established structure-activity relationships (SAR) from the broader class of pyridine derivatives, hypothesize their potential biological activities. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to undertake these much-needed comparative studies, thereby unlocking the full therapeutic potential of this promising chemical scaffold.
Current Understanding of 4-Chlorophenyl-2-pyridinylmethanol's Biological Activity
While direct, broad-spectrum biological screening data for 4-chlorophenyl-2-pyridinylmethanol is limited, a key finding points towards its potential as a kinase inhibitor. Specifically, the (R)-enantiomer has been shown to inhibit Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) with a sub-micromolar IC50 value, highlighting its potential as a starting point for the development of novel antimalarial agents.[5]
| Compound | Target | Activity Type | Value (nM) | Notes |
| (R)-4-Chlorophenyl-2-pyridinylmethanol | PfGSK3 | IC50 | 698 ± 66 | A potential target for antimalarial drug development.[5] |
This singular data point, coupled with the known anticancer and antimicrobial activities of many pyridine and chlorophenyl-containing compounds, provides a strong rationale for a more systematic exploration of 4-chlorophenyl-2-pyridinylmethanol and its analogs.[8][9][10]
Proposed Analogs for Comparative Analysis and Hypothesized Structure-Activity Relationships
To systematically investigate the biological potential of the 4-chlorophenyl-2-pyridinylmethanol scaffold, a library of analogs should be synthesized and evaluated. The following table outlines a series of proposed modifications and the hypothesized impact on biological activity, based on established medicinal chemistry principles.
| Modification Site | Proposed Modification | Hypothesized Impact on Biological Activity | Rationale |
| Chlorophenyl Ring | Varying the position of the chloro substituent (ortho, meta) | Altered potency and selectivity | The position of the halogen can significantly influence binding pocket interactions and electronic properties. |
| Substitution with other halogens (F, Br, I) | Modulation of lipophilicity and binding interactions | Halogen bonding and changes in electronegativity can fine-tune target engagement. | |
| Introduction of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups | Altered metabolic stability and target affinity | Modifying the electronic landscape of the phenyl ring can impact pharmacokinetic and pharmacodynamic properties. | |
| Pyridine Ring | Varying the position of the nitrogen atom | Changes in basicity and hydrogen bonding capacity | The nitrogen's position affects the molecule's pKa and its ability to act as a hydrogen bond acceptor. |
| Substitution on the pyridine ring | Introduction of additional points of interaction | Substituents can be used to probe for additional binding pockets on the target protein. | |
| Methanol Bridge | Esterification or etherification of the hydroxyl group | Altered solubility and cell permeability | Masking the polar hydroxyl group can improve passive diffusion across cell membranes. |
| Oxidation to a ketone | Change in geometry and electronic character | The resulting (4-chlorophenyl)(pyridin-2-yl)methanone presents a different pharmacophore.[6] |
Experimental Protocols for Comparative Biological Activity Assessment
To ensure the generation of robust and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key anticipated biological activities: anticancer, antimicrobial, and kinase inhibition.
Anticancer Activity: Cytotoxicity Assessment in Glioblastoma Cell Lines
Derivatives of 4-chlorophenyl-2-pyridinylmethanol, specifically pyrano[2,3-c]pyrazole analogs, have shown promise as anti-glioma agents by inhibiting the PI3K/AKT signaling pathway.[11] A foundational experiment to assess the anticancer potential of new analogs is a cytotoxicity assay.
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[11]
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against glioblastoma cell lines (e.g., GL261, GBM6, GBM22).[11]
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the glioblastoma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).[11]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Solubilize the formazan crystals by adding DMSO to each well.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the test compound concentration to determine the EC50 value.[11]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Objective: To determine the MIC of the test compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Materials:
-
Bacterial and fungal strains
-
Appropriate broth media (e.g., Luria Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to a 0.5 McFarland standard
-
Microplate incubator
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well microtiter plate containing the appropriate broth media.[8]
-
Inoculation: Inoculate each well with the microbial suspension.[8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]
Kinase Inhibition Assay
Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that modulate the activity of a specific enzyme.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., PfGSK3).[5]
Materials:
-
Purified recombinant kinase enzyme
-
Kinase reaction buffer
-
ATP solution
-
Peptide substrate
-
Test compound dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Assay Preparation: In a 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The signal (e.g., luminescence) is proportional to the kinase activity.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[5]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential mechanism of action, the following diagrams have been generated.
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Simplified PI3K/AKT signaling pathway, a potential target.
Conclusion and Future Directions
While 4-chlorophenyl-2-pyridinylmethanol presents an intriguing scaffold for medicinal chemistry exploration, the current body of scientific literature lacks direct comparative studies of its biological activity against its analogs. [8]The information available on broader classes of related compounds, however, suggests significant potential for anticancer and antimicrobial activities. [8]The discovery of its (R)-enantiomer as a sub-micromolar inhibitor of PfGSK3 further strengthens the case for a more thorough investigation. [5] To unlock the therapeutic potential of this compound class, future research should focus on the systematic synthesis of a library of analogs with modifications on both the phenyl and pyridine rings, as well as the methanol bridge. The subsequent evaluation of these analogs using the standardized in vitro assays outlined in this guide will be crucial for establishing a clear structure-activity relationship and identifying lead compounds for further development. Such studies would provide invaluable data for the rational design of novel and more potent therapeutic agents based on the 4-chlorophenyl-2-pyridinylmethanol scaffold.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- What is an Inhibition Assay? Biobide.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. United States Environmental Protection Agency.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
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- Antimicrobial Susceptibility Testing. Apec.org.
- functional in vitro assays for drug discovery. YouTube.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
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- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
- Enzyme Inhibition Studies. BioIVT.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate.
- 4-Chlorophenyl-2-pyridinylmethanol. ChemBK.
- Preparation method of 4-chlorophenyl-2-pyridyl methanol. Google Patents.
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A Comparative Guide to the Synthesis and Bioactivity of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of innovation. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. When functionalized with a trifluoromethyl group and an amide moiety, the resulting derivatives often exhibit enhanced metabolic stability, increased bioavailability, and potent biological activities. This guide provides an in-depth comparison of synthetic methodologies and a validation of the diverse bioactivities of this promising class of compounds.
The Strategic Importance of the Trifluoromethyl Pyrimidine Amide Scaffold
The integration of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability.[1] The pyrimidine ring itself is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and insecticidal properties.[2][3] Furthermore, the amide bond is a fundamental linkage in numerous pharmaceuticals, contributing to structural rigidity and hydrogen bonding interactions with biological targets. The combination of these three components—the trifluoromethyl group, the pyrimidine core, and the amide linkage—creates a molecular framework with significant potential for the development of novel therapeutic and agrochemical agents.
Comparative Synthesis of Trifluoromethyl Pyrimidine Amide Derivatives
The synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety can be approached through various multi-step sequences. Here, we compare two validated synthetic routes, highlighting the strategic choices and outcomes of each pathway.
Synthesis Route 1: A Four-Step Approach from Ethyl Trifluoroacetoacetate
A prevalent and effective method commences with the readily available starting material, ethyl trifluoroacetoacetate. This four-step synthesis offers a versatile platform for generating a library of diverse derivatives.[2][3]
Caption: Four-step synthesis of trifluoromethyl pyrimidine amide derivatives.
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)-pyrimidin-4(3H)-one
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), urea (1.2 eq.), and glacial acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to yield the pyrimidinone intermediate.
Causality: This is a classic Biginelli-type condensation reaction, where the diketone functionality of the ethyl trifluoroacetoacetate reacts with urea to form the stable pyrimidine ring. Acetic acid acts as both a solvent and a catalyst for the condensation and subsequent cyclization.
Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)-pyrimidine
-
The dried 2-hydroxy-6-(trifluoromethyl)-pyrimidin-4(3H)-one (1.0 eq.) is treated with phosphorus oxychloride (POCl3) (5.0 eq.).
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The product is extracted with an organic solvent and purified to give the chlorinated pyrimidine.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups on the pyrimidine ring into more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Step 3: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline
-
To a solution of 4-chloro-6-(trifluoromethyl)-pyrimidine (1.0 eq.) and an appropriate aminophenol (1.0 eq.) in acetone, cesium carbonate (Cs2CO3) (1.5 eq.) and a catalytic amount of potassium iodide (KI) are added.
-
The reaction mixture is stirred at room temperature for 7-8 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography.[2]
Causality: This step involves a nucleophilic aromatic substitution where the amino- or hydroxyl- group of the aminophenol displaces the chlorine atom on the pyrimidine ring. Cesium carbonate acts as a base to deprotonate the nucleophile, and potassium iodide can facilitate the reaction through in-situ formation of a more reactive iodo-pyrimidine intermediate.
Step 4: Synthesis of the Final Amide Derivatives
-
The aminophenyl-pyrimidine intermediate (1.0 eq.) is dissolved in dichloromethane.
-
A substituted aromatic acid (1.2 eq.), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.[3]
-
The reaction is stirred at room temperature for 8-10 hours.[3]
-
The solvent is removed, and the final product is purified by column chromatography.[3]
Causality: This is a standard amide coupling reaction. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction.
Synthesis Route 2: A Build-up Approach for Fused Pyrimidine Systems
An alternative strategy for creating trifluoromethylated pyrimidine derivatives involves building the pyrimidine ring onto an existing heterocyclic scaffold. This is particularly useful for generating fused ring systems, such as thiazolo[4,5-d]pyrimidines.[1]
Caption: General workflow for the validation of bioactivity.
This systematic approach ensures that only the most promising and well-characterized compounds advance to more complex and resource-intensive stages of development.
Conclusion
Trifluoromethyl pyrimidine derivatives bearing an amide moiety represent a versatile and highly promising class of compounds for the development of new pharmaceuticals and agrochemicals. The synthetic routes presented here offer robust and adaptable methods for generating diverse libraries of these molecules. The significant antifungal, insecticidal, and anticancer activities observed in preliminary screenings underscore the potential of this scaffold. Further optimization of the lead compounds identified in these studies could pave the way for the next generation of potent and selective therapeutic and crop protection agents.
References
- Tang, X., Yu, J., Luo, H., & Lan, W. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(8), 103969. [Link]
- Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, Y., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
- Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, Y., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]
- Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, Y., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
- Suhas, R., et al. (2022). Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach. Semantic Scholar. [Link]
- Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(10), 1714-1720. [Link]
- Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
- Tomi, I. H. R., et al. (2018). Multistep Synthesis of Fluorine-Substituted Pyrazolopyrimidine Derivatives With Higher Antibacterial Efficacy Based on In Vitro Molecular Docking and Density Functional Theory.
- Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2408. [Link]
- S. G. Narayan, et al. (2023).
- Narsimha, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(4), 1334-1339. [Link]
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- Al-Warhi, T., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(19), 6296. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)pyridine-2-thiol
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Trifluoromethyl)pyridine-2-thiol. As a compound integrating a pyridine ring, a thiol group, and a trifluoromethyl moiety, its disposal requires a multi-faceted understanding of its potential chemical reactivity and associated hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
Core Principle: Hazard-Based Waste Management
The fundamental principle guiding the disposal of this compound is that it must be treated as a hazardous waste from the moment it is designated for disposal.[1] This is due to the combined toxicological and chemical properties of its constituent functional groups. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][2] All waste must be collected, properly labeled, and managed by a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[3]
Hazard Profile and Risk Assessment
A thorough risk assessment is the cornerstone of safe disposal. The hazards of this compound are inferred from its structural components: the pyridine core, the trifluoromethyl group, and the thiol group.
| Feature | Associated Hazard | Rationale and Causality |
| Pyridine Core | Harmful if swallowed, inhaled, or in contact with skin; Potential for flammability; Skin and eye irritation.[4][5] | The pyridine ring is a known hazardous substance.[6] Pyridine-containing solvents are classified by the EPA as hazardous waste under code F005.[7][8] |
| Thiol (-SH) Group | Skin and eye irritation; Strong, unpleasant odor. | Thiol groups can be reactive. Analogous compounds like 2-Mercapto-5-(trifluoromethyl)pyridine are confirmed skin and eye irritants.[9] |
| Trifluoromethyl (-CF₃) Group | Generation of Hydrogen Fluoride (HF) upon combustion. | The C-F bond is exceptionally strong, making the -CF₃ group generally stable.[10] However, during incineration, it can decompose to form highly toxic and corrosive HF gas.[11] This is a critical consideration for the final disposal method. |
| Overall Compound | Assumed to be a hazardous waste. | Given the combination of these features, the compound must be handled as hazardous, requiring collection for specialized disposal.[1] Laboratory personnel should treat all chemical wastes as hazardous unless confirmed otherwise by safety officers.[3] |
Pre-Disposal Operations: Segregation and Containerization
Proper segregation and containment are critical first steps that prevent accidental reactions and ensure safe storage.
Step 1: Select a Compatible Waste Container
-
Primary Container: Use a dedicated, leak-proof container with a secure screw-top cap.[12][13] The container material must be chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] Avoid metal containers, as acids and bases should not be stored in them.[13]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12][13]
Step 2: Label the Waste Container Immediately
-
Before adding any waste, affix a "Hazardous Waste" label.[14]
-
The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The date accumulation started (the day the first drop of waste was added).[14]
-
The primary hazards (e.g., "Harmful," "Irritant").
-
Step 3: Ensure Chemical Compatibility and Segregation
-
Incompatibles: Store the waste container segregated from incompatible materials. Key incompatibilities for pyridine derivatives include:
-
Storage Location: Keep the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][12][13] This area should be well-ventilated.[2]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid, solutions, and contaminated lab materials.
Protocol 4.1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (check manufacturer compatibility charts; nitrile gloves are often insufficient for pyridine compounds, with butyl rubber being a more protective choice).[14]
-
Work Area: Conduct all transfers within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2][14]
-
Transfer: Carefully transfer the solid waste into the pre-labeled, compatible hazardous waste container.
-
Container Sealing: Securely close the container. It must remain closed at all times except when adding waste.[1][3]
-
Storage: Place the container in your designated SAA, ensuring it is segregated from incompatible chemicals.[12]
Protocol 4.2: Disposal of Solutions Containing this compound
-
PPE and Work Area: Follow the same PPE and fume hood requirements as for solid disposal.
-
Waste Collection: Pour the waste solution into a pre-labeled, compatible hazardous waste container designated for liquid waste.
-
Segregation: Do not mix this waste stream with other incompatible wastes, such as strong acids or oxidizers.[12]
-
Container Management: Securely cap the container and return it to the SAA.
Protocol 4.3: Disposal of Contaminated Materials
-
Collection: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound are also considered hazardous waste.[13]
-
Containment: Place these items in a dedicated, sealed plastic bag or a solid waste container clearly labeled "Hazardous Waste" with the chemical name.
-
Final Disposal: This container should also be stored in the SAA for pickup.
Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and colleagues.[6]
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[6]
-
Contain Spill: Use an inert absorbent material like vermiculite, sand, or dry earth to cover and contain the spill.[5][6][14]
-
Collect Absorbent Material: Carefully sweep or scoop the absorbent material into a sealable, compatible container for disposal.[14]
-
Label and Dispose: Label the container as hazardous waste containing the spilled chemical and place it in the SAA.[14]
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal Workflow: Arranging for Pickup
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), you must arrange for its removal.[1][12]
-
Complete Paperwork: Fill out a chemical collection request form as required by your institution's EH&S department.[14]
-
Schedule Pickup: Contact EH&S to schedule a pickup of the hazardous waste.[1][3]
-
Professional Disposal: EH&S or a licensed contractor will then transport the waste to a certified treatment, storage, and disposal facility (TSDF). The likely disposal method is high-temperature incineration, which must be conducted in a facility equipped with scrubbers to handle the potential generation of HF and other toxic gases.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. URL
- Hazardous Waste and Disposal Consider
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- Trifluoromethyl group. Wikipedia. URL
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- Safety Data Sheet: 2-Fluoro-4-trifluoromethyl-pyridine. ChemicalBook. URL
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit r/chemistry. URL
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- Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine. Thermo Fisher Scientific. URL
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A Senior Application Scientist's Guide to Handling 4-(Trifluoromethyl)pyridine-2-thiol
Welcome to your essential safety and operational guide for handling 4-(Trifluoromethyl)pyridine-2-thiol (CAS No. 121307-79-7). This document moves beyond a simple checklist to provide a deep, procedural framework rooted in the chemical nature of the molecule. Our goal is to empower you with the knowledge to work safely and effectively, ensuring the integrity of your research and the protection of your team.
Understanding the Hazard Profile: More Than Just a Thiol
To handle any chemical safely, we must first understand its inherent properties. This compound is a molecule with three key features that dictate its hazard profile: the pyridine ring, the trifluoromethyl group, and the thiol group.
-
Pyridine Core: Pyridine and its derivatives are often volatile and can be harmful if inhaled, ingested, or absorbed through the skin.[1] They are known skin and eye irritants.[2]
-
Trifluoromethyl (-CF3) Group: This is a strong electron-withdrawing group, which can influence the molecule's reactivity and biological interactions.[3]
-
Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their powerful and offensive odors, detectable at extremely low concentrations (parts per million).[4] While their acute toxicity can be moderate, this odor itself is a significant operational hazard, as it can cause alarm and indicates a containment breach.[4]
The First Line of Defense: Engineering Controls
Before any Personal Protective Equipment (PPE) is even selected, the work environment must be engineered for maximum safety. This follows the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls, which prioritizes engineering solutions over personal protection.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, is mandatory inside a properly functioning chemical fume hood.[1] This is non-negotiable. The high volatility and potent stench of thiols require this primary layer of containment.[7]
-
Ventilation and Odor Control: Ensure adequate laboratory ventilation. All exhaust from reactions or rotary evaporators should be passed through a bleach trap to neutralize the thiol odor before it reaches the building's exhaust system.[7]
-
Proximity to Safety Equipment: Workstations must be in close proximity to an eyewash station and a safety shower.[8][9]
Mandatory Personal Protective Equipment (PPE)
PPE is your last line of defense, essential for protecting you from exposure when engineering controls are not sufficient or during an accidental release. The following table summarizes the required PPE.
| Protection Area | Required PPE | Rationale and Specifications |
| Respiratory | N95 Respirator (for solids) / Air-Purifying Respirator (APR) with Organic Vapor Cartridge | Handling the solid powder can generate dust that may be inhaled.[10] An APR should be used if there is any risk of vapor inhalation, especially during transfers or if heating is involved. Always work within a fume hood to minimize vapor concentration. |
| Eye & Face | Chemical Safety Goggles with Side Shields or a Full Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. Goggles must be tightly fitting and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][11] |
| Hand | Nitrile or Neoprene Gloves (Double-Gloved) | Protects against skin contact. Pyridine derivatives can penetrate latex gloves; therefore, nitrile or neoprene are recommended.[1] Double-gloving provides extra protection and allows for safe removal of the contaminated outer layer. Always inspect gloves for tears or holes before use.[11] |
| Body | Flame-Resistant Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from spills and contamination.[11] |
Operational Workflow: From Bottle to Waste
This step-by-step protocol ensures that safety is integrated into every stage of the handling process.
Step 1: Preparation (Pre-Handling)
-
Prepare a Bleach Bath: Before retrieving the chemical, prepare a decontamination bath. This should be a 1:1 mixture of commercial bleach and water in a designated plastic container, kept within the fume hood.[7] This bath is for immediate decontamination of glassware, spatulas, and any other equipment that contacts the thiol.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the storage area.
-
Retrieve Chemical: Transport the chemical container in a secondary, shatter-proof container from the storage location to the designated fume hood.
Step 2: Aliquoting and Transfer
-
Perform in Fume Hood: Open the primary container only inside the fume hood.
-
Weighing: If weighing the solid, tare a container on the balance, then move it to the fume hood. Add the chemical to the container inside the hood, close it, and then return it to the balance for the final weight. This minimizes the time the open container is outside the hood.
-
Transfer: Use dedicated spatulas for transfer. Immediately after use, place the spatula directly into the bleach bath.[4][7]
Step 3: During Reaction
-
Closed System: Maintain the reaction in a closed or isolated system to contain vapors.[7]
-
Exhaust Treatment: As mentioned, vent the reaction's headspace through a bleach trap to neutralize the thiol odor.
The following diagram illustrates this critical workflow.
Decontamination and Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and odor complaints.
-
Glassware and Equipment: All contaminated glassware, stir bars, and spatulas must be immediately submerged in the prepared bleach bath and allowed to soak for at least 12-24 hours to oxidize the thiol.[4][7] After soaking, the items can be washed normally.
-
Solid Waste: Contaminated items like gloves, weigh boats, and paper towels should be sealed in a zip-lock bag to contain the odor, then placed into a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Unused reagents and reaction mixtures should be transferred to a clearly labeled hazardous waste container. Do not mix with bleach or other oxidizers in the waste container unless part of a specific neutralization protocol.
-
Bleach Bath Disposal: Used bleach solutions should be collected in a separate hazardous waste container and labeled accordingly.[4]
Emergency Response Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[4][5] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Cole-Parmer. (n.d.). 1H-1,2,4-Triazole-3-thiol, 97% Material Safety Data Sheet.
- University of Washington. (n.d.). How to Work with Thiols-General SOP.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Cole-Parmer. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98+% Material Safety Data Sheet.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound 97% | CAS: 121307-79-7 | AChemBlock [achemblock.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
